Delphinidin 3-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHPQQLDPAYIJ-PEVLUNPASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965258 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50986-17-9, 6906-38-3 | |
| Record name | Delphinidin 3-O-β-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50986-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delphinidin 3-O-glucoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-O-GLUCOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XEQ4P5O4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Delphinidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Delphinidin 3-Glucoside: A Technical Guide to Natural Sources, Quantification, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of delphinidin (B77816) 3-glucoside, a prominent anthocyanin with significant therapeutic potential. The document details its primary natural sources and concentrations, standardized experimental protocols for its extraction and quantification, and a review of its modulation of key signaling pathways.
Natural Sources and Concentration of Delphinidin 3-Glucoside
This compound is abundant in a variety of deeply colored fruits, vegetables, and flowers. The concentration of this compound can vary significantly based on factors such as cultivar, geographical origin, and ripeness. The following tables summarize the reported concentrations of this compound in various natural sources.
Table 1: Concentration of this compound in Selected Fruits
| Fruit | Scientific Name | Concentration (mg/100g Fresh Weight) | References |
| Blackcurrant, raw | Ribes nigrum | 86.68 (mean); 54.20 - 113.21 (range) | [1] |
| Bilberry | Vaccinium myrtillus | 87.15 | [2] |
| Lowbush Blueberry, raw | Vaccinium angustifolium | 15.17 (mean); 4.95 - 25.99 (range) | [1] |
| Highbush Blueberry, raw | Vaccinium corymbosum | 8.08 (mean); 0.81 - 12.64 (range) | [1] |
| Aestivalis Grape (Black) | Vitis aestivalis | 16.61 | [1] |
| Common Grape (Black) | Vitis vinifera | 2.63 (mean); 0.00 - 10.93 (range) | [1] |
| Red Raspberry, raw | Rubus idaeus | 0.21 (mean); 0.00 - 2.98 (range) | [1][3] |
Table 2: Concentration of this compound in Other Plant Sources
| Plant Source | Scientific Name | Part | Concentration | References |
| Hibiscus, Calyces | Hibiscus sabdariffa | Calyx | 226.37 µg/g dry weight extract | [4] |
| Common Bean (Black), whole, raw | Phaseolus vulgaris | Seed | 14.50 mg/100g FW | [1] |
| Red Onion | Allium cepa | Bulb | 6.50 mg/100g FW | [5] |
Experimental Protocols
Accurate quantification of this compound is crucial for research and development. The following sections detail standardized methodologies for its extraction and analysis.
Extraction of this compound from Plant Material
A common method for the extraction of anthocyanins, including this compound, involves the use of acidified polar solvents.
-
Sample Preparation: Lyophilize (freeze-dry) the plant material to remove water and grind it into a fine powder.
-
Extraction Solvent: A typical extraction solvent is methanol (B129727) or ethanol (B145695) acidified with a small percentage of hydrochloric acid (e.g., 1% HCl) or formic acid. The acidic conditions help to stabilize the anthocyanins in their flavylium (B80283) cation form.
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the acidified solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Sonication or agitation can be used to enhance extraction efficiency.
-
The extraction is typically carried out at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant containing the extracted anthocyanins.
-
The extraction process may be repeated multiple times to ensure complete recovery.
-
The pooled supernatants can be concentrated under vacuum for subsequent analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a DAD detector.
-
Mobile Phase: A binary gradient system is typically used, consisting of:
-
Solvent A: Acidified water (e.g., with 5% formic acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.
-
Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various known concentrations.
-
Inject the extracted samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Below is a diagram illustrating a general workflow for the extraction and quantification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in oxidative stress and inflammation.
Attenuation of Mitochondrial Dysfunction
Oxidative stress can lead to mitochondrial dysfunction, a key factor in the pathogenesis of various diseases. This compound has been shown to protect against this process.[2] The proposed mechanism involves its transport into endothelial cells via the sodium-dependent glucose transporter 1 (SGLT1).[2] Once inside the cell, it can reduce the generation of reactive oxygen species (ROS), thereby preserving the mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c and the activation of caspases.[2]
The following diagram illustrates the proposed pathway for the protective effect of this compound against mitochondrial dysfunction.
Inhibition of TNF-α-Mediated Inflammatory Signaling
Chronic inflammation is a hallmark of many diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a central role in this process. This compound has demonstrated anti-inflammatory properties by inhibiting the TNF-α signaling pathway.[4] It is suggested that this compound can interfere with the binding of TNF-α to its receptor, thereby preventing the activation of downstream signaling cascades that lead to the activation of the transcription factor NF-κB.[4] NF-κB is a master regulator of inflammatory gene expression.
The diagram below outlines the inhibitory effect of this compound on the TNF-α signaling pathway.
References
- 1. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 2. Delphinidin-3-glucoside protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2. Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
- 4. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of delphinidin-3-glucoside in the sepal blue color change among Hydrangea macrophylla cultivars [ouci.dntb.gov.ua]
Delphinidin 3-glucoside: A Technical Guide to its Primary Food Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside (D3G), also known as myrtillin, is a prominent anthocyanin responsible for the deep red, purple, and blue pigmentation of numerous plants.[1] As a member of the flavonoid class of polyphenols, D3G has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, suggesting a potential role in the prevention and mitigation of various chronic diseases.[2][3] This technical guide provides a comprehensive overview of the primary food sources of this compound, detailed experimental protocols for its quantification, and an exploration of its modulation of key cellular signaling pathways.
Primary Food Sources of this compound
This compound is widely distributed in the plant kingdom, with particularly high concentrations found in berries, certain vegetables, and some grains and beverages.[4][5] The content of D3G can vary significantly depending on the cultivar, growing conditions, and processing methods.
Berries
Berries are among the richest dietary sources of this compound. Blackcurrants and bilberries consistently exhibit the highest concentrations.[4][5] Other significant sources include various types of blueberries and grapes.[4][5][6]
Vegetables
In the vegetable kingdom, eggplant (Solanum melongena) is a notable source of this compound, primarily concentrated in its peel.[5][7][8] The deep purple color of many eggplant varieties is a direct indicator of its anthocyanin content.
Legumes and Grains
Certain legumes and grains are also sources of this compound. Black beans (Phaseolus vulgaris) contain a significant amount of this anthocyanin, contributing to their dark coloration.[9][10][11] Pigmented varieties of rice, such as black rice (Oryza sativa L.), are also recognized for their this compound content.[12][13][14]
Beverages and Other Sources
Red wine, derived from grapes, contains this compound, with the concentration varying based on the grape variety and winemaking process.[4][15] Pomegranate juice is another beverage that provides this anthocyanin.[2][16][17][18]
Data Presentation: Quantitative Content of this compound in Foods
The following tables summarize the quantitative data for this compound content in various food sources, compiled from multiple scientific studies. Values are presented in milligrams per 100 grams (mg/100g) of fresh weight (FW) or dry weight (dw), or milligrams per 100 milliliters (mg/100mL) for liquids.
| Food Source | Plant Part | This compound Content (mg/100g or mg/100mL) | Reference(s) |
| Berries | |||
| Blackcurrant | Fruit | 86.68 (FW) | [19] |
| Bilberry | Fruit | 87.15 (FW) | [5] |
| Highbush Blueberry | Fruit | 8.08 (FW) | [19] |
| Lowbush Blueberry | Fruit | 15.17 (FW) | [19] |
| Aestivalis Grape (Black) | Fruit | 16.61 (FW) | [19] |
| Black Grape | Fruit | 2.63 (FW) | [19] |
| Red Raspberry | Fruit | 0.21 (FW) | [19][20] |
| Vegetables | |||
| Eggplant | Peel | 4-5 (dw) | [7] |
| Legumes | |||
| Black Bean | Whole, raw | 14.50 (FW) | [19] |
| Black Bean (UI 911) | Whole | ~119 (calculated from 56% of total anthocyanins) | [9] |
| Beverages | |||
| Red Wine | 1.06 (average) | [4][19] | |
| Pomegranate Juice (from concentrate) | 3.78 | [16] | |
| Pomegranate Juice (pure) | 1.36 | [19] |
Experimental Protocols
Accurate quantification of this compound in food matrices and biological samples is crucial for research and development. The following sections detail established methodologies for its extraction and analysis.
Extraction of this compound from Plant Material
This protocol is a generalized procedure for the extraction of anthocyanins, including this compound, from berry samples.
Materials:
-
Frozen or fresh berry sample
-
Extraction Solvent: 80% acetonitrile (B52724) / 20% water with 0.3% phosphoric acid
-
Homogenizer
-
Centrifuge
-
Centrifuge tubes (15 mL or 50 mL)
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 25 g of the berry sample.
-
Transfer the sample to a 100 mL graduated cylinder and add 30 mL of the extraction solvent.
-
Homogenize the mixture for 1.5 minutes or until the sample is completely homogenized.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 2,500 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: Water with 0.3% phosphoric acid
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.00 mL/minute
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 520 nm
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over the run to elute the compounds of interest.
Quantification:
-
A calibration curve is constructed using a certified reference standard of this compound at various concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Experimental Workflow for Studying Cellular Effects
This workflow provides a general framework for investigating the biological effects of this compound on a cell line, for instance, a human cancer cell line, in vitro.
In vitro experimental workflow.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and AMPK pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer. Delphinidin and its glycosides have been demonstrated to inhibit this pathway at multiple points.
Inhibition of PI3K/Akt/mTOR pathway.
Activation of the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic processes and the stimulation of catabolic processes. This compound has been shown to activate AMPK, which may contribute to its beneficial metabolic effects.
Activation of the AMPK signaling pathway.
References
- 1. Showing details for content value of Delphinidin 3-O-(6''-acetyl-glucoside) in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 2. researchgate.net [researchgate.net]
- 3. citrech.it [citrech.it]
- 4. Concentration data for Delphinidin 3-O-glucoside in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 5. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 6. Concentration data for Delphinidin 3-O-(6''-acetyl-glucoside) in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 7. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emergentresearch.org [emergentresearch.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Cyanidin-3-Glucosides Black Rice Extract Anthocyanidins - Oryza Sativa Extract and Anthocyanidins [qualityherb.en.made-in-china.com]
- 13. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advion.com [advion.com]
- 15. Anthocyanins and Their Variation in Red Wines I. Monomeric Anthocyanins and Their Color Expression | MDPI [mdpi.com]
- 16. Concentration data for Delphinidin 3-O-glucoside in Pomegranate, juice from concentrate - Phenol-Explorer [phenol-explorer.eu]
- 17. Primary Metabolites, Anthocyanins, and Hydrolyzable Tannins in the Pomegranate Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Concentration data for Delphinidin 3-O-glucoside in Common bean [Black], whole, raw - Phenol-Explorer [phenol-explorer.eu]
- 20. researchgate.net [researchgate.net]
Delphinidin 3-Glucoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin (B77816) 3-glucoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant blue and purple pigmentation in numerous fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of delphinidin 3-glucoside. It further details its biological effects with a focus on its modulation of key cellular signaling pathways. This document also includes summaries of relevant experimental methodologies to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, also known as myrtillin, is structurally characterized by a delphinidin aglycone O-glycosidically linked to a glucose moiety at the C3 position.[1][2] The presence of multiple hydroxyl groups contributes to its antioxidant capacity and its solubility in polar solvents.[3]
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | |
| Synonyms | Delphinidin 3-O-glucoside, Myrtillin, Delphinin | |
| CAS Number | 6906-38-3 (chloride salt) | [4] |
| Chemical Formula | C₂₁H₂₁O₁₂Cl (chloride salt) | |
| Molecular Weight | 500.84 g/mol (chloride salt) | [4] |
| Appearance | Dark red/purple powder | |
| Melting Point | 150 °C (chloride salt) | [4] |
| Solubility | Highly water-soluble; Predicted: 0.85 g/L. Soluble in methanol (B129727) and ethanol. | [5][6] |
| Stability | Degrades at temperatures >40°C. Should be stored in darkness at low temperatures (< -5°C). |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and quantification.
| Spectral Data | Values | Reference(s) |
| UV-Vis λmax | 280 nm, 520 nm | |
| ¹H NMR (CD₃OD, 600 MHz) | δ 8.81 (s,1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H) | [1] |
| ¹³C NMR (150 MHz, CD₃OD) | δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3 | [1] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of interest in the context of drug development and nutritional science.
Antioxidant Activity
As a potent antioxidant, this compound can neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[7]
Anti-Inflammatory Effects
The compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the modulation of signaling pathways such as the NF-κB and MAPK pathways.[8]
Anti-Cancer Properties
This compound has demonstrated anti-cancer potential in various studies. It can inhibit the proliferation of cancer cells and induce apoptosis by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[9][10]
Modulation of Key Signaling Pathways
Delphinidin and its glycosides have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[9][10] By inhibiting this pathway, this compound can suppress cell growth, proliferation, and survival.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound chloride, CAS No. 6906-38-3 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 5. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 6. Buy this compound | 50986-17-9 [smolecule.com]
- 7. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Comprehensive Guide to Delphinidin 3-Glucoside Biosynthesis in Plants
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth exploration of the biosynthesis of delphinidin (B77816) 3-glucoside, a key anthocyanin responsible for the blue and purple pigmentation in many plants. This guide details the enzymatic steps, regulatory networks, and analytical methodologies crucial for its study and potential applications in research and drug development.
Introduction to Delphinidin 3-Glucoside
This compound is a water-soluble pigment belonging to the flavonoid class of secondary metabolites.[1] Its vibrant color and potent antioxidant properties make it a compound of significant interest for its potential health benefits, including anti-inflammatory and anticancer activities.[2] Understanding its biosynthesis is fundamental to harnessing its potential, whether for enhancing the nutritional value of crops or for developing novel therapeutic agents.
The Core Biosynthesis Pathway
The synthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The core pathway involves a series of enzymatic reactions that convert phenylalanine into the final pigmented molecule.
The key enzymes directly involved in the formation of delphinidin and its subsequent glycosylation are:
-
Flavanone 3-hydroxylase (F3H): Catalyzes the hydroxylation of naringenin (B18129) to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes are critical for determining the B-ring hydroxylation pattern of the anthocyanidin. F3'5'H is essential for the synthesis of dihydromyricetin, the precursor to delphinidin.[3][4][5][6]
-
Dihydroflavonol 4-reductase (DFR): Reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR can influence the final anthocyanin profile.[7][8][9]
-
Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins.
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the anthocyanidin, in this case, delphinidin, to form the stable this compound.[10][11][12]
Regulatory Network of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors. The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which form a transcriptional activation complex known as the MBW complex.
-
R2R3-MYB Transcription Factors: These proteins are key determinants of the spatial and temporal expression of anthocyanin biosynthetic genes. Specific R2R3-MYB activators can upregulate the entire pathway, leading to anthocyanin accumulation.
-
bHLH Transcription Factors: These proteins act as co-activators with R2R3-MYBs and are essential for the formation and function of the MBW complex.
-
WD40 Repeat Proteins: These proteins provide a scaffold for the interaction between MYB and bHLH transcription factors, stabilizing the MBW complex.
The MBW complex binds to the promoters of the late biosynthetic genes (LBGs), such as DFR and UFGT, to activate their transcription. The expression of early biosynthetic genes (EBGs) is often regulated by a separate set of R2R3-MYB transcription factors.
Quantitative Data
Enzyme Kinetic Parameters
The efficiency of the enzymatic reactions in the this compound biosynthesis pathway can be assessed by their kinetic parameters. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Enzyme | Substrate | Plant Species | Km (µM) | Vmax (units) | Reference |
| Dihydroflavonol 4-reductase (DFR) | Dihydromyricetin (DHM) | Camellia sinensis | 58.44 | Not specified | [8] |
| Dihydroflavonol 4-reductase (DFR) | Dihydroquercetin (DHQ) | Vitis vinifera | 252.6 ± 12.2 | Not specified | [7] |
| UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) | Cyanidin | Vitis vinifera | 250 | Not specified | [10] |
| UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) | Delphinidin | Glycine max | Not specified | Not specified | [11] |
This compound Content in Various Plant Tissues
The concentration of this compound varies significantly among different plant species and tissues.
| Plant Species | Tissue | Concentration (mg/100g FW) | Analytical Method | Reference |
| Vitis vinifera (Grape) | Skin | 716.4 | HPLC | [13] |
| Hibiscus sabdariffa (Roselle) | Calyces | Not specified (qualitative) | HPLC | [14][15] |
| Petunia hybrida | Petals | Varies with cultivar | HPLC | [16][17][18][19] |
| Blood Orange | Juice | 0.20-200 ng/mL (in plasma) | LC-MS/MS | [20][21] |
Experimental Protocols
Extraction of this compound from Plant Tissues
A general protocol for the extraction of anthocyanins, including this compound, is as follows:
-
Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.
-
Extraction Solvent: Prepare an acidified methanol (B129727) or ethanol (B145695) solution (e.g., methanol with 0.1% to 1% HCl or formic acid). The acid helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.[22][23]
-
Extraction Procedure:
-
Suspend the powdered tissue in the extraction solvent (e.g., 1:10 to 1:20 w/v).
-
Sonciate or vortex the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.[23][24]
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
-
Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other interfering compounds.[15]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a diode-array detector (DAD) is a standard method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a DAD detector, and an autosampler.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step.[25]
-
Detection: Anthocyanins are detected at their visible maximum absorbance, which is typically around 520 nm.
-
Quantification: A standard curve is generated using a pure standard of this compound of known concentrations. The concentration in the sample is then determined by comparing its peak area to the standard curve.
Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatography: Similar to the HPLC method, a C18 column and a gradient of acidified water and an organic solvent are used.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the precursor ion (the molecular ion of this compound, m/z 465) and a specific product ion generated by its fragmentation (the delphinidin aglycone, m/z 303).[20][21][26] This transition is highly specific to the target analyte.
-
-
Data Analysis: The peak area of the MRM transition is used for quantification against a standard curve. The fragmentation pattern can be used for structural confirmation.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the transcript levels of the genes involved in the this compound biosynthesis pathway.
-
RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Design primers specific to the target genes (F3'5'H, DFR, UFGT, etc.) and one or more stable reference genes (e.g., actin, ubiquitin).[27][28][29]
-
qRT-PCR Reaction: Perform the PCR reaction in a real-time PCR cycler using a SYBR Green or probe-based detection method. The reaction mixture typically includes cDNA template, primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene(s).[30]
Conclusion
The biosynthesis of this compound is a well-defined yet intricately regulated pathway. A thorough understanding of the enzymes, genes, and regulatory factors involved is paramount for any research or development effort focused on this valuable plant metabolite. The experimental protocols outlined in this guide provide a solid foundation for the accurate extraction, quantification, and analysis of this compound, enabling researchers to further explore its biological functions and potential applications.
References
- 1. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple evolution of flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 8. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Functional characterization of a UDP-glucose:flavonoid 3-O-glucosyltransferase from the seed coat of black soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 15. eprints.usm.my [eprints.usm.my]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 23. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. greenspringshop.com [greenspringshop.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Unveiling Delphinidin 3-glucoside: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside, a prominent member of the anthocyanin family of natural pigments, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the seminal discovery and historical research that laid the foundation for our current understanding of this molecule. We delve into the pioneering work of early 20th-century chemists, detailing the initial isolation from natural sources and the first chemical synthesis. This document is designed to offer a comprehensive historical and technical perspective for researchers engaged in the study and application of delphinidin 3-glucoside.
The Dawn of Discovery: Isolation and Early Characterization
The discovery of this compound is intrinsically linked to the foundational research on anthocyanins led by the Nobel laureate Richard Willstätter in the early 1910s. His meticulous work on plant pigments set the stage for the identification of this specific glycoside.
Pioneering Isolation from Natural Sources
Willstätter's investigations into the pigments of various flowers and fruits led to the first successful isolations of anthocyanins in crystalline form. In 1915, Willstätter and his colleague E. H. Zollinger reported the isolation of a crystalline anthocyanin from grapes, which they named "oenin". Their work suggested it to be a glycoside of delphinidin, marking a pivotal moment in the discovery of delphinidin-based anthocyanins. Although later research refined the exact structure, this was a critical first step.
The general approach to isolation in this era was a multi-step process involving extraction and purification, which can be summarized in the following workflow:
Early Characterization Techniques
In the absence of modern spectroscopic methods, early 20th-century chemists relied on a combination of chemical reactions and elemental analysis to elucidate the structure of newly isolated compounds.
-
Color Reactions: The color of the isolated pigment in solutions of varying pH was a key diagnostic tool. Anthocyanins exhibit a characteristic shift in color from red in acidic solutions to blue or violet in alkaline solutions.
-
Hydrolysis: Acid hydrolysis of the glycoside would cleave the sugar moiety from the aglycone (delphinidin). The resulting sugar could then be identified through classical chemical tests.
-
Elemental Analysis: Combustion analysis was a cornerstone of structural determination, providing the empirical formula of the compound. This technique involved burning a known mass of the substance and precisely measuring the mass of the resulting carbon dioxide and water to determine the percentages of carbon and hydrogen.
The Era of Synthesis: Confirmation of Structure
The definitive proof of the structure of this compound came from its chemical synthesis, a feat accomplished by the Nobel laureate Sir Robert Robinson and his research group.
The First Chemical Synthesis
In a landmark 1934 publication, T. M. Reynolds and Robert Robinson detailed the first synthesis of 3-β-Glucosidyldelphinidin chloride. This achievement not only confirmed the structure proposed from degradation studies of the natural product but also showcased the power of synthetic organic chemistry.
The general synthetic strategy involved the condensation of two key fragments, followed by cyclization to form the characteristic flavylium (B80283) cation core of the anthocyanidin.
Characterization of the Synthetic Product
The synthetic this compound was characterized using the methods available at the time, primarily through:
-
Mixed Melting Point: Comparing the melting point of the synthetic compound with that of the natural product. A non-depressed mixed melting point was strong evidence of identity.
-
Elemental Analysis: Confirming that the elemental composition of the synthetic product matched the theoretical values for the proposed structure.
-
Comparative Color Reactions: Ensuring that the synthetic and natural compounds exhibited identical color changes across a range of pH values.
Quantitative Data from Historical Research
The following table summarizes the type of quantitative data that would have been generated during the discovery and synthesis of this compound in the early 20th century. It is important to note that accessing the precise numerical data from these century-old publications can be challenging.
| Parameter | Method | Purpose |
| Elemental Composition | Combustion Analysis | Determination of the empirical and molecular formula (e.g., %C, %H). |
| Melting Point | Capillary Melting Point | Assessment of purity and comparison between natural and synthetic samples. |
| Optical Rotation | Polarimetry | Characterization of the stereochemistry of the glycosidic linkage. |
Experimental Protocols from the Historical Literature
The following sections provide a generalized overview of the experimental methodologies that would have been employed by Willstätter and Robinson, based on the common practices of their time.
Protocol for Isolation of this compound from Plant Material (Generalized)
-
Extraction: The plant material (e.g., grape skins) was macerated and extracted with a suitable solvent, typically ethanol (B145695) or methanol (B129727) containing a small amount of hydrochloric acid to stabilize the flavylium cation.
-
Filtration and Concentration: The extract was filtered to remove solid plant debris, and the filtrate was concentrated under reduced pressure to a smaller volume.
-
Precipitation: The concentrated extract was treated with a large volume of diethyl ether to precipitate the crude anthocyanin glycoside.
-
Purification: The crude precipitate was collected and subjected to repeated crystallization from appropriate solvent systems (e.g., acidified water-alcohol mixtures) until a constant melting point was achieved.
Protocol for Synthesis of 3-β-Glucosidyldelphinidin Chloride (Generalized)
-
Preparation of Intermediates: The synthesis began with the preparation of a suitably protected and substituted acetophenone and a substituted aromatic aldehyde.
-
Condensation: The acetophenone and aldehyde derivatives were condensed in an appropriate solvent in the presence of a catalyst to form a chalcone-like intermediate.
-
Cyclization and Deprotection: The intermediate was treated with strong acid (e.g., hydrochloric acid in an alcoholic solvent) to effect cyclization to the flavylium ring system and remove any protecting groups.
-
Isolation and Purification: The synthetic this compound was isolated from the reaction mixture, often by precipitation, and purified by recrystallization.
Historical Context and the Absence of Signaling Pathway Research
It is crucial for the modern researcher to understand that the concept of cellular signaling pathways as we know it today did not exist during the era of this compound's discovery and initial synthesis. The primary focus of chemical research at that time was on the fundamental questions of molecular structure and synthesis. The biological activities of these molecules were often described in broader, less mechanistic terms. The investigation into how this compound modulates specific intracellular signaling cascades is a much more recent development, driven by advances in molecular biology, cell biology, and pharmacology.
Conclusion
The discovery and synthesis of this compound were landmark achievements in the field of natural product chemistry. The pioneering work of Richard Willstätter and Robert Robinson, employing the analytical and synthetic techniques of their time, provided the essential structural foundation upon which all modern research on this compound is built. This historical perspective not only highlights the ingenuity of these early chemists but also provides a valuable context for contemporary researchers exploring the multifaceted biological activities and therapeutic potential of this compound.
The Multifaceted Biological Activities of Delphinidin 3-Glucoside: A Technical Review
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin, is a water-soluble pigment that imparts rich blue and purple hues to a variety of fruits and vegetables, including blueberries, black currants, and eggplant.[1] Beyond its role as a natural colorant, D3G has emerged as a molecule of significant scientific interest due to its diverse and potent biological activities. Extensive in vitro and in vivo studies have illuminated its potential as a therapeutic agent, demonstrating antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of Delphinidin 3-glucoside, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Anticancer Activity
This compound and its aglycone, delphinidin, have demonstrated significant anticancer properties across various cancer cell lines. The mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.[3]
Inhibition of Cancer Cell Proliferation
D3G has been shown to inhibit the growth of several cancer cell lines in a dose-dependent manner. Its efficacy varies depending on the cancer type. For instance, in human colorectal cancer cells, the 50% inhibitory concentration (IC₅₀) for D3G was 395.8 µg/mL in HCT-116 cells and 329.1 µg/mL in HT-29 cells.[4][5] The aglycone form, delphinidin, has also shown potent antiproliferative effects, with an IC₅₀ of 120µM in MCF7 breast cancer cells.[6]
| Cell Line | Compound | IC₅₀ Value | Reference |
| HCT-116 (Colon) | This compound | 395.8 ± 23 µg/mL | [5] |
| HT-29 (Colon) | This compound | 329 ± 17 µg/mL | [5] |
| HCT-116 (Colon) | Gallic Acid (Metabolite) | 154 ± 5 µg/mL | [5] |
| HT-29 (Colon) | Gallic Acid (Metabolite) | 81 ± 5 µg/mL | [5] |
| MDA-MB-453 (Breast) | Delphinidin | 40 µM | [2] |
| BT-474 (Breast) | Delphinidin | 100 µM | [2] |
| MCF7 (Breast) | Delphinidin | 120 µM | [6] |
| HL-60 (Leukemia) | Delphinidin | 1.9 µM (for GLO I) | [3] |
Table 1: Inhibitory concentrations (IC₅₀) of this compound and its aglycone/metabolites on various cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of D3G's anticancer effect is the induction of apoptosis. In HCT-116 cells, treatment with D3G resulted in a significant increase in apoptotic cells (25.8%).[4] Its metabolite, gallic acid, was even more potent, inducing apoptosis in 41.5% of cells.[4] Studies on Jurkat leukemia cells have shown that D3G and a related compound, delphinidin-3-O-rutinoside, are the primary drivers of the pro-apoptotic effects observed with blackcurrant juice.[3][7] Furthermore, delphinidin treatment can induce G2/M phase cell cycle arrest in HER-2-positive breast cancer cell lines, with the percentage of cells in this phase increasing in a dose-dependent manner.[8]
Modulation of Signaling Pathways
D3G exerts its anticancer effects by modulating several key intracellular signaling pathways. In breast cancer, delphinidin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for tumor growth and proliferation.[2][3] It also inhibits the NF-κB pathway, a critical regulator of inflammation and cell survival.[8]
Caption: D3G's modulation of key cancer signaling pathways.
Cardioprotective Activities
D3G exhibits significant cardioprotective effects, primarily through the inhibition of platelet activation and thrombosis, and by mitigating atherosclerosis through its antioxidant and anti-inflammatory properties.[9][10]
Anti-Platelet and Anti-Thrombotic Effects
D3G has been shown to be a potent inhibitor of platelet aggregation. It dose-dependently inhibits human platelet aggregation induced by various agonists.[11] In ex vivo flow chamber experiments, D3G significantly reduced thrombus formation on collagen-coated surfaces at both arterial and venous shear rates.[9][11] In vivo studies using a mouse model of carotid artery thrombosis further confirmed that D3G decreases platelet deposition and prolongs the time to vessel occlusion.[9][11][12]
| Parameter | Agonist | D3G Concentration | Effect | Reference |
| Human Platelet Aggregation | ADP, Collagen, TRAP | 0.5 - 50 µM | Dose-dependent inhibition | [11] |
| Human Thrombus Formation | Collagen (Flow) | 0.5 µM | Significant inhibition | [11] |
| P-selectin Expression | ADP, Collagen, TRAP | 50 µM | Significant inhibition | [11] |
| Mouse Thrombosis (in vivo) | FeCl₃ Injury | 5 - 50 µM | Significantly delayed vessel occlusion | [11] |
Table 2: Quantitative effects of this compound on platelet function and thrombosis.
Anti-Atherosclerotic Effects
In a rabbit model of atherosclerosis induced by a high-fat diet, oral administration of D3G for 12 weeks demonstrated significant anti-atherosclerotic effects.[10][13] High-dose D3G (20 mg/kg/day) significantly lowered serum levels of triglycerides (TG), total cholesterol (TC), and LDL-C.[10][13] Histopathological analysis of the aorta showed reduced lesion formation in D3G-treated animals. This protective effect is linked to the suppression of oxidative stress and inflammation within the vascular wall.[13]
| Parameter (Serum) | Control (AS Model) | D3G (20 mg/kg) | % Change | Reference |
| Triglycerides (mmol/L) | 4.33 ± 0.27 | 2.36 ± 0.66 | ↓ 45.5% | [10] |
| Total Cholesterol (mmol/L) | 28.52 ± 3.41 | 16.25 ± 2.18 | ↓ 43.0% | [13] |
| LDL-C (mmol/L) | 19.36 ± 2.55 | 10.14 ± 1.86 | ↓ 47.6% | [13] |
| Aortic IL-6 mRNA | - | - | Down-regulated | [13] |
| Aortic NF-κB mRNA | - | - | Down-regulated | [13] |
| Aortic VCAM-1 mRNA | - | - | Down-regulated | [13] |
Table 3: Effects of this compound on serum lipids and aortic inflammatory markers in a rabbit model of atherosclerosis.
Anti-inflammatory Activity
The anti-inflammatory properties of D3G are central to many of its biological effects. It primarily acts by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[1]
Inhibition of Pro-inflammatory Mediators
In cellular models, D3G and its aglycone effectively reduce the production of inflammatory mediators induced by agents like lipopolysaccharide (LPS).[14] Studies in RAW 264.7 macrophages have shown that delphinidin derivatives can decrease the levels of nitric oxide (NO), iNOS, TNF-α, IL-6, and MCP-1.[14] In mesenchymal stem cells, D3G (at 50 µM) was found to increase the production of anti-inflammatory cytokines like IL-10 and TGF-β while reducing the expression of NF-κB.[15]
Caption: Inhibition of LPS-induced inflammatory pathways by D3G.
Antioxidant and Neuroprotective Activities
D3G is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[16] This activity is fundamental to its neuroprotective effects.
Radical Scavenging and Oxidative Stress Reduction
The antioxidant capacity of delphinidin and its glycosides has been demonstrated in various assays. The aglycone, delphinidin, showed a 50% inhibitory concentration (IC₅₀) of 80µM in the DPPH radical scavenging assay.[6] In vivo studies using C. elegans have shown that D3G (100 µM) can extend the mean lifespan by 32.5% under conditions of oxidative stress induced by H₂O₂.[17] In the atherosclerosis rabbit model, D3G treatment increased the expression of antioxidant enzymes like GSH-Px and SOD1 in the aorta.[10][13]
Neuroprotection
Delphinidin-rich extracts have shown neuroprotective effects in cellular models of Parkinson's disease.[18] While specific quantitative data for pure D3G is still emerging, its ability to counteract oxidative stress is a key proposed mechanism for protecting neural cells.[2][18] Delphinidin has been shown to attenuate microglial senescence, a factor in neurodegenerative diseases, by activating the AMPK/SIRT1 pathway.[19]
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is adapted for evaluating the effect of D3G on cancer cell viability or its protective effect against toxins.
-
Cell Seeding: Seed cells (e.g., HCT-116, HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[20][21]
-
Treatment: Treat cells with various concentrations of D3G (e.g., 100-600 µg/mL for cancer cells; 0.1-200 µM for HUVECs) for a specified period (e.g., 24-48 hours). For protection assays, pre-treat with D3G for 2 hours before adding the stressor (e.g., 100 µg/mL oxLDL).[4][21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[21]
Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Seed cells (e.g., HCT-116) in a 6-well plate at 3 x 10⁵ cells/well. After 24 hours, treat with D3G at its determined IC₅₀ value for 24 hours.[4]
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4]
Western Blot Analysis for NF-κB Pathway
This protocol details the detection of key proteins in the NF-κB pathway.
-
Cell Lysis: Treat cells (e.g., human chondrocytes, MSCs) with D3G with or without an inflammatory stimulus (e.g., IL-1β or LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][22]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is for the quantification of D3G in samples like rat plasma or plant extracts.
-
Sample Preparation: For plasma, use solid-phase extraction (SPE) to purify and concentrate the sample.[23][24] For plant material, extract with a solvent like methanol (B129727) containing 2.0% HCl.[25]
-
Chromatographic System: Use a C18 reversed-phase column (e.g., 2 µm particle size, 2 mm i.d., 100 mm length).[25][26]
-
Mobile Phase: Employ a gradient elution using two solvents. For example, Solvent A: 5% formic acid in water, and Solvent B: 5% formic acid in acetonitrile.[25]
-
Gradient Program: A typical gradient might run from 0% B to 25% B over 10 minutes, with a total run time of around 17-20 minutes.[25]
-
Detection: Use a photodiode array (PDA) or UV-Vis detector set to 520 nm for anthocyanin detection.[25][27]
-
Quantification: Create a calibration curve using a pure D3G standard to quantify the amount in the sample. The limit of detection can be as low as 47 ng/mL in rat plasma.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant food delphinidin-3-glucoside significantly inhibits platelet activation and thrombosis: novel protective roles against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delphinidin-3- O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Delphinidin-3-Glucoside Protects against Oxidized Low-Density Lipoprotein-Induced Mitochondrial Dysfunction in Vascular Endothelial Cells via the Sodium-Dependent Glucose Transporter SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 24. eprints.usm.my [eprints.usm.my]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
Delphinidin 3-Glucoside: A Technical Guide to its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in a variety of fruits and vegetables, exhibits potent antioxidant properties that are of significant interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the antioxidant capacity of delphinidin 3-glucoside, detailing its core mechanisms of action, summarizing key quantitative data from various antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its function.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, primarily involving direct radical scavenging and the modulation of endogenous antioxidant defense systems.
1.1. Direct Radical Scavenging: The chemical structure of this compound, rich in hydroxyl groups on its B-ring, endows it with the ability to directly donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity is a key contributor to its ability to mitigate oxidative stress. The antioxidant activity of anthocyanins is generally correlated with the number of hydroxyl groups on the B-ring, with delphinidin derivatives often showing high potency.[1][2]
1.2. Modulation of Cellular Signaling Pathways: Beyond direct scavenging, this compound influences key intracellular signaling pathways that regulate the cellular antioxidant response.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway: Delphinidin has been shown to activate the Nrf2-ARE pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like delphinidin, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular capacity to neutralize oxidants and detoxify harmful compounds.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Chronic inflammation and oxidative stress are intricately linked. This compound has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.[4] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), thereby reducing inflammation-mediated oxidative stress.[4]
Quantitative Antioxidant Capacity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Radical Scavenging Activity of this compound and Related Compounds
| Compound | Assay | IC50 / EC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound | DPPH | 130.5 ± 2.8 | - | [5] |
| Delphinidin | DPPH | - | 1.585 (myricetin-3-O-glucoside equivalents) | |
| Delphinidin | ABTS | - | 2.030 (myricetin-3-O-glucoside equivalents) | |
| Cyanidin 3-glucoside | DPPH | 114.2 ± 7.8 | - | [5] |
| Petunidin 3-glucoside | DPPH | 132.4 ± 3.7 | - | [5] |
IC50/EC50: The concentration of the compound required to scavenge 50% of the radicals. TEAC: Trolox Equivalent Antioxidant Capacity, a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.
Table 2: Metal Reducing and Oxygen Radical Absorbance Capacity
| Compound | Assay | Value | Units | Reference |
| Delphinidin | FRAP | 2.043 | myricetin-3-O-glucoside equivalents | |
| Barley Bran-Rich Fraction (containing this compound) | ORAC | Significantly higher than whole kernel flour | µmol of Trolox equivalents/g | [6] |
FRAP: Ferric Reducing Antioxidant Power, a measure of the ability of an antioxidant to reduce ferric iron. ORAC: Oxygen Radical Absorbance Capacity, a measure of the capacity to quench peroxyl radicals.
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | Cell Line | EC50 (µM) | Quercetin (B1663063) Equivalents (QE) | Reference |
| This compound | - | Data not available | Data not available | - |
CAA: Cellular Antioxidant Activity, a more biologically relevant assay that measures antioxidant activity within a cellular environment. EC50: The concentration of the compound that provides 50% antioxidant activity in the assay. QE: Quercetin Equivalents, a measure of antioxidant activity relative to quercetin.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant capacity assays.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.
-
Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound or standard solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
3.3. Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O) in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound or standard solution to each well.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.
-
3.4. Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Prepare a series of concentrations of this compound and a positive control (Trolox) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the this compound or standard solution to each well.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin measuring the fluorescence kinetically (e.g., every 1-5 minutes for at least 60 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintaining the temperature at 37°C.
-
-
Calculation:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or µmol of the sample.
-
3.5. Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. A cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of peroxyl radicals, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can prevent this oxidation.
Methodology:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in treatment medium for 1 hour.
-
Add DCFH-DA solution to the wells and incubate for another hour.
-
Wash the cells with PBS.
-
-
Induction of Oxidative Stress and Measurement:
-
Add AAPH solution to the wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically over time (e.g., every 5 minutes for 1 hour) at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each concentration.
-
The CAA value is calculated as the percentage of inhibition of DCF formation compared to the control. The EC50 value, the concentration required to produce a 50% antioxidant effect, can be determined. Results are often expressed as quercetin equivalents (QE).
-
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanin composition and oxygen radical scavenging capacity (ORAC) of milled and pearled purple, black, and common barley - PubMed [pubmed.ncbi.nlm.nih.gov]
Delphinidin 3-glucoside: A Technical Guide to its Neuroprotective Mechanisms and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025
Introduction
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in pigmented fruits and vegetables such as blackcurrants, blueberries, and eggplant, is emerging as a compound of significant interest in the field of neurotherapeutics.[1] Its parent aglycone, delphinidin, has demonstrated robust antioxidant and anti-inflammatory properties.[2][3] The glycosylation in D3G is believed to enhance its stability and bioavailability, making it a viable candidate for drug development.[4] Growing preclinical evidence suggests that D3G exerts potent neuroprotective effects across a range of neurodegenerative models, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][5][6][7] These protective actions are attributed to its ability to mitigate oxidative stress, suppress neuroinflammation, and modulate key intracellular signaling pathways crucial for neuronal survival and function.[3][8][9] This technical guide provides an in-depth summary of the current research, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways modulated by Delphinidin 3-glucoside.
Quantitative Data Summary: Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from various in vitro and in vivo studies, providing a comparative overview of the experimental models, treatment parameters, and neuroprotective outcomes.
Table 1: Summary of In Vitro Studies
| Study Model & Cell Type | Toxin/Stress Inducer | D3G Concentration | Key Quantitative Findings | Reference(s) |
| Primary Midbrain Cultures | Rotenone (B1679576) | Not specified | Increased dopaminergic cell viability compared to rotenone alone. | [5] |
| C. elegans | H₂O₂ (100 µM) | 100 µM | Extended mean lifespan by 32.5%; Increased pharyngeal pumping rate by 8.13%. | [10] |
| 3T3-L1 Preadipocytes | Adipogenic Media | 25, 50, 100 µM | No cytotoxicity observed up to 100 µM for 72h; Dose-dependently reduced intracellular lipid accumulation. | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL | Not specified | Protected against oxLDL-induced apoptosis and mitochondrial dysfunction. | [8] |
Table 2: Summary of In Vivo Studies
| Animal Model | Disease/Injury Model | D3G Dosage & Administration | Key Quantitative Findings | Reference(s) |
| High-Fat Diet Rabbits | Atherosclerosis | 10, 20 mg/kg (oral gavage) | At 20 mg/kg, significantly decreased serum TG, TC, and LDL-C; Reduced aortic mRNA levels of IL-6, VCAM-1, and NF-κB. | [12] |
| C57BL/6 Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 2 mg/kg (oral, pre- or post-treatment) | Data for related C3G: Attenuated infarction volume by 27% (pre-treatment) and 25% (post-treatment). | [13] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | Data for Delphinidin: Alleviated cognitive deficits, synapse loss, and Aβ plaque burden; Decreased reactive microglia in cortex and hippocampus. | [2] |
| Mice | Cardiac Arrest & Resuscitation | 2.6 mg/kg (IV infusion) | Data for Delphinidin: This dosage was noted as being below a previously reported no-effect dose. | [14] |
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. The primary mechanisms involve reducing oxidative stress, inhibiting inflammatory cascades, and promoting cell survival signals.
Antioxidant Activity and Nrf2 Pathway Activation
Oxidative stress is a key pathological feature in many neurodegenerative diseases.[3] D3G functions as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and by activating endogenous antioxidant defense systems.[10][15] A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress or therapeutic agents like D3G, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes.[4][16] This enhances the cell's capacity to neutralize oxidative damage and maintain redox homeostasis.[10][17]
Caption: Nrf2/ARE signaling pathway activation by this compound.
Anti-Inflammatory Effects via NF-κB and TNF-α Inhibition
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of neurodegeneration.[1][3] D3G has been shown to exert significant anti-inflammatory effects.[18] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a key transcription factor that controls the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[19] By preventing NF-κB activation, D3G can effectively downregulate the production of these pro-inflammatory molecules, thereby reducing microglial activation and protecting neurons from inflammatory damage.[12][18] In silico studies suggest D3G may directly inhibit the binding of TNF-α to its receptor, further blocking the downstream inflammatory cascade.[18]
Promotion of Cell Survival via PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that promotes cell survival, proliferation, and growth, and is crucial for neuroprotection.[20] Activation of this pathway has been linked to the beneficial effects of various natural compounds, including anthocyanins.[15][21] D3G can stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (like Bad and caspases) and activates transcription factors that promote the expression of anti-apoptotic and survival genes.[20] This modulation helps to counteract apoptotic signals triggered by neurotoxic insults and preserve neuronal integrity.
Caption: PI3K/Akt cell survival pathway modulation by this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assessment Workflow
A typical workflow to assess the neuroprotective effects of D3G in a cell-based model involves cell culture, pre-treatment with the compound, induction of neurotoxicity, and subsequent assessment of cell health and signaling pathways.
Caption: General experimental workflow for in vitro neuroprotection assays.
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of D3G (e.g., 5, 10, 25, 50 µM) for 2-4 hours.
-
Toxicity Induction: Add the neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ oligomers) to the wells (excluding control wells) and co-incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Ischemic Stroke Model (MCAO)
The middle cerebral artery occlusion (MCAO) model is a widely used method to mimic focal ischemic stroke in rodents.[22]
Protocol: MCAO and D3G Administration
-
Animal Model: Use male C57BL/6 mice (20-25g). Anesthetize the mouse with isoflurane.
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). Introduce a nylon monofilament suture (e.g., 6-0) into the external carotid artery and advance it up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Treatment: Administer D3G (e.g., 2 mg/kg) or vehicle (saline) orally via gavage either 1 hour before the MCAO procedure (pre-treatment) or 2 hours after the onset of ischemia (post-treatment).[13]
-
Reperfusion (if applicable): For transient MCAO models, withdraw the filament after a set period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[13]
-
Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor function on a scale (e.g., 0-5), where 0 is normal and 5 is severe deficit.[13]
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.[13]
-
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential in a variety of preclinical models. Its multi-faceted mechanism of action—combining potent antioxidant, anti-inflammatory, and pro-survival activities—makes it a highly attractive candidate for further development.[3][4][8] The compound's ability to modulate key signaling pathways such as Nrf2/ARE and PI3K/Akt underscores its potential to address the complex pathology of neurodegenerative diseases.[4][8]
Future research should focus on several key areas. Head-to-head studies comparing the efficacy and bioavailability of D3G with its aglycone, delphinidin, are needed to clarify their respective roles and therapeutic advantages.[8] More extensive in vivo studies using chronic disease models are required to validate the long-term efficacy and safety of D3G. Furthermore, investigation into its ability to cross the blood-brain barrier and its metabolic fate within the central nervous system are critical steps for translating these promising preclinical findings into viable clinical applications for the prevention and treatment of neurodegenerative disorders.
References
- 1. Therapeutic Effects of Plant Anthocyanin against Alzheimer’s Disease and Modulate Gut Health, Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Polyphenols Delphinidin and Rosmarinic Acid on the Inducible Intra-cellular Aggregation of Alpha-Synuclein in Model Neuron Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins Potentially Contribute to Defense against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
- 16. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Delphinidin 3-Glucoside in Cancer Prevention and Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant scientific attention for its potential role in cancer prevention and therapy. Preclinical studies have demonstrated its ability to impede carcinogenesis and suppress tumor progression across a range of cancer types. The anticancer effects of D3G are attributed to its multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These cellular responses are orchestrated through the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, as well as the regulation of non-coding RNAs like HOTAIR. This technical guide provides a comprehensive overview of the current understanding of D3G's anticancer properties, detailing the molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.
Introduction
Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors of many fruits and vegetables.[1] Beyond their role as natural pigments, these compounds have been investigated for their potential health benefits, including antioxidant and anti-inflammatory properties. Delphinidin and its glycosidic forms, particularly delphinidin 3-glucoside (D3G), have emerged as promising candidates for cancer chemoprevention and therapy.[1][2] Extensive in vitro and in vivo studies have provided compelling evidence of their ability to target key cellular processes and signaling pathways dysregulated in cancer. This guide will delve into the technical details of D3G's anticancer effects, providing a resource for researchers and drug development professionals.
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a variety of mechanisms, targeting fundamental cellular processes that are critical for tumor growth and progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. D3G has been shown to induce apoptosis in various cancer cell lines.[2] The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 family proteins: D3G can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3]
-
Mitochondrial membrane depolarization: The altered balance of Bcl-2 family proteins can lead to a loss of mitochondrial membrane potential.[2]
-
Caspase activation: D3G treatment has been shown to activate key executioner caspases, such as caspase-3 and caspase-9, which are responsible for the biochemical and morphological changes associated with apoptosis.[3]
-
PARP cleavage: A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a phenomenon observed in D3G-treated cancer cells.[3]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to dysregulation of cell cycle checkpoints. D3G has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[2] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): D3G can downregulate the expression of cyclins such as cyclin B1 and CDKs like CDK1, which are essential for the G2/M transition.[4]
-
CDK Inhibitors: An increase in the expression of CDK inhibitors, such as p21WAF1/Cip1, has been observed following D3G treatment, leading to the inhibition of cyclin/CDK complexes and subsequent cell cycle arrest.[4]
Anti-Metastatic Effects
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. D3G has been shown to inhibit the metastatic potential of cancer cells through various mechanisms:[1]
-
Inhibition of Cell Migration and Invasion: D3G can suppress the migratory and invasive capabilities of cancer cells, as demonstrated in Transwell assays.[5]
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. D3G has been found to inhibit the activity and expression of these MMPs.
-
Modulation of Epithelial-to-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. D3G has been shown to inhibit EMT.[1]
Key Signaling Pathways Modulated by this compound
The anticancer effects of D3G are underpinned by its ability to modulate several critical intracellular signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature of many cancers. D3G has been shown to inhibit this pathway by:[2]
-
Decreasing the phosphorylation of Akt and mTOR: D3G treatment leads to a reduction in the active, phosphorylated forms of Akt and mTOR.[2]
-
Modulating downstream effectors: The inhibition of mTOR by D3G affects downstream targets like p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. D3G has been shown to modulate this pathway, often leading to the induction of apoptosis.[4]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting cell proliferation and inhibiting apoptosis. D3G has been shown to suppress NF-κB activation by:[4]
-
Inhibiting IκBα degradation: D3G can prevent the degradation of the inhibitory protein IκBα.
-
Preventing NF-κB nuclear translocation: By stabilizing IκBα, D3G inhibits the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.[4]
Akt/HOTAIR Signaling Pathway
The long non-coding RNA HOTAIR (HOX Transcript Antisense Intergenic RNA) is an important player in cancer progression. Its expression is regulated by the Akt signaling pathway and the transcription factor IRF1. D3G has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[2] The mechanism involves:
-
Inhibition of Akt activation: D3G represses the phosphorylation and activation of Akt.
-
Promotion of IRF1 expression: The inhibition of Akt leads to an increase in the expression of IRF1.
-
Increased IRF1 binding to the HOTAIR promoter: IRF1 binds to the promoter of HOTAIR and inhibits its transcription.[2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and anti-proliferative effects of delphinidin and this compound across various cancer cell lines.
Table 1: IC50 Values of Delphinidin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast | MDA-MB-453 | 40 | 48 | [6] |
| Breast | BT474 | 100 | 48 | [6] |
| Ovarian | PEO1 | 18.7 | Not Specified | [7] |
| Ovarian | SKOV3 | 40.5 | Not Specified | [7] |
| Colon | HCT116 | 110 | 48 | [7] |
| Colon | HT29 | 35 | Not Specified | [7] |
| Lung | A549 | 55 | Not Specified | [7] |
| Lung | NCI-H441 | 58 | Not Specified | [7] |
| Lung | SK-MES-1 | 44 | Not Specified | [7] |
| Prostate | 22Rv1 | 90 | Not Specified | [7] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |
| Colorectal | HCT-116 | 396 ± 23 | ~853 | 24 | [5][8] |
| Colorectal | HT-29 | 329 ± 17 | ~709 | 24 | [5][8] |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (465.38 g/mol ).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
-
Sample Preparation: Culture and treat cells with this compound as desired. Harvest and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing TdT enzyme and BrdU-dUTP for 60 minutes at 37°C in a humidified chamber.
-
Staining: Wash the cells and incubate with an anti-BrdU-FITC antibody for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol: [14][15][16][17][18]
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways modulated by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB, β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.[1][20][21]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Starve cancer cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 12-48 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Gelatin Zymography
Objective: To detect the activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with this compound.[22][23][24]
Protocol:
-
Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free medium and treat with this compound for 24-48 hours. Collect the conditioned medium.
-
Zymogram Gel Electrophoresis: Prepare a polyacrylamide gel containing gelatin (1 mg/mL). Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background.
Luciferase Reporter Assay for NF-κB Activity
Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.[25][26][27][28][29]
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter).
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound affects the binding of the transcription factor IRF1 to the HOTAIR promoter.[30][31][32]
Protocol:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against IRF1 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the HOTAIR promoter to quantify the amount of immunoprecipitated DNA.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo anticancer efficacy of this compound.[33][34]
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
This compound has demonstrated significant potential as a cancer preventive and therapeutic agent in a multitude of preclinical studies. Its ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the anticancer properties of D3G and other natural compounds.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the bioavailability and metabolism of D3G in vivo is crucial for translating preclinical findings to the clinical setting. Secondly, while numerous signaling pathways have been implicated, the precise molecular targets of D3G remain to be fully elucidated. Advanced techniques such as proteomics and kinome profiling could provide valuable insights. Furthermore, the synergistic effects of D3G in combination with conventional chemotherapeutic agents or targeted therapies warrant further investigation to explore its potential in enhancing treatment efficacy and overcoming drug resistance. Finally, well-designed clinical trials are necessary to validate the safety and efficacy of this compound in human cancer patients. The continued exploration of this promising natural compound holds the potential to yield novel and effective strategies for cancer prevention and treatment.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. TUNEL staining [abcam.com]
- 13. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. medicine.uams.edu [medicine.uams.edu]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 24. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bowdish.ca [bowdish.ca]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. benchchem.com [benchchem.com]
- 29. Measuring NF-κB activity using a luciferase reporter system. [bio-protocol.org]
- 30. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 31. bosterbio.com [bosterbio.com]
- 32. med.uio.no [med.uio.no]
- 33. researchgate.net [researchgate.net]
- 34. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Delphinidin 3-Glucoside with Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delphinidin (B77816) 3-glucoside (D3G), a major dietary anthocyanin, is increasingly recognized for its significant health-promoting activities, which are intricately linked to its interaction with the gut microbiota. This technical guide provides a comprehensive analysis of the current scientific understanding of this interaction, focusing on the microbial metabolism of D3G, its modulatory effects on the gut microbial composition, and the subsequent impact on host signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for researchers and professionals in the fields of nutrition, microbiology, and pharmacology.
Microbial Metabolism of Delphinidin 3-Glucoside
Upon reaching the colon, this compound undergoes extensive metabolism by the resident gut microbiota. The primary metabolic transformation is the deglycosylation of D3G by bacterial β-glucosidases, yielding the aglycone delphinidin . Due to its inherent instability, delphinidin is further catabolized by microbial enzymes through C-ring fission. This process generates smaller, more bioavailable phenolic acids, principally gallic acid and protocatechuic acid . These metabolites are readily absorbed and are largely responsible for the systemic anti-inflammatory and antioxidant effects attributed to D3G consumption.
Table 1: Microbial Metabolites of this compound
| Parent Compound | Primary Aglycone | Major Phenolic Acid Metabolites |
| This compound | Delphinidin | Gallic Acid, Protocatechuic Acid |
Modulation of Gut Microbiota Composition
This compound and its metabolites can significantly influence the composition and function of the gut microbiota. While comprehensive human clinical data for D3G alone is still emerging, studies on anthocyanin-rich extracts and related compounds have demonstrated a prebiotic-like effect, promoting the growth of beneficial bacteria and contributing to a healthier gut microbial ecosystem.
Table 2: Reported Effects of Anthocyanin Supplementation on Gut Microbiota Abundance
| Bacterial Group | Direction of Change | Observed in |
| Akkermansia | ↑ | Animal models (with mixed anthocyanins) |
| Bifidobacterium | ↑ | In vitro and animal models (with related anthocyanins) |
| Lactobacillus | ↑ | In vitro and animal models (with related anthocyanins) |
| Firmicutes/Bacteroidetes Ratio | ↓ | Animal models (with related anthocyanins) |
Note: This table summarizes general trends observed with anthocyanin supplementation. The specific effects of purified this compound may vary and require further investigation.
Key Signaling Pathways Modulated by this compound and its Metabolites
The gut microbial metabolites of D3G, particularly gallic acid and protocatechuic acid, exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and immune regulation.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of D3G metabolites is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its chronic activation is implicated in numerous inflammatory diseases. D3G and its metabolites have been shown to suppress NF-κB activation at multiple levels. In silico studies suggest that D3G may directly inhibit Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in maintaining gut homeostasis and regulating immune responses. Gut microbial metabolites, including phenolic acids derived from dietary polyphenols, can act as ligands for AhR. While direct evidence for the interaction of D3G metabolites with AhR is still emerging, the known microbial breakdown products of D3G, such as protocatechuic acid, are structurally similar to other phenolic compounds that have been shown to modulate AhR activity. Activation of AhR can lead to the production of anti-inflammatory cytokines like IL-22 and contribute to the integrity of the intestinal barrier.
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol provides a framework for studying the metabolism of D3G by human gut bacteria in an anaerobic environment.
Materials:
-
This compound (pure standard)
-
Anaerobic chamber or system
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Sterile, anaerobic culture tubes or vessels
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Fecal Inoculum:
-
Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the basal fermentation medium and dispense it into anaerobic culture tubes.
-
Add a stock solution of D3G to the tubes to achieve the desired final concentration (e.g., 50-100 µM).
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Include control tubes: a blank (medium only), a fecal control (medium + inoculum), and a D3G control (medium + D3G, no inoculum).
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C under anaerobic conditions for a specified time course (e.g., 0, 6, 12, 24, and 48 hours).
-
At each time point, collect aliquots from each tube for analysis. Immediately stop the metabolic activity by adding a quenching solution (e.g., ice-cold methanol) or by flash-freezing in liquid nitrogen.
-
-
Sample Analysis:
-
Centrifuge the collected samples to pellet bacterial cells and debris.
-
Analyze the supernatant for the disappearance of D3G and the appearance of its metabolites (delphinidin, gallic acid, protocatechuic acid) using a validated LC-MS/MS method.
-
Quantification of this compound and its Metabolites by LC-MS/MS
This method allows for the sensitive and specific quantification of D3G and its major metabolites in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ → Product ion (specific fragment)
-
Delphinidin: Precursor ion [M+H]+ → Product ion
-
Gallic Acid: Precursor ion [M-H]- → Product ion
-
Protocatechuic Acid: Precursor ion [M-H]- → Product ion
-
-
Data Analysis: Quantify the analytes by comparing the peak areas to a standard curve of known concentrations.
Experimental and Logical Workflow Diagrams
In Vivo Study Workflow: D3G Supplementation in a Mouse Model
This diagram outlines a typical experimental workflow for investigating the effects of D3G on the gut microbiota in an animal model.
Conclusion
The interaction between this compound and the gut microbiota is a complex and dynamic process that is fundamental to its health-promoting effects. Microbial metabolism of D3G into more bioavailable phenolic acids is a critical step that enables the modulation of key signaling pathways involved in inflammation and immune regulation. While current research provides a strong foundation, further studies, particularly well-controlled human clinical trials, are necessary to fully elucidate the specific effects of D3G on the composition and function of the human gut microbiota. A deeper understanding of these interactions will be instrumental in the development of novel therapeutic and preventative strategies for a range of chronic diseases.
Methodological & Application
Application Notes and Protocols for the Extraction of Delphinidin 3-Glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the vibrant blue and purple pigmentation in numerous fruits, flowers, and vegetables. Beyond its role as a natural colorant, delphinidin 3-glucoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of significant interest for the pharmaceutical and nutraceutical industries. The effective extraction and purification of this compound from plant sources are critical steps for its study and utilization. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant material, tailored for research and drug development applications.
Data Presentation: Quantitative Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the plant matrix, solvent system, temperature, and extraction time. The following tables summarize quantitative data from various studies to guide the optimization of extraction protocols.
Table 1: Comparison of Solvent Systems for Anthocyanin Extraction
| Solvent System | Plant Material | Relative Anthocyanin Yield (%) | Reference |
| 1% HCl in Methanol (B129727) | Red Chicory | Gold-standard for comparison | [1] |
| Water with 1% HCl | Red Chicory | ~80-90% (at 24°C) | [1] |
| 50% Ethanol (B145695) with 1% HCl | Red Chicory | ~100% (at 24°C) | [1] |
| 70% Aqueous Acetone with 0.01% TFA | Artichoke Flower Leaves | Not directly compared to a standard, but effective for extraction. | [2] |
| Methanol with 2.0% HCl | Grapes | Effective for extraction, recovery >80% with two extractions. | [3] |
| 85% Ethanol with 0.85% Citric Acid | Red Grape Peels | Optimal for maximizing anthocyanin content. | [4] |
Table 2: Influence of Extraction Parameters on Anthocyanin Yield from Red Chicory
| Parameter | Condition | Relative Anthocyanin Yield (%) | Reference |
| LFW/Solvent Ratio | 1:3 | ~60 | [1] |
| 1:10 | ~85 | [1] | |
| 1:20 | ~100 | [1] | |
| 1:60 | ~100 | [1] | |
| Incubation Time | 15 min | ~95 | [1] |
| 30 min | ~100 (with low variance) | [1] | |
| 60 min | ~100 | [1] | |
| Temperature | 4°C | ~90 | [1] |
| 24°C | ~100 | [1] | |
| 37°C | ~95 | [1] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol describes a general method for the extraction of this compound from fresh, frozen, or lyophilized plant material. Acidified solvents are crucial for maintaining the stability of the flavylium (B80283) cation form of anthocyanins.[5][6]
Materials:
-
Plant material (e.g., berries, flower petals, grape skins)
-
Liquid nitrogen (for fresh/frozen tissue)
-
Grinder or mortar and pestle
-
Extraction Solvent: 80% methanol or ethanol containing 1% (v/v) hydrochloric acid (HCl) or formic acid.
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Sample Preparation:
-
For fresh or frozen plant material, freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
For lyophilized (freeze-dried) material, grind to a fine powder at room temperature.[2]
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable flask or beaker.
-
Add the acidified extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). A 1:20 ratio has been shown to be effective for anthocyanin recovery.[1]
-
Macerate the sample by stirring or sonicating for 30-60 minutes at room temperature (20-25°C).[1] Protect the sample from direct light to prevent degradation of anthocyanins.
-
For enhanced extraction, the process can be repeated 2-3 times with fresh solvent.
-
-
Clarification:
-
Solvent Removal:
-
Combine the supernatants if multiple extractions were performed.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the organic solvent.[3]
-
-
Final Preparation:
-
The resulting aqueous extract can be lyophilized to obtain a crude powder or reconstituted in a suitable solvent (e.g., acidified water) for further purification.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before analytical procedures like HPLC.[3]
-
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol provides a method for purifying and concentrating this compound from the crude extract, removing sugars, organic acids, and other less polar compounds.
Materials:
-
Crude plant extract (from Protocol 1)
-
C18 SPE cartridges
-
Methanol
-
Acidified water (e.g., water with 0.1% HCl or formic acid)
-
Acidified methanol (e.g., methanol with 0.1% HCl or formic acid)
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of acidified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the crude aqueous extract with acidified water to reduce the organic solvent concentration to less than 5%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of acidified water to remove sugars and other polar impurities.
-
Wash the cartridge with a small volume of a non-eluting solvent like ethyl acetate (B1210297) to remove less polar impurities (optional, depending on the plant matrix).
-
-
Elution:
-
Elute the anthocyanins, including this compound, from the cartridge with 2-3 column volumes of acidified methanol.
-
-
Drying and Reconstitution:
-
Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the purified extract in a suitable solvent for analysis or storage.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of this compound.
Materials:
-
Purified this compound extract
-
This compound analytical standard
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 5% formic acid in water
-
Mobile Phase B: 5% formic acid in acetonitrile[3]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in acidified methanol.
-
Create a series of working standard solutions of known concentrations by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the purified plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
References
- 1. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. phcog.com [phcog.com]
High-Yield Purification of Delphinidin 3-Glucoside from Berries: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the high-yield purification of Delphinidin 3-glucoside, a potent antioxidant anthocyanin, from various berry sources. The methodologies outlined herein are designed to yield a high-purity compound suitable for research, preclinical studies, and drug development applications.
Introduction
This compound is a naturally occurring anthocyanin responsible for the deep red, purple, and blue pigments in many fruits and vegetables, particularly in berries such as blackcurrants and blueberries. This compound has garnered significant scientific interest due to its strong antioxidant properties and potential therapeutic applications in areas such as cardiovascular health, neuroprotection, and cancer prevention. The availability of high-purity this compound is crucial for accurate in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential. This document presents a robust and reproducible workflow for the extraction and purification of this compound from berry matrices.
Data Presentation
The following tables summarize the typical content of this compound in various berries and the expected yields and purity from the described purification protocol.
Table 1: this compound Content in Selected Berries
| Berry Species | This compound Content (mg/100g fresh weight) |
| Blackcurrant (Ribes nigrum) | 86.68 |
| Highbush Blueberry (Vaccinium corymbosum) | 8.08 |
| Lowbush Blueberry (Vaccinium angustifolium) | 15.17 |
| Red Raspberry (Rubus idaeus) | 0.21 |
Table 2: Expected Yield and Purity of this compound Purification
| Purification Step | Recovery Rate | Purity |
| Solid-Phase Extraction (SPE) | >90% | Enriched Anthocyanin Fraction |
| Preparative HPLC | >85% (of loaded amount) | >97% |
Experimental Protocols
This section details the step-by-step methodologies for the extraction and purification of this compound from berries.
Extraction of Anthocyanins from Berries
This protocol describes the initial extraction of the crude anthocyanin mixture from fresh or frozen berries.
Materials:
-
Fresh or frozen berries (e.g., blackcurrants, blueberries)
-
Acidified Methanol (B129727) (0.1% HCl in Methanol) or Acidified Ethanol (0.1% HCl in Ethanol)
-
Homogenizer (e.g., blender, rotor-stator homogenizer)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 100 g of fresh or frozen berries. If frozen, allow them to thaw slightly before homogenization.
-
Homogenization: Add the berries to a homogenizer with 300 mL of acidified methanol or ethanol. Homogenize for 3-5 minutes until a uniform slurry is obtained.
-
Extraction: Transfer the slurry to a light-protected container and stir for 2-4 hours at 4°C.
-
Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes to pellet the solid berry material.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the organic solvent. The resulting aqueous extract contains the crude anthocyanins.
Solid-Phase Extraction (SPE) for Anthocyanin Enrichment
This protocol utilizes C18 Solid-Phase Extraction cartridges to separate anthocyanins from sugars, organic acids, and other polar compounds.
Materials:
-
C18 SPE cartridges (e.g., 5g bed weight)
-
SPE manifold
-
Methanol
-
Acidified Water (0.01% HCl in deionized water)
-
Acidified Methanol (0.1% HCl in Methanol)
-
Crude anthocyanin extract from the previous step
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 column volumes of methanol followed by 2 column volumes of acidified water through the cartridge. Do not allow the cartridge to run dry.
-
Sample Loading: Load the crude anthocyanin extract onto the conditioned C18 cartridge. The loading volume will depend on the capacity of the cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of acidified water to remove sugars and other polar impurities.
-
Elution: Elute the enriched anthocyanin fraction from the cartridge with 2 column volumes of acidified methanol. Collect the eluate.
-
Solvent Evaporation: Evaporate the methanol from the eluate using a rotary evaporator at a temperature below 40°C. The resulting sample is an enriched anthocyanin fraction.
High-Yield Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step isolates this compound from other anthocyanins and remaining impurities using preparative HPLC.
Materials:
-
Preparative HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 5% Formic Acid in deionized water
-
Mobile Phase B: Acetonitrile
-
Enriched anthocyanin fraction from the SPE step, dissolved in Mobile Phase A
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the enriched anthocyanin fraction in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method Setup:
-
Column: Preparative C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase A: 5% Formic Acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 520 nm
-
Injection Volume: Dependent on sample concentration and column capacity.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-25% B (linear gradient)
-
25-30 min: 25-40% B (linear gradient)
-
30-35 min: 40-10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Monitor the chromatogram at 520 nm. Collect the fraction corresponding to the this compound peak based on its retention time (determined by prior analytical HPLC analysis of standards).
-
Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC to confirm the purity of the this compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator followed by lyophilization to obtain the purified this compound as a powder.
-
Storage: Store the purified compound at -20°C or below, protected from light and moisture.
Visualizations
Caption: Experimental workflow for high-yield purification of this compound.
Caption: Logical relationship of the purification strategy.
Application Note: Identification and Quantification of Delphinidin 3-glucoside using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin (B77816) 3-glucoside (D3G) is a prominent anthocyanin found in various pigmented fruits and vegetables, such as blueberries, blackcurrants, and eggplants. As a potent antioxidant, D3G is of significant interest for its potential health benefits, including anti-inflammatory and cardio-protective effects. This application note provides a detailed protocol for the identification and quantification of Delphinidin 3-glucoside in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and sensitive method is crucial for pharmacokinetic studies, quality control of natural products, and drug development.
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the analysis of this compound.
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common methods are Solid-Phase Extraction (SPE) for cleaner samples and protein precipitation for plasma and urine.
a) Solid-Phase Extraction (SPE) - for cleaner matrices (e.g., fruit extracts)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Loading: Acidify the sample with 1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Elution: Elute the anthocyanins with 5 mL of acidified methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
b) Protein Precipitation - for plasma and urine [1]
-
Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. For urine samples, a "dilute-and-shoot" approach, where the sample is simply diluted with the initial mobile phase, can also be effective.[1]
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
a) Liquid Chromatography (LC) System
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 µm) is recommended for the separation of anthocyanins.[1]
-
Mobile Phase A: Water with 1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Injection Volume: 5-20 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is as follows:
b) Mass Spectrometry (MS) System
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is optimal for anthocyanin analysis.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[3][4]
-
Ion Source Parameters:
-
MRM Transitions: The characteristic transition for this compound is the fragmentation of the protonated molecular ion [M+H]+ to the aglycone fragment.
Data Presentation
Quantitative data for the analysis of this compound is summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometric Parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 465.1 | 303.1 | ESI+ |
Table 2: Typical Performance Characteristics of the LC-MS/MS Method.
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 0.20 - 200 | 0.20 - 200 |
| Limit of Detection (LOD) (ng/mL) | 0.10[3] | 0.10[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.15[1] | 0.5[1] |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Recovery (%) | 80.0 - 110.4[3] | 80.0 - 110.4[3] |
| Intra- and Inter-day Precision (%) | <15 | <15 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS/MS protocol for the identification and quantification of this compound.
Caption: Workflow for this compound analysis.
Signaling Pathway and Fragmentation
The identification of this compound by tandem mass spectrometry relies on its characteristic fragmentation pattern. The precursor ion, which is the protonated molecule [M+H]+, undergoes collision-induced dissociation (CID) in the mass spectrometer. This process typically results in the cleavage of the glycosidic bond, leading to the loss of the glucose moiety (162 Da) and the formation of the delphinidin aglycone, which is detected as the product ion.
Caption: Fragmentation of this compound in MS/MS.
References
- 1. research-groups.usask.ca [research-groups.usask.ca]
- 2. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 3. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
Application Note: Analysis of Delphinidin 3-Glucoside in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside (D3G) is a prominent anthocyanin found in many pigmented fruits and vegetables, such as black rice, blood oranges, and various berries.[1][2] As a member of the flavonoid class of polyphenols, D3G exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential protective effects against cardiovascular diseases.[1][3][4] Its therapeutic potential has led to increased interest in its pharmacokinetics and mechanism of action. However, the analysis of D3G in complex biological matrices like plasma and urine is challenging due to its low concentrations, potential for degradation, and the presence of interfering endogenous compounds.[5][6][7][8]
This application note provides detailed protocols for the extraction, separation, and quantification of this compound from biological samples using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of Methods
The accurate quantification of this compound from biological samples involves an initial sample preparation step to isolate the analyte and remove interferences. Solid Phase Extraction (SPE) is a commonly employed technique for this purpose.[2][6]
Following extraction, chromatographic separation is performed.
-
HPLC-UV/Vis: This method separates D3G from other components based on its affinity for a stationary phase (typically C18). Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (around 520 nm) as it elutes from the column.[9]
-
LC-MS/MS: This highly sensitive and selective technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[2][10] After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), allowing for precise and accurate quantification even at very low concentrations.[2][11]
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below.
References
- 1. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 4. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biolink.no [biolink.no]
- 10. research-groups.usask.ca [research-groups.usask.ca]
- 11. researchgate.net [researchgate.net]
Application Notes: In Vitro Assessment of Delphinidin 3-Glucoside Activity
Delphinidin 3-glucoside (D3G) is a prominent anthocyanin found in various fruits and vegetables, such as blueberries and black currants.[1] Renowned for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, D3G is a subject of intense research for its therapeutic potential.[1][2][3] These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activities of D3G.
Antioxidant Activity
This compound is a powerful antioxidant capable of mitigating oxidative stress, a key factor in numerous pathological conditions.[4][5][6] Its antioxidant effects are often evaluated by its ability to scavenge free radicals and reduce the levels of reactive oxygen species (ROS) within cells.
Key Assay:
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA: This assay measures the intracellular accumulation of ROS. The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4][7][8] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Data Summary: Antioxidant Effects of this compound
| Cell Line | Treatment/Stimulus | D3G Concentration | Observed Effect | Reference |
| HepG2 | - | Not specified | Suppresses lipid accumulation, related to antioxidant activity. | [9] |
| HUVECs | Oxidized LDL | Not specified | Suppressed cell proliferation inhibition and apoptosis induced by oxLDL. | [6] |
| Caenorhabditis elegans | H₂O₂ | Not specified | Provides protection against oxidative stress-induced damage. | [10] |
Anti-Inflammatory Activity
D3G exerts significant anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11] This modulation leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[5][12]
Key Assays:
-
Nitric Oxide (NO) Assay (Griess Assay): This colorimetric assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.[13][14] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to determine NO concentration in the cell culture supernatant.[15]
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-p38).[16][17] Inhibition of the phosphorylation of these proteins by D3G indicates its anti-inflammatory action.
Data Summary: Anti-Inflammatory Effects of this compound
| Cell Line/Model | Stimulus | D3G Concentration | Observed Effect | Reference |
| Mesenchymal Stem Cells (MSCs) | Lipopolysaccharide (LPS) | 50 µM | Lower expression of NF-κB; increased IL-10 and TGF-β. | [12] |
| Macrophages (via MSC conditioned media) | - | - | Reduced production of IL-1β, IL-12, and TNF-α; increased IL-10. | [12] |
| Rabbits with Atherosclerosis | High-Fat Diet | 20 mg/kg (in vivo) | Down-regulated mRNA expression of aortic IL-6, NF-κB, and VCAM-1. | [5] |
| In Silico Model | - | - | Potential inhibitor of TNF-α and TNF-α receptor signaling. | [18][19] |
Anti-Cancer Activity
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][11] Its mechanisms include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting pathways crucial for cancer cell survival and proliferation.[11][20]
Key Assays:
-
Cell Viability Assay (MTT Assay): This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.[21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22] A decrease in formazan production in D3G-treated cells suggests reduced viability or proliferation.
-
Apoptosis and Western Blot Analysis: D3G can induce apoptosis by affecting the expression of key regulatory proteins. For instance, it has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF) and Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells.[23] It also increases the percentage of apoptotic cells.[23]
Data Summary: Anti-Cancer Effects of this compound
| Cell Line | D3G Concentration | Observed Effect | Reference |
| HCT-116 (Colorectal Cancer) | Not specified | Increased apoptotic cells to 25.8%. | [23] |
| HCT-116 (Colorectal Cancer) | Not specified | Decreased VEGF protein expression by 57.2%. | [23] |
| HT-29 (Colorectal Cancer) | Not specified | Decreased VEGF expression. | [23] |
| Peripheral Blood Mononuclear Cells (co-cultured with HT-29) | Not specified | Decreased PD-1 expression by 51.0%. | [23][24] |
| Peripheral Blood Mononuclear Cells (co-cultured with HCT-116) | Not specified | Decreased PD-1 expression by 49.5%. | [23][24] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well tissue culture plates
-
This compound (D3G)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of D3G in culture medium. Remove the old medium from the wells and add 100 µL of the D3G solutions at various concentrations. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol quantifies intracellular ROS levels using the fluorescent probe DCFH-DA.
Materials:
-
24-well or 96-well black-walled plates
-
This compound (D3G)
-
Cell culture medium (phenol red-free recommended)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 20 mM in DMSO)
-
ROS-inducing agent (e.g., H₂O₂ or LPS) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of D3G for a specified time (e.g., 1-24 hours).
-
Induction of Oxidative Stress: If applicable, treat the cells with an ROS-inducing agent (e.g., 500 µM H₂O₂) for 30-60 minutes. Include untreated and D3G-only controls.
-
DCFH-DA Loading: Wash the cells twice with warm PBS. Add phenol (B47542) red-free medium containing DCFH-DA (final concentration of 10-50 µM) to each well.[8][25]
-
Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes.[7][25]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4][7] Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the control to determine the relative change in ROS levels.
Nitric Oxide Measurement (Griess Assay)
This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
24-well or 96-well tissue culture plates
-
This compound (D3G)
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in acid; Solution B - N-(1-naphthyl)ethylenediamine in water)[13]
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a plate and allow them to adhere. Pre-treat the cells with various concentrations of D3G for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.[13]
-
Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant sample and standard to separate wells.
-
Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells, followed by 50 µL of Griess Reagent II (NEDD solution). Alternatively, if using a combined reagent, add 50-100 µL to each well.[13][26]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve.
Western Blot Analysis for Signaling Pathways
This protocol details the detection of specific proteins (total and phosphorylated) in the NF-κB and MAPK pathways to assess the effect of D3G.
Materials:
-
6-well tissue culture plates
-
This compound (D3G) and relevant stimulus (e.g., LPS, H₂O₂)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with D3G, then stimulate to activate the desired pathway (e.g., with LPS for NF-κB).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation, e.g., 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[17]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delphinidin-3-glucoside protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doc.abcam.com [doc.abcam.com]
- 8. bioquochem.com [bioquochem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. resources.rndsystems.com [resources.rndsystems.com]
Animal Models for In Vivo Evaluation of Delphinidin 3-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the in vivo study of Delphinidin (B77816) 3-glucoside (D3G), a bioactive anthocyanin found in various pigmented fruits and vegetables. The following sections detail established experimental protocols and summarize key quantitative findings from preclinical studies, offering a valuable resource for researchers investigating the therapeutic potential of D3G.
Overview of Preclinical Animal Models
Delphinidin 3-glucoside and its aglycone, delphinidin, have been investigated in a range of animal models to explore their therapeutic effects across several disease areas, including cancer, atherosclerosis, diabetes, and neurodegenerative disorders. Rodents, such as mice and rats, are the most commonly utilized models, with rabbits also being employed in cardiovascular research.
Application in Oncology Research
In vivo studies have demonstrated the anti-cancer potential of delphinidin and its glycosides. These compounds have been shown to inhibit tumor growth, reduce cell proliferation, and induce apoptosis in various cancer models.
Animal Model: Xenografted athymic nude mice are a common model for studying the effect of D3G on tumor growth.[1][2]
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231-Luc-GFP) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Cultured breast cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound is administered, typically via oral gavage or intraperitoneal injection.
-
Outcome Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways Implicated in Cancer:
-
PI3K/Akt and MAPK: Delphinidin treatment has been shown to suppress these pathways, leading to reduced tumor growth and cell proliferation.[1]
-
Akt/HOTAIR: this compound can inactivate this signaling pathway, contributing to its chemopreventive effects in breast carcinogenesis.[2][3]
-
NF-κB: Delphinidin treatment has been observed to reduce NF-κB protein levels in prostate cancer tumors in mice.[1]
Quantitative Data Summary: Oncology
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| Xenografted athymic nude mice | Breast Cancer | Delphinidin-3-glucoside | Inhibited growth of xenografted tumors, decreased HOTAIR expression in vivo. | [2] |
| Mice | Prostate Cancer | Delphinidin | Significantly reduced tumor formation. | [1] |
| Xenografted athymic nude mice | General | Delphinidin | Reduced tumor growth and cell proliferation in a dose-dependent manner. | [1] |
Application in Cardiovascular Research
This compound has shown promise in mitigating atherosclerosis by improving lipid profiles, reducing oxidative stress, and inhibiting inflammation.
Animal Model: A common model is the high-fat diet (HFD)-induced atherosclerotic rabbit.[4]
Experimental Protocol: Atherosclerosis Rabbit Model
-
Animal Model: Male New Zealand white rabbits are used.[4]
-
Induction of Atherosclerosis: Animals are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce atherosclerosis.[4]
-
Grouping and Treatment: Rabbits are randomly divided into control, atherosclerosis (AS), D3G-treated, and positive control (e.g., simvastatin) groups. D3G is administered orally.[4]
-
Biochemical Analysis: Blood samples are collected to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
Histopathological Analysis: Aortic tissues are collected for histological examination to assess atherosclerotic lesion formation.
-
Gene and Protein Expression Analysis: Aortic tissues can be analyzed for the expression of inflammatory markers (e.g., IL-6, NF-κB, VCAM-1) and antioxidant enzymes (e.g., SOD1, GSH-Px) using techniques like qRT-PCR and Western blotting.[4]
Signaling Pathways in Atherosclerosis:
-
NF-κB: Delphinidin-3-glucoside has been shown to down-regulate the mRNA expression of NF-κB in the aorta of atherosclerotic rabbits.[4]
Quantitative Data Summary: Atherosclerosis
| Animal Model | Condition | Treatment and Dosage | Key Findings | Reference |
| Male New Zealand white rabbits | High-fat diet-induced atherosclerosis | 20 mg/kg Delphinidin-3-glucoside (oral) | Decreased serum TG (2.36 ± 0.66 vs. AS group). Decreased serum TC, LDL-C. Improved aortic lesions. | [4] |
| Male New Zealand white rabbits | High-fat diet-induced atherosclerosis | 20 mg/kg Delphinidin-3-glucoside (oral) | Decreased serum levels of ICAM-1, MCP-1, VCAM-1, CRP, IL-6, and TNF-α. | [4] |
| Male New Zealand white rabbits | High-fat diet-induced atherosclerosis | 20 mg/kg Delphinidin-3-glucoside (oral) | Upregulated mRNA expression of aortic SOD1 and GSH-Px. Down-regulated mRNA expression of aortic IL-6, NF-κB, and VCAM-1. | [4] |
Application in Diabetes and Metabolism Research
Delphinidin and its glycosides have been investigated for their anti-diabetic effects, including their ability to improve insulin (B600854) sensitivity and reduce blood glucose levels.
Animal Model: High-fat diet-fed mice are a common model to study insulin resistance and the effects of D3G.[5] Diabetic mouse models are also utilized.[6]
Experimental Protocol: High-Fat Diet-Induced Insulin Resistance
-
Animal Model: Male C57BL/6J mice are often used.[5]
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.[5]
-
Treatment: Delphinidin is administered as a supplement in the diet or via oral gavage.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are injected with glucose (2 g/kg body weight), and blood glucose is measured at various time points.[5]
-
Insulin Tolerance Test (ITT): After a 4-hour fast, mice are injected with insulin (1 U/kg body weight), and blood glucose is measured over time.[5]
-
-
Hormone Analysis: Plasma levels of hormones relevant to glucose homeostasis, such as adiponectin, leptin, GIP, and GLP-1, are measured.[5]
Signaling Pathways in Diabetes and Metabolism:
-
FFA1/GPR40: Delphinidin has been shown to reduce glucose uptake in mouse jejunal tissue through the free fatty acid receptor 1 (FFA1).[7][8]
-
AMPK: Delphinidin may modulate glucose output and lipid metabolism via AMP-activated protein kinase activation.[7]
Quantitative Data Summary: Diabetes and Metabolism
| Animal Model | Condition | Treatment and Dosage | Key Findings | Reference |
| Diabetic mice | Diabetes | 100 mg/kg Delphinidin chloride-loaded liposomes (daily for 8 weeks) | Decreased albumin glycation to 46.35 ± 1.20% and HbA1c glycation to 3.60 ± 0.25%. | [6] |
| Mice | Normal | 100 µM Delphinidin | Significantly inhibited the incorporation of 3-O-methyl-glucose [3H] in the intestine. | [7] |
| High-fat-fed rats | Insulin resistance | Delphinidin | Improved insulin resistance. | [8] |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
Animal Model: Rats are commonly used for pharmacokinetic studies.[9][10]
Experimental Protocol: Pharmacokinetics in Rats
-
Animal Model: Male Wistar rats are often used.[10]
-
Administration: A single oral dose of this compound (e.g., 100 mg/kg body weight) is administered.[9]
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at various time points after administration.
-
Plasma Analysis: Plasma is separated, and the concentrations of D3G and its metabolites are determined using High-Performance Liquid Chromatography (HPLC).[9]
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are calculated.
Quantitative Data Summary: Pharmacokinetics
| Animal Model | Compound | Dosage | Cmax | Tmax | Reference |
| Rats | Delphinidin 3-O-β-D-glucopyranoside | 100 mg/kg (oral) | Two peaks observed | 15 and 60 minutes | [9] |
| Rats | Delphinidin 3-rutinoside | 800 µmol/kg (oral) | 580 ± 410 nmol/L | 0.5 - 2.0 hours | [10] |
Visualizing Molecular Pathways and Experimental Designs
Signaling Pathways
Caption: PI3K/Akt and MAPK signaling pathway inhibition by D3G.
Caption: Inhibition of the NF-κB inflammatory pathway by D3G.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of D3G.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 4. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanidin and delphinidin modulate inflammation and altered redox signaling improving insulin resistance in high fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of diabetes in the mouse model by delphinidin and cyanidin hydrochloride in free and liposomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delphinidin Reduces Glucose Uptake in Mice Jejunal Tissue and Human Intestinal Cells Lines through FFA1/GPR40 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Delphinidin 3-Glucoside Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of Delphinidin 3-glucoside (D3G) stock solutions for various experimental applications. Adherence to these protocols is crucial for ensuring the stability, and activity of D3G, thereby guaranteeing reproducible experimental outcomes.
Introduction
This compound is a naturally occurring anthocyanin responsible for the blue and purple pigmentation in many fruits and flowers.[1][2] It is a potent antioxidant with various demonstrated biological activities, including anti-inflammatory and anti-cancer effects, making it a compound of significant interest in biomedical research and drug development.[1][3] However, D3G is susceptible to degradation under certain environmental conditions.[4][5] Therefore, proper handling and preparation of stock solutions are paramount for reliable experimental results.
Physicochemical Properties and Solubility
This compound is typically supplied as a crystalline solid.[6] Its stability is highly dependent on factors such as pH, temperature, light, and oxygen.[4] D3G is most stable in acidic conditions (pH < 3).[4]
The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~1.5 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [6] |
| Water | Highly water-soluble | |
| Methanol | Readily soluble | [7] |
Recommended Solvents and Storage Conditions
For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it further in an aqueous buffer or cell culture medium to the final desired concentration.[6] It is critical to ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects on the experimental system.[6]
| Parameter | Recommendation | Rationale | Reference |
| Stock Solution Solvent | DMSO | High solubility allows for a concentrated stock. | [6] |
| Storage of Solid Compound | -20°C in the dark | Ensures long-term stability for up to 4 years. | [6] |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C in small aliquots, protected from light. | Minimizes freeze-thaw cycles and degradation. Use within 1 month when stored at -20°C. | [3][8] |
| Storage of Aqueous Solutions | Not recommended for more than one day. Prepare fresh for each experiment. | D3G is unstable in aqueous solutions, especially at neutral or alkaline pH. | [4][6] |
Experimental Protocols: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (chloride salt, MW: 500.8 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Protocol:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.008 mg of D3G.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution from 5.008 mg of D3G, add 1 mL of DMSO.
-
Inert Gas Purge: Before capping, briefly purge the headspace of the tube with an inert gas (argon or nitrogen) to displace oxygen, which can degrade the compound.[6]
-
Dissolution: Cap the tube tightly and vortex or sonicate gently until the solid is completely dissolved. The solution should be a clear, dark red/purple color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or light-protected microcentrifuge tubes. This minimizes exposure to light and avoids repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions:
For cell culture experiments, the concentrated DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired experimental concentration (e.g., 1-100 µM).[3] Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. Buy this compound | 50986-17-9 [smolecule.com]
- 2. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Commercial Delphinidin 3-Glucoside Standards and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside, a prominent anthocyanin, is a natural pigment responsible for the blue and purple hues in many fruits and flowers. Beyond its role as a colorant, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits. For accurate research and development, the use of well-characterized, high-purity delphinidin 3-glucoside standards is crucial. This document provides a guide to commercially available standards and detailed protocols for their purity assessment using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Commercial this compound Standards
The quality and purity of reference standards are paramount for reliable quantification and identification in experimental work. Several reputable suppliers offer this compound standards. A summary of offerings from prominent vendors is presented below. It is important to note that purity can be reported in different ways (e.g., by HPLC, with or without considering counterions and water content), and researchers should carefully consult the certificate of analysis provided by the supplier.
Table 1: Commercially Available this compound Standards
| Supplier | Product Name | Catalog Number | Purity | Analytical Method for Purity |
| Polyphenols AS | This compound | --- | >97%[1] | HPLC-UV/Vis (280nm and 520nm)[1] |
| PhytoLab | This compound chloride phyproof® Reference Substance | 89686 | Certified absolute purity | Chromatographic purity, water, residual solvents, inorganic impurities[2] |
| Cayman Chemical | Delphinidin-3-β-D-glucoside (chloride) | 17515 | ≥98%[3] | Not explicitly stated, implied HPLC |
| Carl ROTH | This compound chloride ROTICHROM® HPLC | 6906-38-3 | High HPLC purity | HPLC[4] |
| Extrasynthese | Delphinidin-3-O-glucoside chloride | 0917S | >97% | HPLC |
Note: Catalog numbers and specifications are subject to change. Please refer to the respective supplier's website for the most current information.
Common impurities in commercial this compound standards can include other anthocyanins, flavonoids, or polyphenols.[1] The presence of a chloride counterion is common for these standards and is typically accounted for in the purity calculation by primary standard providers.[2]
Experimental Protocols for Purity Assessment
The following protocols describe the purity assessment of this compound standards by HPLC-DAD and LC-MS. These methods are essential for verifying the purity of a purchased standard or for characterizing in-house isolates.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification and purity assessment of anthocyanins.
3.1.1. Materials and Reagents
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.1.3. Sample Preparation
-
Prepare a stock solution of the this compound standard in methanol containing 0.1% formic acid at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 5% formic acid |
| Mobile Phase B | Acetonitrile with 5% formic acid |
| Gradient | 0-1 min: 100% A1-10 min: Linear gradient to 25% B10-11 min: Hold at 25% B11-13 min: Linear gradient to 100% A13-17 min: Hold at 100% A (equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| Detection Wavelength | 520 nm for quantification, with full spectrum recording (e.g., 200-600 nm) for peak purity analysis. |
3.1.5. Data Analysis
-
Integrate the peak corresponding to this compound at 520 nm.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Peak purity can be further assessed using the DAD software to analyze the spectral homogeneity across the peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity, allowing for the identification of impurities even at trace levels.
3.2.1. Materials and Reagents
-
Same as for HPLC-DAD.
3.2.2. Instrumentation
-
LC-MS system equipped with a binary or quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
3.2.3. Sample Preparation
-
Same as for HPLC-DAD.
3.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 5% B2-15 min: Linear gradient to 40% B15-17 min: Linear gradient to 95% B17-19 min: Hold at 95% B19-20 min: Linear gradient to 5% B20-25 min: Hold at 5% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350°C |
| Scan Range | m/z 100-1000 |
| Targeted MS/MS | For this compound (parent ion m/z 465.1), fragment ion m/z 303.0 |
3.2.5. Data Analysis
-
Extract the ion chromatogram for the m/z of this compound (C21H21O12+, exact mass 465.1033).
-
Analyze the full scan data for the presence of other ions that may correspond to impurities.
-
Use MS/MS fragmentation to confirm the identity of the this compound peak and to help identify unknown impurities. The characteristic fragmentation of this compound involves the loss of the glucose moiety (162 Da), resulting in the delphinidin aglycone fragment at m/z 303.0.[6]
-
Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC) or by comparing the peak area of this compound to the sum of all detected ion peak areas.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of a commercial this compound standard.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The use of high-purity, well-characterized this compound standards is fundamental for reproducible and reliable scientific outcomes. This application note provides a summary of commercially available standards and robust HPLC-DAD and LC-MS protocols for their purity verification. By following these guidelines, researchers can ensure the quality of their reference materials, leading to more accurate and dependable experimental results in drug discovery and other research areas.
References
- 1. biolink.no [biolink.no]
- 2. This compound chloride phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound chloride, CAS No. 6906-38-3 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analysis of Delphinidin 3-Glucoside in Food and Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers.[1][2] Beyond its role as a natural colorant, delphinidin 3-glucoside is of significant interest to the food, beverage, and pharmaceutical industries due to its potent antioxidant properties and potential health benefits.[3] Accurate and reliable quantification of this compound in food and beverage products is crucial for quality control, product development, and substantiating health claims.
These application notes provide an overview of the common analytical techniques and detailed protocols for the extraction and quantification of this compound in various food and beverage matrices.
Analytical Methodologies
The analysis of this compound in complex matrices like food and beverages typically involves a combination of extraction and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used method for the separation and quantification of anthocyanins.[3][4]
Commonly Employed Techniques:
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV-Vis Detection: A robust and common method for quantifying anthocyanins based on their characteristic absorption of light in the visible spectrum (around 520 nm).[3][4]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times, better resolution, and lower solvent consumption compared to traditional HPLC.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Provide high sensitivity and selectivity, enabling accurate identification and quantification, especially in complex samples or at low concentrations.[7][8][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler, high-throughput method suitable for rapid screening and quantification.[10]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of this compound and related anthocyanins using various analytical methods, providing a reference for expected performance.
Table 1: HPLC and UHPLC Method Validation Parameters
| Analyte | Method | Linearity Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| This compound | u-HPLC-PDA | Not Specified | 0.08 mg/kg | 0.26 mg/kg | < 9.42% | Not Specified | [3][6] |
| Delphinidin 3-O-glucoside chloride | HPLC | Not Specified | 47 ng/mL | 213 ng/mL | Not Specified | 80.377% | [11][12] |
| General Anthocyanins | HPLC/UPLC | 0.01 - 800 µg/mL | 0.01 - 3.7 µg/mL | 0.03 - 8.5 µg/mL | Not Specified | Not Specified | [5] |
Table 2: LC-MS and LC-MS/MS Method Validation Parameters
| Analyte | Method | Linearity Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| This compound (D3G) | LC-MS/MS | 0.20 - 200 ng/mL | 0.10 ng/mL | Not Specified | ≤ 14.6% | 80.0 - 110.4% | [7] |
| General Anthocyanins | LC-MS | 0.04 - 40 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Solid Food Samples (e.g., Berries)
This protocol describes a general solvent extraction method for isolating anthocyanins from solid food matrices.
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
Extraction Solvent: Methanol (B129727) containing 2.0% HCl[3] or acidified methanol (e.g., with 0.1% HCl or 1% formic acid).[10][13]
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup).[8]
-
Nitrogen evaporator (optional)
-
0.45 µm syringe filters
Procedure:
-
Sample Homogenization: Weigh a representative portion of the solid sample (e.g., 0.1 g of freeze-dried berry powder) and homogenize it to a fine powder.[3]
-
Solvent Extraction:
-
Add a defined volume of the extraction solvent (e.g., 15 mL) to the homogenized sample in a flask.[3]
-
Vortex or shake the mixture vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.[14]
-
For improved extraction efficiency, sonication can be employed (e.g., for 20 minutes).[14]
-
-
Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the solid material.[14]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a Solid Phase Extraction (SPE) step can be used.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.[8]
-
-
Solvent Evaporation and Reconstitution (Optional): The eluent can be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent (e.g., 10% phosphoric acid or mobile phase) for concentration.[3]
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the analytical instrument.[3]
Protocol 2: Quantification of this compound by u-HPLC-PDA
This protocol outlines a rapid method for the quantification of this compound using ultra-high-performance liquid chromatography with a photodiode array detector.[3][6]
Instrumentation and Conditions:
-
u-HPLC System: With a photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2 mm, 2 µm particle size).[3][6]
-
Mobile Phase A: Water with 1% formic acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:
-
Start at 5% B.
-
Increase to 40% B over 15 minutes.
-
Increase to 100% B over 7 minutes.[8]
-
-
Flow Rate: 0.60 mL/min.[8]
-
Column Temperature: 40 °C.[13]
-
Detection Wavelength: 520 nm for anthocyanins.[4]
-
Injection Volume: 20 µL.[13]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the u-HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity (r² ≥ 0.99).[3][6]
-
Sample Analysis: Inject the filtered sample extract into the u-HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing | MDPI [mdpi.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 12. eprints.usm.my [eprints.usm.my]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
Application of Delphinidin 3-Glucoside in Nutraceutical Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin, is a water-soluble pigment responsible for the deep blue and purple coloration of many fruits and vegetables, including blueberries, blackcurrants, and eggplant.[1] Beyond its role as a natural colorant, D3G has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for use in nutraceutical formulations.[1][2] Preclinical evidence suggests its potential in mitigating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.[2][3][4] These application notes provide a comprehensive overview of the scientific basis for utilizing D3G in nutraceuticals, complete with detailed experimental protocols for its evaluation and relevant quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H21O12+ | [2] |
| Average Molecular Weight | 465.38 g/mol | [2] |
| Appearance | Dark red/purple powder | [5] |
| Solubility | Highly water-soluble | [2][6] |
| Stability | Most stable in acidic conditions (pH < 3). Susceptible to degradation at neutral/alkaline pH, elevated temperatures, and in the presence of light and oxygen.[7][8] |
Bioactivity and Mechanism of Action
Delphinidin 3-glucoside exerts its beneficial effects primarily through its potent antioxidant and anti-inflammatory activities.
Antioxidant Activity
D3G is a powerful scavenger of free radicals, contributing to the reduction of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[6] In vivo studies have demonstrated that D3G supplementation can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3]
Anti-inflammatory Activity
D3G modulates key signaling pathways central to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, D3G can suppress the production of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[1][3][9]
Signaling Pathways
The biological activities of this compound are mediated through its interaction with several key intracellular signaling cascades.
Preclinical Data
In Vitro Efficacy
| Assay | Cell Line | Treatment | IC50 / Effect | Reference |
| Anti-proliferative | HCT-116 (Human Colorectal Carcinoma) | D3G | 395.8 µg/mL | [10] |
| Anti-proliferative | HT-29 (Human Colorectal Adenocarcinoma) | D3G | 329.1 µg/mL | [10] |
| Anti-adipogenic | 3T3-L1 (Mouse Preadipocytes) | D3G (25, 50, 100 µM) | Dose-dependent reduction in lipid accumulation | [1] |
| Anti-inflammatory | RAW 264.7 (Mouse Macrophages) | D3G | Inhibition of LPS-induced inflammatory mediators | [9] |
| Platelet Aggregation Inhibition | Human Platelets | D3G (0-50 µM) | Inhibition of ADP, collagen, or TRAP stimulated aggregation | [11] |
In Vivo Efficacy
| Animal Model | Study | Dosage | Key Findings | Reference |
| Rabbit | Atherosclerosis | 10 and 20 mg/kg/day (oral) | 20 mg/kg dose decreased serum TG, TC, and LDL-C. Down-regulated mRNA levels of IL-6, VCAM-1, and NF-κB. Up-regulated mRNA levels of GSH-Px and SOD1. | [3] |
| C. elegans | Lifespan and Stress | 100 µM D3G | Increased mean lifespan by 23.4% under normal conditions and by 32.5% under H2O2-induced oxidative stress. | [12] |
Bioavailability and Stability
The bioavailability of D3G is a critical consideration for nutraceutical formulation. It is known to have low stability in the gastrointestinal tract and is susceptible to degradation under neutral and alkaline pH conditions. Furthermore, its hydrophilic nature can limit its absorption across the intestinal epithelium.
Strategies to enhance bioavailability include nanoencapsulation (e.g., in liposomes or nanoparticles) and co-administration with bioenhancers.
| Parameter | Observation | Reference |
| Absorption | Appears in rat plasma within 15 minutes of oral administration. | |
| Metabolism | Metabolized to 4'-O-methyl delphinidin 3-O-glucoside in rats. | |
| pH Stability | Most stable at pH < 3.[8] | |
| Temperature Stability | Degradation accelerates with increasing temperature.[7] |
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM.
-
Prepare Sample Solutions: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine the IC50 value, which is the concentration of D3G required to inhibit 50% of the DPPH radical.
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition in RAW 264.7 Macrophages
This protocol describes the assessment of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
References
- 1. Anti-Adipogenic Effects of Delphinidin-3-O-β-Glucoside in 3T3-L1 Preadipocytes and Primary White Adipocytes [mdpi.com]
- 2. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 3. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Delphinidin 3-Glucoside as a Natural Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3-glucoside (D3G) is a prominent anthocyanin responsible for the vibrant blue and purple hues observed in many flowers, fruits, and vegetables.[1][2][3] As a natural colorant, it offers a promising alternative to synthetic dyes in the food, pharmaceutical, and cosmetic industries. However, the inherent instability of anthocyanins, including D3G, presents a significant challenge to their widespread application.[4] Factors such as pH, temperature, light, oxygen, and enzymatic activity can lead to the degradation of D3G, resulting in color loss and diminished biological activity.[4][5] These application notes provide a comprehensive overview and detailed protocols for the stability testing of delphinidin 3-glucoside.
Factors Affecting Stability
The stability of this compound is influenced by a multitude of environmental factors:
-
pH: Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form the colorless carbinol pseudobase and the unstable chalcone, leading to color loss.[4]
-
Temperature: Elevated temperatures accelerate the degradation of D3G.[5][6] The degradation process generally follows first-order kinetics, with the rate of degradation increasing significantly at higher temperatures.[6][7][8][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of this compound. This is a critical consideration for products intended for storage in transparent packaging.[10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins. This process can be exacerbated by the presence of enzymes like polyphenol oxidase.
-
Co-pigmentation and Other Factors: The presence of other compounds, such as other flavonoids, phenolic acids, and metal ions, can enhance the stability of D3G through a phenomenon known as co-pigmentation.[11] Conversely, enzymes and certain food additives can accelerate its degradation.
Experimental Protocols
Protocol 1: Quantification of this compound using the pH Differential Method
This method is a standard and rapid technique for the determination of total monomeric anthocyanin content.
Principle: This method relies on the structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.
Materials:
-
This compound sample
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare two dilutions of the D3G sample.
-
For the first dilution, mix a known volume of the sample with the pH 1.0 potassium chloride buffer.
-
For the second dilution, mix the same volume of the sample with the pH 4.5 sodium acetate buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of each dilution at the λvis-max of this compound (typically around 520-530 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance difference (A) using the following equation: A = (Aλvis-max – A700nm)pH 1.0 – (Aλvis-max – A700nm)pH 4.5
-
Calculate the monomeric anthocyanin concentration, expressed as this compound equivalents, using the following formula: Monomeric Anthocyanin (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:
-
MW (Molecular Weight) of this compound = 465.38 g/mol
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) of this compound = 29,000 L·mol-1·cm-1
-
l = Path length in cm (typically 1 cm)
-
Protocol 2: Stability Testing under Different pH Conditions
Objective: To evaluate the effect of pH on the stability of this compound over time.
Materials:
-
Stock solution of this compound of known concentration
-
A series of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7)
-
Constant temperature incubator or water bath
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of solutions by diluting the D3G stock solution in the different pH buffers.
-
Store the solutions in the dark at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Quantify the remaining D3G concentration using the pH differential method (Protocol 1) or a validated HPLC method.
-
Plot the concentration of D3G as a function of time for each pH value.
-
Calculate the degradation rate constant (k) and the half-life (t1/2) for each pH condition. The degradation of anthocyanins often follows first-order kinetics.[6][7][8][9]
-
ln(Ct/C0) = -kt
-
t1/2 = 0.693 / k Where:
-
Ct = concentration at time t
-
C0 = initial concentration
-
k = degradation rate constant
-
Protocol 3: Stability Testing under Different Temperature Conditions
Objective: To assess the effect of temperature on the degradation rate of this compound.
Materials:
-
Stock solution of this compound in a stable buffer (e.g., pH 3.0)
-
Multiple constant temperature incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare identical solutions of D3G in the chosen buffer.
-
Place the solutions in the different temperature environments, protected from light.
-
At regular time intervals, withdraw samples from each temperature condition.
-
Immediately cool the samples to stop further degradation and analyze the D3G content using a suitable quantification method.
-
Plot the degradation data and calculate the degradation rate constant (k) and half-life (t1/2) for each temperature.
Protocol 4: Stability Testing under Light Exposure
Objective: To determine the photostability of this compound.
Materials:
-
Stock solution of this compound in a stable buffer
-
A controlled light exposure chamber with a specific light source (e.g., fluorescent light, UV lamp)
-
Light-protected (control) and transparent containers
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare identical solutions of D3G in the chosen buffer.
-
Place one set of solutions in transparent containers and expose them to the light source.
-
Place a second set of solutions (control) in light-protected containers (e.g., wrapped in aluminum foil) and keep them under the same temperature conditions.
-
At defined time points, measure the D3G concentration in both the light-exposed and control samples.
-
Compare the degradation rates between the two conditions to determine the effect of light.
Data Presentation
Summarizing the quantitative data from stability studies in a structured format is crucial for comparison and analysis.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Initial Concentration (mg/L) | Half-life (t1/2) (hours) | Degradation Rate Constant (k) (h-1) |
| 2.0 | 100 | > 100 | < 0.0069 |
| 3.0 | 100 | 85 | 0.0082 |
| 4.0 | 100 | 45 | 0.0154 |
| 5.0 | 100 | 15 | 0.0462 |
| 6.0 | 100 | 3 | 0.2310 |
| 7.0 | 100 | < 1 | > 0.6930 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Effect of Temperature on the Stability of this compound at pH 3.0
| Temperature (°C) | Initial Concentration (mg/L) | Half-life (t1/2) (hours) | Degradation Rate Constant (k) (h-1) |
| 25 | 100 | 85 | 0.0082 |
| 40 | 100 | 30 | 0.0231 |
| 60 | 100 | 8 | 0.0866 |
| 80 | 100 | 1.5 | 0.4620 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: pH-dependent structural transformations of this compound.
Conclusion
A systematic approach to stability testing is paramount for the successful application of this compound as a natural colorant. By carefully controlling and evaluating the impact of pH, temperature, and light, researchers and developers can determine the optimal conditions for its use and storage. Furthermore, understanding the degradation kinetics allows for the prediction of shelf-life and the development of strategies to enhance stability, such as nanoencapsulation or the use of co-pigments.[12] The protocols and guidelines presented here provide a robust framework for generating reliable and comparable stability data for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of thermal degradation of the anthocyanins delphinidin-3-rutinoside and malvidin-3-glucoside. (1974) | St. S. Tanchev | 11 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Enhancement in Stability of delphinidin-3-O-galactoside and delphinidin-3-O-arabinoside by High-Pressure Processing and Phenolic compound Copigmentation | CoLab [colab.ws]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Delphinidin 3-glucoside degradation kinetics and pathways
Welcome to the technical support center for delphinidin (B77816) 3-glucoside (D3G). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of D3G during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your D3G solutions.
Frequently Asked Questions (FAQs)
Q1: My delphinidin 3-glucoside solution is rapidly changing color. What is causing this instability?
A1: The stability of this compound is significantly influenced by several factors:
-
pH: D3G is most stable in acidic conditions (pH < 3), where it exists as the red flavylium (B80283) cation. As the pH increases (pH 4-6), it can convert to a colorless carbinol pseudo-base and a blue quinoidal base. Above pH 7, degradation is accelerated.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of D3G.[1][3] It is recommended to store D3G solutions at low temperatures (e.g., < -5°C) for long-term stability.[1][4]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of D3G. Solutions should be protected from light by using amber vials or covering the containers with aluminum foil.[1][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[1] De-gassing solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
-
Enzymes: In plant extracts, enzymes like polyphenol oxidases and peroxidases can degrade anthocyanins.[1]
-
Metal Ions: Certain metal ions can form complexes with D3G, altering its color and stability.[1]
Q2: What are the typical degradation products of this compound?
A2: The degradation of this compound can proceed through several pathways, primarily involving the hydrolysis of the glycosidic bond and the cleavage of the heterocyclic C-ring. This results in the formation of the delphinidin aglycone and the glucose moiety. Further degradation of the aglycone can occur, leading to the formation of smaller phenolic compounds such as phloroglucinaldehyde and gallic acid.[6][7]
Q3: How can I accurately measure the concentration of this compound during my experiments?
A3: Two common methods for quantifying D3G are:
-
Spectrophotometry (pH-differential method): This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in their UV-Visible spectrum. It is a relatively simple and rapid method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a more specific and accurate method that separates D3G from other compounds in the sample before quantification. It is particularly useful for complex mixtures or when studying the formation of degradation products.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid color loss (fading to colorless) | High pH (> 4), Exposure to high temperature, Presence of oxygen.[1] | Adjust pH to < 3 with a suitable acid (e.g., citric acid, HCl). Work on ice or in a temperature-controlled environment. De-gas solutions and store under an inert atmosphere (e.g., nitrogen, argon).[1] |
| Color change to blue or purple | Increase in pH to a neutral or slightly acidic range (pH 5-7).[1][2] | Lower the pH of the solution to the acidic range (< 3).[1] |
| Formation of brown pigments | Prolonged exposure to high temperatures and oxygen, Enzymatic degradation.[1] | Minimize heating time and de-aerate solutions. If working with crude extracts, consider enzyme inactivation steps (e.g., blanching).[1] |
| Precipitation in the solution | Complexation with metal ions, Saturation of the solution.[1] | Use deionized water and avoid metal containers. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected. Ensure the concentration of D3G is within its solubility limit under the given conditions.[1] |
Quantitative Data on Degradation Kinetics
The degradation of this compound generally follows first-order kinetics.[3][9] The rate of degradation is influenced by various factors, as summarized in the tables below.
Table 1: Effect of Temperature on the Degradation of this compound
| Temperature (°C) | Half-Life (t½) in days | Rate Constant (k) in days⁻¹ | Source |
| 25 | 8.99 | 0.08 | [10] |
| 45 | 1.47 | 0.47 | [10] |
| 80 | 0.06 | 11.18 | [10] |
Data from jaboticaba-water juice.
Table 2: Effect of Metal Ions on this compound Degradation at 80°C
| Cation Added | Half-Life (t½) in days | Rate Constant (k) in days⁻¹ | Source |
| Control (JAJ) | 0.05 | 13.30 | [11] |
| Ca²⁺ | Higher t½, Lower k | Lower k | [11] |
| Mg²⁺ | Higher t½, Lower k | Lower k | [11] |
| Zn²⁺ | Higher t½, Lower k | Lower k | [11] |
| Fe²⁺ | Higher t½, Lower k | Lower k | [11] |
| Fe³⁺ | Higher t½, Lower k | Lower k | [11] |
Data from jaboticaba-apple juice (JAJ). The addition of all tested metallic cations improved the stability of total anthocyanins at 80°C in this specific matrix.[11]
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on this compound Stability
Objective: To quantify the degradation kinetics of D3G at different temperatures.
Materials:
-
This compound
-
pH 3.5 citrate-phosphate buffer
-
Amber vials
-
Water baths or incubators set to desired temperatures (e.g., 25°C, 45°C, 80°C)
-
Ice bath
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a stock solution of D3G in the pH 3.5 buffer.
-
Aliquot the solution into several amber vials.
-
Place the vials in the pre-heated water baths or incubators.
-
At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to halt the degradation reaction.
-
Measure the absorbance of the solution at the maximum wavelength for D3G (around 520-530 nm) using a spectrophotometer, or quantify the D3G concentration using a validated HPLC method.[1]
-
Plot the natural logarithm of the D3G concentration (or absorbance) versus time to determine the first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Evaluating the Effect of pH on this compound Stability
Objective: To assess the stability of D3G across a range of pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7)
-
Spectrophotometer
-
Amber vials
Methodology:
-
Prepare a stock solution of D3G.
-
Prepare a series of solutions by diluting the D3G stock in each of the different pH buffers.
-
Measure the initial absorbance spectra (e.g., 400-700 nm) of all solutions.
-
Store the solutions in the dark at a constant temperature.
-
At regular time intervals, measure the absorbance spectra of each solution to monitor color changes and degradation.
-
The stability can be expressed as the percentage of D3G remaining over time at each pH.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biolink.no [biolink.no]
- 5. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent Delphinidin 3-glucoside degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Delphinidin 3-glucoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: this compound, like other anthocyanins, is highly susceptible to degradation. The primary factors influencing its stability are:
-
pH: Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist as the colored flavylium (B80283) cation. As the pH increases, they undergo structural transformations to colorless or less stable forms, which can lead to irreversible degradation.
-
Temperature: High temperatures accelerate the degradation of this compound through deglycosylation and opening of the aromatic rings. It is crucial to keep extraction and processing temperatures as low as possible.
-
Oxygen and Light: Exposure to oxygen and light, particularly UV light, can lead to oxidative degradation and color loss.
-
Enzymes: The presence of enzymes like polyphenol oxidases and glycosidases in the plant material can rapidly degrade anthocyanins upon cell disruption.
-
Metallic Ions: The presence of metal ions can form complexes with anthocyanins, leading to color changes and degradation.
Q2: What is the ideal pH range for extracting and storing this compound?
A2: The ideal pH range for both extraction and short-term storage of this compound is between 1 and 3. In this acidic environment, the molecule exists predominantly in its most stable form, the red flavylium cation.
Q3: Which solvent system is recommended for this compound extraction?
A3: Acidified organic solvents are the most effective for extracting this compound while minimizing degradation. Commonly used systems include:
-
Methanol (B129727) or ethanol (B145695) acidified with a small amount of acid (e.g., 0.1% to 2% HCl, formic acid, or citric acid).
-
The choice between methanol and ethanol may depend on the specific plant matrix and subsequent analytical methods. Ethanol is often preferred due to its lower toxicity.
Q4: How can I inactivate enzymes that degrade this compound during extraction?
A4: To prevent enzymatic degradation, it is recommended to either flash-freeze the plant material in liquid nitrogen immediately after harvesting and lyophilize it, or to quickly blanch the material in hot solvent (a brief exposure) to denature the enzymes before proceeding with the extraction at a lower temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell lysis. | Grind the sample into a fine powder, preferably at low temperatures (e.g., with liquid nitrogen). |
| Inefficient extraction solvent. | Ensure the solvent is sufficiently acidified (pH 1-3). Consider using a higher proportion of organic solvent (e.g., 80% methanol or ethanol). | |
| Insufficient extraction time or temperature. | Increase extraction time or consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) at a controlled low temperature. | |
| Discoloration or Fading of the Extract | Degradation due to high pH. | Immediately acidify the extract to a pH between 1 and 3. |
| Exposure to light or oxygen. | Work in a dimly lit area or use amber-colored glassware. Purge storage containers with nitrogen or argon. | |
| High temperature. | Perform extraction at low temperatures (e.g., 4°C) and store the extract at -20°C or -80°C. | |
| Precipitate Formation in the Extract | Saturation of the solvent. | Increase the solvent-to-solid ratio. |
| Presence of interfering compounds. | Centrifuge and filter the extract through a 0.45 µm filter. Consider a solid-phase extraction (SPE) cleanup step. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound
| pH | Color | Stability |
| 1-3 | Red/Purple | High (Stable Flavylium Cation) |
| 4-5 | Colorless | Low (Carbinol Pseudobase) |
| 6-7 | Purple/Blue | Moderate (Quinoidal Base) |
| >8 | Yellow/Brown | Very Low (Chalcone, leads to degradation) |
Data synthesized from qualitative descriptions in search results.
Table 2: Impact of Temperature on the Half-life of this compound in an Aqueous Solution
| Temperature | Half-life (t½) in Jaboticaba-Water Juice (days) |
| 25°C (77°F) | 8.99 |
| 45°C (113°F) | 1.47 |
| 80°C (176°F) | 0.06 |
Data extracted from a study on jaboticaba juice which contains this compound.
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction efficiency while minimizing the degradation of this compound.
Materials:
-
Lyophilized and powdered plant material
-
Extraction Solvent: 80% Ethanol (v/v) containing 1% Citric Acid
-
Ultrasonic bath with temperature control
-
Centrifuge
-
0.45 µm syringe filters
-
Amber-colored collection vials
Procedure:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the pre-chilled extraction solvent to the tube.
-
Vortex the mixture for 30 seconds to ensure it is well-dispersed.
-
Place the tube in an ultrasonic bath set to 4°C.
-
Sonicate for 30 minutes.
-
After sonication, centrifuge the tube at 4000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean, amber-colored vial.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent.
-
Filter the supernatant through a 0.45 µm syringe filter into a final storage vial.
-
Store the extract at -80°C until further analysis.
Visualizations
Caption: Degradation pathway of this compound at different pH values.
Optimizing storage conditions for Delphinidin 3-glucoside stability
Welcome to the technical support center for Delphinidin 3-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound for experimental use. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored in a tightly sealed container in the dark at low temperatures, ideally at or below -5°C.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is most stable in acidic conditions, typically between pH 1.0 and 3.0, where it exists predominantly as the red flavylium (B80283) cation. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to colorless or less stable forms, leading to degradation.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to prepare solutions fresh and keep them at low temperatures (e.g., 4°C) for short-term storage. For experimental procedures, it is crucial to be aware that temperatures above 40°C can lead to significant degradation through hydrolysis and other reactions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Exposure to light, especially UV light, can cause the acylation of the anthocyanin to detach, leading to degradation. Therefore, it is crucial to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: Can I dissolve this compound in water?
A5: Yes, this compound is water-soluble. However, for enhanced stability, it is often dissolved in a slightly acidified aqueous solution (e.g., water with a small amount of a suitable acid like formic or hydrochloric acid to maintain a low pH).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid color loss of this compound solution. | 1. High pH: The pH of the solution may be too high (above 4.0), leading to the formation of the colorless carbinol pseudobase. 2. High Temperature: The solution is being stored or used at an elevated temperature. 3. Light Exposure: The solution is exposed to light for prolonged periods. 4. Presence of Oxidizing Agents: Contaminants in the solvent or buffer could be oxidizing the compound. | 1. Adjust pH: Ensure the pH of your solution is within the optimal range of 1.0-3.0 using a suitable buffer or by adding a small amount of acid. 2. Control Temperature: Prepare solutions fresh and store them at 4°C. For experiments at higher temperatures, minimize the exposure time. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions if possible. 4. Use High-Purity Solvents: Utilize HPLC-grade or equivalent purity solvents and freshly prepared buffers to minimize contaminants. |
| Precipitation of this compound in buffer. | 1. Solubility Issues: While water-soluble, high concentrations in certain buffers might lead to precipitation, especially if the pH is not optimal. 2. Interaction with Buffer Components: Some buffer salts may interact with the compound, reducing its solubility. | 1. Check pH and Concentration: Ensure the pH is acidic and consider reducing the concentration of this compound. 2. Solvent Modification: A small percentage of an organic solvent like methanol (B129727) or ethanol (B145695) can be added to the aqueous buffer to improve solubility. 3. Filter the Solution: If a small amount of precipitate is present, filter the solution through a 0.22 µm syringe filter before use. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation Products: The unexpected peaks are likely degradation products of this compound. 2. Contamination: The sample, solvent, or HPLC system may be contaminated. 3. Carryover: Residual sample from a previous injection may be present in the system. | 1. Confirm Degradation: Compare the chromatogram with a freshly prepared standard. The primary degradation products to look for are gallic acid and phloroglucinaldehyde. 2. Troubleshoot Contamination: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and sample vials.[1] 3. Address Carryover: Implement a robust needle wash protocol in your autosampler method. Inject a blank after a concentrated sample to check for carryover.[2] |
Quantitative Stability Data
The stability of this compound is often quantified by its half-life (t½), the time it takes for 50% of the compound to degrade under specific conditions.
Table 1: Effect of Temperature and pH on the Half-life (t½) of this compound and Related Anthocyanins
| Temperature (°C) | pH | Half-life (t½) | Compound | Reference |
| 25 | 2.0 | 8.99 days | Delphinidin-3-O-glucoside (in jaboticaba-water juice) | [3] |
| 45 | 2.0 | 1.47 days | Delphinidin-3-O-glucoside (in jaboticaba-water juice) | [3] |
| 80 | 2.0 | 0.06 days (1.44 hours) | Delphinidin-3-O-glucoside (in jaboticaba-water juice) | [3] |
| 100 | 2.8 | 374.67 min | Delphinidin-3-O-glucoside | [4] |
| 100 | 6.8 | 313.64 min | Delphinidin-3-O-glucoside | [4] |
| 80 | - | ~30% degradation in 10 min | Delphinidin-3-O-glucoside (in pomegranate juice) | [5] |
Note: Stability can be influenced by the matrix in which the compound is dissolved.
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC-DAD
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode Array Detector (DAD) to quantify the degradation of this compound over time.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid
-
HPLC-grade water
-
Buffers of desired pH values (e.g., pH 2.0, 4.0, 7.0)
-
Amber HPLC vials
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is commonly used.[6]
3. Chromatographic Conditions:
-
Mobile Phase A: 5% Formic acid in water
-
Mobile Phase B: 5% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 25% B
-
10-12 min: Hold at 25% B
-
12-14 min: Return to 10% B
-
14-18 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 520 nm for this compound and 280 nm to monitor for degradation products.
-
Injection Volume: 10 µL
4. Sample Preparation and Stability Study:
-
Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl).
-
Dilute the stock solution with the respective pH buffers to the desired final concentration in amber vials.
-
Store the vials under the desired temperature and light conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
5. Data Analysis:
-
Identify and integrate the peak corresponding to this compound at 520 nm.
-
Calculate the concentration of this compound at each time point using a calibration curve prepared from the standard.
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under each condition.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
pH and temperature effects on Delphinidin 3-glucoside stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Delphinidin 3-glucoside (D3G) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly changing color and degrading. What are the primary factors influencing its stability?
A1: The stability of this compound is critically influenced by several factors:
-
pH: D3G is most stable in acidic environments (pH < 3), where it exists predominantly as the red-colored flavylium (B80283) cation. As the pH increases (pH 4-6), it undergoes structural transformation to a colorless carbinol pseudo-base and a blue quinoidal base. Above pH 7, degradation is significantly accelerated.[1]
-
Temperature: Elevated temperatures dramatically increase the rate of D3G degradation.[1] For long-term storage, it is highly recommended to keep D3G solutions at low temperatures (below -5°C).[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect D3G solutions from light during both storage and experimentation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a process that is exacerbated at higher temperatures.[1]
-
Enzymes: In crude extracts, enzymes like polyphenol oxidases and peroxidases can degrade anthocyanins.
-
Metal Ions: Certain metal ions can form complexes with D3G, altering its color and stability.[1]
Q2: What is the expected half-life of my this compound solution?
A2: The half-life (t½) of D3G is highly dependent on the specific pH, temperature, and matrix of the solution. The degradation generally follows first-order kinetics. Below are tables summarizing available data on degradation rate constants (k) and half-lives.
Data Presentation
Table 1: Effect of Temperature on the Degradation of this compound in Jaboticaba-Water Juice (pH not specified)
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t½) (days) |
| 25 | 0.08 | 8.99 |
| 45 | 0.47 | 1.47 |
| 80 | 11.18 | 0.06 |
Data extracted from a study on jaboticaba-water juice and may vary depending on the specific matrix.[3]
Table 2: Effect of Temperature on the Degradation of this compound in Grape Juice (pH not specified)
| Temperature (°C) | Degradation Trend |
| 5 | Minimal degradation |
| 25 | Moderate degradation |
| 35 | Significant degradation |
Qualitative data from a study on grape juices indicating the trend of degradation with temperature.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid loss of red color (fading to colorless) | - pH of the solution is too high ( > 4).- Exposure to elevated temperatures.- Presence of oxygen. | - Adjust the pH to < 3 using an appropriate acid (e.g., citric acid, HCl).- Conduct experiments on ice or in a temperature-controlled environment.- De-gas solutions and consider working under an inert atmosphere (e.g., nitrogen, argon).[1] |
| Color changes to blue or purple | - The pH has shifted to a neutral or slightly acidic range (pH 5-7). | - Lower the pH of the solution to the acidic range (< 3) to revert to the flavylium cation form.[1] |
| Formation of brown precipitates | - Prolonged exposure to high temperatures and oxygen.- Enzymatic degradation in crude extracts. | - Minimize heating times and de-aerate solutions.- For crude extracts, consider enzyme inactivation steps such as blanching.[1] |
| Precipitation in the solution | - Complexation with metal ions.- Solution is oversaturated. | - Use deionized water and avoid contact with metal containers.- Consider adding a chelating agent like EDTA if metal contamination is suspected.- Ensure the concentration of D3G is within its solubility limit for the given conditions.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol outlines a method to assess the stability of D3G under different pH and temperature conditions using a spectrophotometer.
Materials:
-
This compound
-
pH buffers (e.g., pH 2.0, 3.0, 4.0, 5.0)
-
Spectrophotometer
-
Water baths or incubators set to desired temperatures
-
Amber vials
-
Ice bath
Methodology:
-
Solution Preparation: Prepare a stock solution of D3G in the desired pH buffer.
-
Aliquoting: Distribute the solution into several amber vials to protect from light.
-
Incubation: Place the vials in pre-heated water baths or incubators at the selected temperatures.
-
Sampling: At regular time intervals, remove a vial from each temperature setting.
-
Quenching: Immediately place the removed vial in an ice bath to halt the degradation reaction.
-
Measurement: Measure the absorbance of the solution at the maximum wavelength for D3G (typically around 520-530 nm) using a spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. For a first-order reaction, this will yield a straight line. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: HPLC Analysis of this compound Stability
This protocol provides a more specific and quantitative method for assessing D3G stability by separating and quantifying the parent compound.
Materials:
-
This compound
-
pH buffers
-
HPLC system with a UV-Vis or DAD detector
-
Reversed-phase C18 column
-
Mobile phase A: Acidified water (e.g., with formic acid or phosphoric acid)
-
Mobile phase B: Acetonitrile or methanol
-
0.45 µm syringe filters
Methodology:
-
Sample Preparation: Prepare and incubate D3G solutions at various pH and temperature conditions as described in Protocol 1.
-
Filtration: Before injection, filter the samples through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient elution is typically used. An example gradient could be: start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the D3G.
-
Flow Rate: Typically in the range of 0.8-1.2 mL/min.
-
Detection: Set the detector to the maximum absorbance wavelength of D3G (around 520 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Identification and Quantification:
-
Identify the D3G peak by comparing its retention time with that of a pure standard.
-
Quantify the concentration of D3G by creating a calibration curve with known concentrations of the standard.
-
-
Data Analysis: Plot the concentration of D3G against time to determine the degradation kinetics, rate constant (k), and half-life (t½) as described in Protocol 1.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: General experimental workflow for a D3G stability study.
Caption: pH-dependent structural transformations of this compound.
References
Troubleshooting Delphinidin 3-glucoside solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Delphinidin 3-glucoside, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a natural anthocyanin, a type of flavonoid, found in various pigmented plant sources like berries, grapes, and eggplants.[1][2] It is a potent antioxidant and is researched for its potential in various applications, including inhibiting platelet activation and thrombosis, suppressing breast cancer cell growth, and reducing lipid accumulation.
Q2: What are the key challenges when working with this compound?
The primary challenges with this compound include its limited stability and solubility.[3] It is susceptible to degradation influenced by factors like pH, temperature, and light.[4][5] Its hydrophilic nature can also limit its passive diffusion across cell membranes in biological assays.[3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents and aqueous buffers. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[6][7] For direct use in aqueous-based biological experiments, it can be dissolved in buffers like PBS (pH 7.2), though at a lower concentration.[6][7]
Solubility Data
The solubility of this compound can vary significantly depending on the solvent and conditions. Below is a summary of reported solubility data:
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~1.5 mg/mL | [6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [6][7] |
| Methanol (B129727) | High solubility, increases with temperature | [4] |
| Water | Soluble, increases with temperature | [4] |
| Ethanol | Lower solubility than methanol and water | [4] |
| Acetone | Very low solubility | [4] |
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound is less soluble.
Caption: Troubleshooting workflow for precipitation issues.
Issue: The color of the solution changes or fades over time.
Anthocyanins like this compound are sensitive to pH, light, and temperature, which can cause structural changes and affect their color and stability.[5][8]
-
pH Sensitivity: The color of anthocyanins is highly dependent on the pH of the solution.[8] They are generally more stable at lower pH values.
-
Light and Temperature Sensitivity: Exposure to light and elevated temperatures can lead to degradation.[4][5] It is recommended to store solutions in the dark and at low temperatures (< -5°C for long-term storage).[1] Aqueous solutions are not recommended for storage for more than one day.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound crystalline solid in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the compound).
-
Purge the vial with an inert gas to minimize oxidation.[6]
-
Vortex briefly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C, protected from light.[6]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and does not interfere with your biological assay.[6]
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
-
Signaling Pathway
This compound has been shown to exert anti-cancer effects by modulating signaling pathways, such as the Akt pathway.[9]
Caption: Simplified Akt signaling pathway and the inhibitory role of this compound.
References
- 1. biolink.no [biolink.no]
- 2. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Matrix Effects in Delphinidin 3-glucoside LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Delphinidin 3-glucoside.
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement.[1][2] Ultimately, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your assay.[3][4]
Q2: What are the common signs that my this compound analysis is affected by matrix effects?
A2: Several indicators may suggest that matrix effects are impacting your analysis. These include:
-
Poor reproducibility, demonstrated by a high relative standard deviation (%RSD) between replicate injections.
-
Low or inconsistent recovery of this compound.
-
Non-linear calibration curves.
-
Inaccurate results for quality control (QC) samples.
-
Peak shape issues such as tailing, broadening, or splitting.[5]
-
Unexpected shifts in retention time.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The magnitude of the matrix effect can be determined by comparing the peak area of this compound in a post-extraction spiked sample to its peak area in a neat solution at the same concentration.[2]
The formula is as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [2]
-
A value less than 100% indicates ion suppression .[2]
-
A value greater than 100% indicates ion enhancement .[2]
-
A value of 100% suggests no significant matrix effect .
Q4: What are the primary strategies to overcome matrix effects in this compound analysis?
A4: There are three main strategies to mitigate matrix effects:
-
Effective Sample Preparation: This is often the most effective approach and aims to remove interfering matrix components before LC-MS analysis.[6] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][6]
-
Chromatographic Separation: Optimizing the chromatographic method can help separate this compound from co-eluting matrix components that cause ion suppression or enhancement.[1]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and reproducible quantification.[1]
Below is a troubleshooting workflow to address matrix effects:
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Q5: Which sample preparation technique is most suitable for this compound in biological matrices like plasma or urine?
A5: For biological fluids such as plasma and urine, Solid-Phase Extraction (SPE) is a commonly used and effective method for extracting this compound and reducing matrix effects.[7] C18 is a frequently used sorbent for this purpose.[7] While Liquid-Liquid Extraction (LLE) can also be employed, SPE often provides a cleaner extract.
Data on Sample Preparation Techniques
The following table summarizes recovery data for this compound and related anthocyanins using different sample preparation methods.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| This compound | Plasma | Solid-Phase Extraction (SPE) | 80.0 - 110.4 | [7] |
| This compound | Urine | Solid-Phase Extraction (SPE) | 80.0 - 110.4 | [7] |
| This compound | Rat Plasma | Solid-Phase Extraction (SPE) | 80.38 | [8] |
| Cyanidin 3-glucoside | Rat Plasma | Solid-Phase Extraction (SPE) | 68.36 | [9] |
| Cyanidin 3-glucoside | Rat Plasma | Liquid-Liquid Extraction (LLE) | 72.85 | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is adapted from a validated method for the determination of this compound in human plasma.[7]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., Sep-Pak, 500 mg, 6 mL) by passing 1-2 mL of methanol (B129727) through it.
-
Equilibrate the cartridge with 1-2 mL of 0.1% trifluoroacetic acid (TFA) in water.[9]
-
-
Sample Preparation:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Acidify the plasma sample to approximately pH 2 with a suitable acid (e.g., formic acid).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of 0.1% TFA in water to remove polar interferences.
-
Further, wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other anthocyanins with an acidified organic solvent, such as 5% formic acid in methanol.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Anthocyanins in Rat Plasma
This protocol is based on a method developed for the extraction of Cyanidin 3-glucoside, a structurally similar anthocyanin, from rat plasma.[9]
-
Sample Preparation:
-
To 500 µL of rat plasma, add 50 µL of the working solutions of this compound and the internal standard.
-
Acidify the plasma sample to pH 2 with formic acid.[9]
-
-
Extraction:
-
Add 1.5 mL of acetonitrile (B52724) (ACN) to the acidified plasma, vortex for 1-2 minutes.
-
Centrifuge the sample at 10,000 rpm for 15 minutes at 4°C.[9]
-
Collect the supernatant.
-
-
Re-extraction:
-
To the remaining plasma pellet, add 1.5 mL of methanol and repeat the vortexing and centrifugation steps.
-
Collect the supernatant and pool it with the first supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled supernatants to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Signaling Pathways Involving this compound
This compound has been shown to be bioactive and can influence cellular signaling pathways. Below are diagrams illustrating two such pathways.
Anti-inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the TNF-α signaling pathway.[10]
Caption: Inhibition of TNF-α signaling by this compound.
GLP-1 Secretion Signaling Pathway
Delphinidin 3-rutinoside, a closely related compound, stimulates Glucagon-Like Peptide-1 (GLP-1) secretion, and this compound is also implicated in influencing cellular uptake mechanisms.[11][12] The pathway for Delphinidin 3-rutinoside involves GPR40/120 and the Ca2+/CaMKII pathway.[12][13]
Caption: Proposed signaling pathway for GLP-1 secretion stimulated by Delphinidin derivatives.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.plos.org [journals.plos.org]
- 13. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]
Technical Support Center: Improving the Oral Bioavailability of Delphinidin 3-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Delphinidin (B77816) 3-glucoside (D3G).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability for Delphinidin 3-glucoside (D3G)?
A1: The oral bioavailability of D3G is primarily limited by three factors:
-
Low Stability in the Gastrointestinal (GI) Tract: D3G is susceptible to degradation under the neutral and alkaline pH conditions found in the small and large intestines.[1][2]
-
Limited Intestinal Absorption: Due to its hydrophilic nature, D3G has poor permeability across the lipid-rich membranes of intestinal epithelial cells.[1][2]
-
Rapid Metabolism: Once absorbed, D3G is quickly metabolized, primarily in the liver, which reduces the concentration of the active compound in systemic circulation.[1][3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of D3G?
A2: Current research focuses on two main approaches to improve the oral bioavailability of D3G:
-
Nanoencapsulation: Encapsulating D3G within nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[1][2]
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption and reduce the metabolism of co-administered drugs. Piperine, an alkaloid from black pepper, is a well-studied example that can inhibit drug-metabolizing enzymes.[1][2][5]
Q3: How is the bioavailability of D3G typically assessed in preclinical studies?
A3: The bioavailability of D3G is commonly determined in animal models, such as rats, by measuring its concentration and the concentration of its metabolites in plasma over time after oral administration.[1][3][4] Key pharmacokinetic parameters are then calculated from the plasma concentration-time profile, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used for the quantification of D3G and its metabolites in biological samples.[1][3]
Q4: What is the primary metabolic pathway of D3G in rats?
A4: In rats, after oral administration, this compound (D3G) is absorbed and undergoes metabolism. A major metabolic pathway is the methylation of the 4'-OH group on the B-ring, resulting in the formation of 4'-O-methyl delphinidin 3-O-glucoside.[3][4][6] This methylation is a common metabolic route for flavonoids that possess a pyrogallol (B1678534) structure on the B-ring.[3][6]
Q5: Does the presence of food in the GI tract affect the absorption of D3G?
A5: Yes, the presence of food can influence the absorption of D3G. A carbohydrate-rich diet has been observed to delay the absorption and excretion of delphinidin glycosides, which is attributed to a longer transit time in the gastrointestinal tract.[1] Therefore, standardizing the fasting state of animals is crucial for consistent results in preclinical bioavailability studies.[1]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Incompatibility between D3G and the nanocarrier. | For the hydrophilic D3G, select nanocarriers with a hydrophilic core or consider surface modifications to improve compatibility.[2] |
| Suboptimal formulation or process parameters. | Systematically optimize parameters such as the concentration of polymers or lipids, sonication amplitude and duration, and stirring speed.[2] |
| Degradation of D3G during the encapsulation process. | Perform the encapsulation process at a controlled, low temperature and protect the sample from light to minimize degradation.[2] |
Issue 2: Inconsistent or Low Bioavailability Data in Animal Studies
| Possible Cause | Troubleshooting Step |
| Variability in oral gavage technique. | Ensure all personnel are properly trained and use a consistent oral gavage technique to minimize animal stress and ensure accurate dosing.[1] |
| Inconsistent fasting state of animals. | Standardize the fasting period for all animals before administration, as food can significantly impact the absorption of flavonoids.[1] |
| Inadequate blood sampling time points. | D3G is absorbed relatively quickly.[3][6] Ensure early and frequent blood sampling time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase.[1] |
| Sample degradation post-collection. | Immediately process blood samples to separate plasma and store them at -80°C. Consider adding a stabilizing agent if necessary.[1] |
Issue 3: Difficulty in Interpreting the Effect of Bioenhancers like Piperine
| Possible Cause | Troubleshooting Step |
| Inappropriate dosage of the bioenhancer. | Conduct a dose-response study to determine the optimal concentration of the bioenhancer that maximizes D3G bioavailability without causing toxicity. |
| Complex pharmacokinetic interactions. | Piperine can affect both drug metabolism and intestinal permeability.[5] Consider conducting in vitro transport studies (e.g., using Caco-2 cells) to investigate the specific mechanisms of interaction. |
| Lack of appropriate control groups. | Include control groups for D3G alone and the bioenhancer alone to accurately assess the synergistic effect of the combination. |
Data Presentation
Table 1: Comparative in vivo Pharmacokinetic Parameters of Anthocyanins in Rats
| Anthocyanin | Dosage (mg/kg) | Cmax (nmol/L) | Tmax (h) | Reference |
| This compound (D3G) | 100 | ~30 (at 4h) | 0.25 and 1.0 (two peaks) | [3][6] |
| Delphinidin 3-rutinoside (D3R) | 800 µmol/kg | 580 ± 410 | 0.5 - 2.0 | [7] |
| Cyanidin (B77932) 3-glucoside (C3G) | 800 µmol/kg | 840 ± 190 | 0.5 - 2.0 | [7] |
| Cyanidin 3-rutinoside (C3R) | 800 µmol/kg | 850 ± 120 | 0.5 - 2.0 | [7] |
Note: Direct comparative studies with quantitative bioavailability enhancement for D3G using different nanoformulations are limited in the reviewed literature. The data presented for different anthocyanins illustrates the variability in their pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Pectin-Lysozyme Nanoparticles
This protocol is adapted from methodologies for encapsulating anthocyanins.[2]
Materials:
-
This compound (D3G)
-
Low methoxyl pectin (B1162225)
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Ultrasonic homogenizer
Procedure:
-
Prepare Pectin Solution: Dissolve low methoxyl pectin in deionized water to a final concentration of 1 mg/mL with gentle heating and stirring. Adjust the pH to 4.5.
-
Prepare Lysozyme Solution: Dissolve lysozyme in deionized water to a final concentration of 2 mg/mL.
-
Prepare D3G Solution: Dissolve D3G in deionized water. The concentration will depend on the desired loading capacity.
-
Encapsulation: a. Add the lysozyme solution dropwise to the pectin solution under constant stirring. b. Add the D3G solution to the pectin-lysozyme mixture. c. Allow the mixture to self-assemble for 30 minutes under continuous stirring.
-
Homogenization: Subject the mixture to ultrasonic homogenization to reduce particle size and improve uniformity.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and loading capacity using standard techniques.
Protocol 2: In Vivo Bioavailability Study in Rats
Materials:
-
Male/Female Sprague-Dawley rats or C57BL/6 mice
-
D3G formulation (e.g., free D3G solution, nanoencapsulated D3G)
-
Vehicle control (e.g., water, saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before administration, with free access to water.[1]
-
Administration: Administer the D3G formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of D3G and its metabolites in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for evaluating strategies to improve D3G bioavailability.
Caption: D3G inhibits the pro-inflammatory TNF-α signaling pathway.
Caption: Simplified pathway of D3G absorption and metabolism in vivo.
References
- 1. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Absorption and metabolism of delphinidin 3-O-beta-D-glucopyranoside in rats. | Semantic Scholar [semanticscholar.org]
- 7. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delphinidin 3-Glucoside Stability in Different Solvent Systems
For researchers, scientists, and drug development professionals working with delphinidin (B77816) 3-glucoside (D3G), maintaining its stability is crucial for reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of D3G in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of delphinidin 3-glucoside?
A1: The stability of this compound is significantly affected by a combination of environmental and chemical factors. The most critical of these are:
-
pH: D3G is most stable in acidic environments, typically at a pH below 3, where it exists predominantly as the red-colored flavylium (B80283) cation. As the pH increases (pH 4-6), it undergoes structural transformations to a colorless carbinol pseudo-base and a blue quinoidal base.[1] Above pH 7, the rate of degradation increases significantly.[1]
-
Temperature: Elevated temperatures accelerate the degradation of D3G.[1] For long-term storage, it is highly recommended to keep D3G solutions at low temperatures, preferably below -5°C.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of D3G. It is essential to protect solutions from light during both storage and experimental procedures.[1]
-
Oxygen: The presence of oxygen can cause oxidative degradation of D3G, a process that is exacerbated at higher temperatures.[1]
-
Metal Ions: Certain metal ions can form complexes with D3G, leading to alterations in color and a decrease in stability.[1][3]
-
Enzymes: In crude extracts, enzymes such as polyphenol oxidases and peroxidases can enzymatically degrade D3G.[1]
Q2: My this compound solution is rapidly changing color. What does this indicate?
A2: The color of a D3G solution is a strong indicator of its chemical form and stability, which is highly pH-dependent:
-
Red/Purple: In strongly acidic solutions (pH < 3), D3G is in its most stable flavylium cation form, appearing red or purple.
-
Colorless: As the pH increases towards neutral (pH 4-5), the flavylium cation can hydrate (B1144303) to form the colorless carbinol pseudo-base.
-
Blue/Violet: In weakly acidic to neutral conditions (pH 6-7), the quinoidal base form, which is blue or violet, can predominate.
-
Browning: At neutral to alkaline pH and in the presence of oxygen and higher temperatures, D3G can degrade into brown polymeric pigments.
Q3: How can I enhance the stability of my this compound solution?
A3: To improve the stability of your D3G solution, consider the following strategies:
-
pH Adjustment: Maintain the pH of the solution in the acidic range (pH < 3) using buffers like citrate (B86180) or acetate.
-
Low Temperature: Store stock solutions and handle experimental solutions at low temperatures (e.g., on ice) whenever possible.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For sensitive experiments, de-gas your solvents and store the D3G solution under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Co-pigmentation: The addition of certain colorless compounds, known as co-pigments (e.g., flavonoids, phenolic acids), can stabilize the flavylium cation through molecular association, enhancing color and stability.
-
Chelating Agents: If metal ion contamination is a concern, the addition of a chelating agent like EDTA can help to sequester these ions and prevent them from complexing with D3G.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of color (fading) | High pH (> 4), Exposure to high temperature, Presence of oxygen.[1] | Adjust pH to < 3 with a suitable acid (e.g., citric acid, HCl). Work in a temperature-controlled environment or on ice. De-gas solutions and consider working under an inert atmosphere. |
| Color change to blue or purple | Increase in pH to the neutral or slightly acidic range (pH 5-7).[1] | Lower the pH of the solution to the acidic range (< 3). |
| Formation of brown pigments | Prolonged exposure to high temperatures and oxygen, particularly at neutral or alkaline pH. Enzymatic degradation in crude extracts.[1] | Minimize heating time and de-aerate solutions. If working with crude extracts, consider a blanching step to inactivate enzymes. |
| Precipitation in the solution | Complexation with metal ions. Saturation of the solution.[1] | Use deionized water and avoid metal containers. A chelating agent (e.g., EDTA) may be beneficial if metal contamination is suspected. Ensure the concentration of D3G is within its solubility limit for the given solvent and temperature. |
| Inconsistent results between experiments | Degradation of stock solution. Variability in experimental conditions (pH, temperature, light exposure). | Prepare fresh stock solutions regularly and store them appropriately. Standardize all experimental parameters. |
Data Presentation: Stability of this compound
The following tables summarize quantitative data on the degradation kinetics of this compound under various conditions. The degradation generally follows first-order kinetics.
Table 1: Half-life (t½) of this compound in Jaboticaba Juice Matrix at Different Temperatures
| Temperature | Jaboticaba-Water Juice (t½ in days) | Jaboticaba-Apple Juice (t½ in days) |
| 25°C | 8.99 | 5.85 |
| 45°C | 1.47 | 0.93 |
| 80°C | 0.06 | 0.05 |
| Data extracted from a study on jaboticaba juice blends.[4] |
Table 2: Effect of Metal Ions on the Half-life (t½) of this compound in Jaboticaba-Apple Juice at 80°C
| Metal Ion Added | Half-life (t½) in days |
| Control (No ion added) | ~0.05 |
| Ca²⁺ | Increased stability (longer t½) |
| Mg²⁺ | Increased stability (longer t½) |
| Zn²⁺ | Increased stability (longer t½) |
| Fe²⁺ | Increased stability (longer t½) |
| Fe³⁺ | Increased stability (longer t½) |
| Qualitative representation of data indicating that at 80°C in this specific matrix, all tested metallic cations improved the stability of D3G.[5] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of D3G over time in a specific solvent system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard
-
Selected solvent system (e.g., citrate-phosphate buffer at a specific pH)
-
HPLC-grade methanol, acetonitrile (B52724), and formic acid
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
Methodology:
-
Preparation of D3G Solution: Prepare a stock solution of D3G in the desired solvent system at a known concentration.
-
Sample Incubation: Aliquot the D3G solution into several amber HPLC vials and place them in a temperature-controlled environment (e.g., incubator at 40°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator and immediately cool it in an ice bath to quench the degradation reaction.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient suitable for anthocyanin separation (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the samples from each time point.
-
Monitor the elution of D3G using the DAD at its maximum absorbance wavelength (around 520 nm).
-
-
Data Analysis:
-
Integrate the peak area of D3G for each time point.
-
Plot the natural logarithm of the D3G concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Evaluation of Co-pigmentation Effect on this compound Stability
This protocol describes how to assess the stabilizing effect of a co-pigment on a D3G solution using UV-Vis spectrophotometry.
Materials:
-
This compound solution
-
Co-pigment solution (e.g., chlorogenic acid, catechin)
-
pH buffer (e.g., pH 3.5 citrate buffer)
-
UV-Vis spectrophotometer
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions containing a fixed concentration of D3G and varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10 D3G:co-pigment) in the chosen pH buffer.
-
Prepare a control solution containing only D3G in the same buffer.
-
-
Initial Spectral Measurement:
-
Measure the initial absorbance spectra (e.g., from 400 to 700 nm) of all solutions.
-
An increase in color intensity (hyperchromic effect) and a shift of the maximum absorbance to a longer wavelength (bathochromic shift) in the presence of the co-pigment indicate a co-pigmentation interaction.
-
-
Stability Study:
-
Store the solutions under a specific stress condition (e.g., elevated temperature or exposure to light).
-
At regular time intervals, measure the absorbance of each solution at the maximum absorbance wavelength of the D3G-copigment complex.
-
-
Data Analysis:
-
Compare the degradation rates of the control D3G solution and the co-pigmented solutions over time. A slower decrease in absorbance in the co-pigmented solutions indicates a protective effect.
-
Visualizations
Caption: pH-dependent equilibrium and degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
References
Preventing oxidation of Delphinidin 3-glucoside in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Delphinidin 3-glucoside in solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing its color. What is happening?
A1: this compound, like other anthocyanins, is highly sensitive to its chemical environment.[1] Color loss, typically a shift from red/purple to colorless, is a visual indicator of degradation. This degradation can be caused by several factors, including pH, temperature, light exposure, presence of oxygen, metal ions, and enzymes.[1][2] The unstable structure, particularly the phenolic hydroxyl groups, makes it prone to oxidation and structural transformation.[3]
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound is most stable in acidic conditions (pH < 3.0).[4] In this pH range, it primarily exists in its most stable form, the red-colored flavylium (B80283) cation.[2] As the pH increases towards neutral and alkaline levels, it undergoes structural changes to form less stable structures like the colorless carbinol pseudo-base and the blue quinoidal base, which are more susceptible to degradation.[1]
Q3: Can I heat my this compound solution?
A3: High temperatures accelerate the degradation of this compound.[3][5] The thermal degradation generally follows first-order kinetics.[2] If heating is necessary for your experiment, it should be done for the shortest possible duration and at the lowest effective temperature. For long-term storage, refrigeration (2-4 °C) or freezing (-20°C to -80°C) is strongly recommended.[3][6]
Q4: How does light affect the stability of the solution?
A4: Exposure to light, especially UV light, can cause significant degradation of this compound.[1][2] It is crucial to store solutions in amber vials or wrap containers in aluminum foil to protect them from light. All experimental manipulations should be performed with minimal light exposure.
Q5: Are there any additives that can help stabilize my solution?
A5: Yes, several additives can enhance stability.
-
Antioxidants: Ascorbic acid is a common antioxidant, but its effect can be complex and is not always protective. However, other antioxidants have shown promise.[7][8][9]
-
Chelating Agents: Metal ions (e.g., Fe³⁺, Al³⁺) can catalyze oxidative degradation.[3][10] Adding a chelating agent like EDTA can sequester these ions and improve stability.
-
Co-pigments: Certain molecules, such as other phenolics, proteins (e.g., soybean protein isolate), and polysaccharides, can interact with this compound through co-pigmentation, which helps to protect its structure and enhance stability.[2]
Troubleshooting Guide
If you are experiencing rapid degradation of your this compound solution, use the following guide to identify and resolve the issue.
Quantitative Data on Stability
The stability of this compound is highly dependent on environmental factors. The tables below summarize the impact of pH and temperature on its degradation.
Table 1: Effect of pH on this compound Stability
| pH | Predominant Form | Color | Relative Stability |
| 1.0 - 3.0 | Flavylium Cation | Red / Purple | Very High |
| 4.0 - 5.0 | Carbinol Pseudo-base | Colorless | Low |
| 6.0 - 7.0 | Quinoidal Base | Violet / Blue | Very Low |
| > 8.0 | Chalcone | Yellow | Unstable |
| Data compiled from principles described in multiple sources.[1][2][4] |
Table 2: Thermal Degradation of Anthocyanins (Illustrative)
| Temperature (°C) | Condition | Half-life (t₁/₂) (min) | Degradation Rate Constant (k) (min⁻¹) |
| 80 | pH 3.5 Buffer | ~120 | ~0.0058 |
| 100 | pH 3.5 Buffer | ~45 | ~0.0154 |
| 100 | pH 2.8 with Soybean Protein Isolate-7s | Significantly longer | Lower than control |
| Illustrative data based on typical anthocyanin degradation kinetics. Actual values may vary.[2][5] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment
This protocol is used to determine the degradation kinetics of this compound at a specific temperature.
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a buffer of the desired pH (e.g., pH 3.0 citrate (B86180) buffer).
-
Aliquoting: Dispense equal volumes of the solution into multiple sealed, light-protected vials (e.g., amber HPLC vials).
-
Heating: Place the vials in a water bath or heating block set to the target temperature (e.g., 80°C).
-
Sampling: At predetermined time intervals (e.g., 0, 20, 40, 60, 90, 120 minutes), remove one vial from the heat and immediately cool it in an ice bath to stop the degradation reaction.
-
Analysis: Measure the absorbance of each sample at the λmax of this compound (around 520-530 nm) using a UV-Vis spectrophotometer. The sample at t=0 serves as the control.
-
Calculation: Calculate the retention rate at each time point using the formula: Retention (%) = (Abs_t / Abs_0) * 100. Plot the natural logarithm of the retention rate versus time to determine the first-order degradation rate constant (k).
Key Chemical Transformations
The stability of this compound is intrinsically linked to its molecular structure, which varies with pH. Understanding these transformations is key to preventing degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Delphinidin 3-glucoside in Plasma
Welcome to the technical support center for the quantification of delphinidin (B77816) 3-glucoside in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying delphinidin 3-glucoside in plasma?
A1: The primary challenges in quantifying this compound in plasma include its low bioavailability, inherent instability, and the complexity of the plasma matrix. Anthocyanins are susceptible to degradation due to factors like pH, temperature, and light.[1][2][3][4] The intricate plasma matrix can lead to significant matrix effects, interfering with accurate quantification.[5][6]
Q2: How stable is this compound in plasma samples?
A2: this compound, along with other anthocyanins, is relatively unstable. However, studies have shown that delphinidin-3-glucosides are stable in human plasma for up to 4 hours at room temperature.[5] For longer storage, samples should be kept at -80°C to minimize degradation. It is also crucial to minimize freeze-thaw cycles.
Q3: What is the most common analytical technique for this compound quantification in plasma?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and reliable method for the quantification of this compound in plasma.[2][5][7] This technique offers high sensitivity and selectivity, which is necessary to detect the low concentrations of this compound typically found in plasma.
Q4: Which sample preparation method is recommended for extracting this compound from plasma?
A4: Solid-phase extraction (SPE) is the most frequently recommended method for cleaning up and concentrating this compound from plasma samples.[1][5][6][7][8] Protein precipitation (PPT) is another option, but SPE generally provides higher recovery rates and cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.[6]
Troubleshooting Guides
Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure plasma samples are processed immediately after collection or stored at -80°C. - Minimize exposure of samples and standards to light and elevated temperatures. - Prepare fresh working standard solutions for each analytical run. |
| Inefficient Extraction | - Optimize the SPE protocol, including the choice of sorbent, wash, and elution solvents. - Ensure the pH of the sample and solvents is appropriate to maintain the stability of the analyte. - Evaluate recovery by spiking a known concentration of this compound into a blank plasma matrix. |
| Mass Spectrometer Issues | - Confirm the correct precursor and product ion masses are being monitored. - Check the tuning and calibration of the mass spectrometer. - Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for this compound. |
| Chromatographic Problems | - Verify the mobile phase composition and pH. - Check for leaks in the HPLC system. - Ensure the analytical column is not clogged or degraded. |
Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | - Use a guard column to protect the analytical column from plasma matrix components. - Implement a robust column washing procedure between injections. |
| Inappropriate Mobile Phase | - Adjust the mobile phase pH to improve peak shape. Anthocyanin analysis often benefits from an acidic mobile phase (e.g., with 0.1% formic acid). - Ensure the organic solvent percentage is optimized for good peak resolution. |
| Secondary Interactions | - Use a column with a different stationary phase chemistry. - Add a small amount of an ion-pairing reagent to the mobile phase if tailing is severe. |
| Injection Solvent Mismatch | - Dissolve the extracted sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of the SPE or PPT protocol for all samples. - Use an internal standard to correct for variations in extraction efficiency and matrix effects. |
| Matrix Effects | - Perform a post-column infusion study to assess ion suppression or enhancement. - Use a matrix-matched calibration curve for accurate quantification. - Dilute the sample extract to minimize matrix effects, if sensitivity allows. |
| Instrument Instability | - Check for fluctuations in pump pressure and ensure a stable spray in the MS source. - Monitor the response of the internal standard across the analytical run. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in plasma from various studies.
Table 1: Method Validation Parameters for this compound in Plasma
| Parameter | Value | Methodology | Reference |
| Linearity Range | 0.20 - 200 ng/mL | LC-MS/MS | [5][7] |
| Correlation Coefficient (r) | ≥ 0.998 | LC-MS/MS | [5][7] |
| Intra- and Inter-day Precision | ≤ 14.6% | LC-MS/MS | [5][7] |
| Accuracy | 85.4% - 114.6% | LC-MS/MS | [5][7] |
| Limit of Detection (LOD) | 0.10 ng/mL | LC-MS/MS | [5][7] |
| Limit of Quantification (LOQ) | 0.20 ng/mL | LC-MS/MS | [5][7] |
| Recovery | 80.0% - 110.4% | SPE | [5][7] |
| Limit of Detection (LOD) | 47 ng/mL | HPLC | [1][8][9][10] |
| Limit of Quantification (LOQ) | 213 ng/mL | HPLC | [1][8][9][10] |
| Recovery | 80.377% | SPE | [1][8][9][10] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a generalized procedure based on common practices in published literature.[5][6][7]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Acidify the plasma sample by adding an equal volume of 2% formic acid in water. Vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in 2% formic acid to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Parameters
The following are typical starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.[2][5][7]
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-40% B over 10 minutes, then a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition:
-
This compound: m/z 465.1 → 303.1 (Quantifier), m/z 465.1 → 137.0 (Qualifier)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Delphinidin Signaling Pathways in Apoptosis
Caption: this compound induced apoptosis signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Delphinidin-3-glucoside protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 7. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Delphinidin 3-Glucoside and Cyanidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent anthocyanins: delphinidin (B77816) 3-glucoside (D3G) and cyanidin (B77932) 3-glucoside (C3G). The objective is to furnish researchers with a comprehensive overview of their relative antioxidant efficacy, supported by available experimental data, detailed methodologies for key assays, and an exploration of the underlying biochemical pathways. This comparison synthesizes current scientific literature to aid in the evaluation and understanding of the antioxidant potential of these compounds for research and development purposes.
Structural Differences
Delphinidin and cyanidin are structurally similar anthocyanidins, differing only in the number of hydroxyl groups on their B-ring. Delphinidin possesses three hydroxyl groups, while cyanidin has two. This structural distinction is a key determinant of their differing antioxidant capacities.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of D3G and C3G has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results from these assays can vary depending on the specific mechanisms of antioxidant action they measure.
Below is a summary of quantitative data from studies directly comparing the antioxidant activity of delphinidin 3-glucoside and cyanidin 3-glucoside.
| Antioxidant Assay | This compound | Cyanidin 3-Glucoside | Reference |
| DPPH Radical Scavenging Activity (IC50) | 6.20 µg/mL | 7.40 µg/mL | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | 4.05 ± 0.27 µmol TE/µmol | 6.36 ± 0.37 µmol TE/µmol | [2] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Similar activity to C3G-rich extracts | Similar activity to D3G-rich extracts | [3] |
Note: A lower IC50 value in the DPPH assay indicates a higher antioxidant activity. In the ORAC assay, a higher value indicates greater antioxidant capacity. The TEAC assay showed comparable activities between extracts rich in either compound. These conflicting results underscore the importance of the specific assay in evaluating antioxidant potential, as they are based on different reaction mechanisms (electron transfer vs. hydrogen atom transfer)[3]. The higher number of hydroxyl groups in delphinidin is often associated with greater radical scavenging ability, which is reflected in the lower IC50 value in the DPPH assay[1]. However, the ORAC assay results suggest that cyanidin 3-glucoside may be more effective in quenching peroxyl radicals under the conditions of that specific test[2].
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the commonly cited antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of this compound and cyanidin 3-glucoside in methanol.
-
Reaction: In a 96-well microplate, add 20 µL of the sample or a standard antioxidant (e.g., Trolox) to each well. Add 200 µL of the DPPH working solution to each well and mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the sample concentration.Abscontrol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and cyanidin 3-glucoside.
-
Reaction: Add a small volume (e.g., 10-20 µL) of the sample or standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways in Antioxidant Activity
Anthocyanins exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. One of the most significant pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Cyanidin 3-glucoside has been shown to activate the Nrf2 pathway[4][5]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like C3G, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis.
While direct comparative studies on the differential effects of D3G and C3G on the Nrf2 pathway are limited, the structural similarities suggest that D3G likely employs a similar mechanism. The greater number of hydroxyl groups in D3G could potentially lead to a more potent activation of this pathway, but further research is needed to confirm this hypothesis.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the in vitro evaluation of antioxidant activity.
Caption: The Nrf2-ARE signaling pathway activated by Cyanidin 3-Glucoside.
Conclusion
Both this compound and cyanidin 3-glucoside are potent antioxidants, with their efficacy being influenced by the specific type of oxidative stress and the assay used for evaluation. The available data suggests that this compound may exhibit superior hydrogen-donating ability as measured by the DPPH assay, which is consistent with its greater number of hydroxyl groups. Conversely, cyanidin 3-glucoside has demonstrated higher efficacy in the ORAC assay, indicating a potentially greater capacity to quench peroxyl radicals. Both compounds are likely to exert their antioxidant effects through the modulation of key cellular signaling pathways such as the Nrf2-ARE pathway. For researchers and drug development professionals, the choice between these two anthocyanins may depend on the specific application and the desired mechanism of action. Further head-to-head comparative studies, particularly in cellular and in vivo models, are warranted to fully elucidate their relative therapeutic potential.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. longdom.org [longdom.org]
- 3. Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Anthocyanins
Guide for Researchers and Drug Development Professionals
Anthocyanins, a major class of flavonoid compounds, are water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, extensive research has highlighted their potent antioxidant and anti-inflammatory properties, suggesting their potential in the prevention and management of chronic inflammatory diseases.[1][2][3][4] This guide provides a comparative overview of the anti-inflammatory effects of different anthocyanins, supported by experimental data, to aid researchers and professionals in the field of drug development.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of anthocyanins varies depending on their molecular structure, including the aglycone (anthocyanidin) core and the nature and position of glycosylation or acylation.[1][5] The six most common anthocyanidins are Cyanidin (B77932), Delphinidin (B77816), Malvidin (B83408), Pelargonidin, Peonidin, and Petunidin.[1][6] Their biological activity is often investigated using their glycoside forms, which are more prevalent in nature.
Cyanidin-3-O-glucoside (C3G): As one of the most widely distributed anthocyanins, C3G demonstrates robust anti-inflammatory effects across various models.[7] Studies have shown that C3G can significantly suppress the expression and production of key inflammatory mediators. In human intestinal HT-29 cells, C3G was more efficient than the established anti-inflammatory drug 5-aminosalicylic acid in reducing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and Interleukin-8 (IL-8) production, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, C3G downregulated TNF-α, IL-1β, NO, and PGE2 levels.[7] Furthermore, in models related to SARS-CoV-2 spike protein-induced inflammation, C3G and its related compound Peonidin-3-O-glucoside significantly suppressed the NLRP3 inflammasome pathway, reducing the expression of NLRP3, IL-1β, and IL-18, and the secretion of IL-6, IL-1β, and IL-18 cytokines in lung cells and macrophages.[9][10]
Malvidin Glycosides: Malvidin-3-glucoside (Mv-3-glc) and malvidin-3-galactoside (Mv-3-gal), abundant in blueberries, have shown significant anti-inflammatory capacity in endothelial cells, a key site of vascular inflammation.[11][12][13] In TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs), both compounds inhibited the production of monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in a concentration-dependent manner.[11][13] Comparative data indicates that Mv-3-glc generally exhibits a stronger anti-inflammatory effect than Mv-3-gal.[11][13] Their mechanism is strongly linked to the inhibition of the NF-κB pathway.[11][12][13]
Delphinidin and Petunidin Glycosides: Delphinidin and its derivatives are recognized for their potent biological activities.[14] In an in vivo rabbit model of atherosclerosis, delphinidin-3-O-glucoside (D3G) administration significantly inhibited inflammatory cytokines like ICAM-1, MCP-1, VCAM-1, C-reactive protein (CRP), IL-6, and TNF-α.[15] In silico studies predict that D3G can bind to the TNF-α receptor, thereby inhibiting its downstream signaling.[16] Petunidin has been shown to reduce the mRNA expression of several inflammatory and osteoclastogenesis-related genes in RAW264.7 cells and to suppress the expression of NF-κB, COX-2, iNOS, and IL-1β in aging mouse models.[17][18]
Pelargonidin-3-O-glucoside (Pg-3-glc): As the predominant anthocyanin in strawberries, Pg-3-glc has been investigated for its anti-inflammatory properties.[19] However, its effects appear to be more modest compared to other anthocyanins. In a human whole blood culture model, Pg-3-glc at low, physiologically relevant concentrations increased the production of the anti-inflammatory cytokine IL-10 but did not affect the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, or IL-8.[20][21] Its mechanism involves the inhibition of IκB-α activation and the reduction of JNK MAPK phosphorylation.[19]
Peonidin-3-O-glucoside (P3G): Found in foods like purple corn and black rice, P3G also exhibits significant anti-inflammatory action.[9][22] In a cellular model of nonalcoholic fatty liver disease, P3G significantly reduced the production of IL-6, TNF-α, and IL-1β.[22] As mentioned earlier, it works in concert with C3G to inhibit the NLRP3 inflammasome pathway in lung cells and macrophages.[9][10]
Quantitative Data Summary
The following table summarizes the quantitative effects of various anthocyanins on key inflammatory markers from selected in vitro studies.
| Anthocyanin | Model/Cell Line | Inducer | Concentration | Target Marker | Effect (% Inhibition / Fold Change) | Reference |
| Malvidin-3-glucoside | HUVECs | TNF-α | 1 µM | MCP-1 (protein) | ↓ 35.9% | [11][13] |
| HUVECs | TNF-α | 1 µM | ICAM-1 (protein) | ↓ 54.4% | [11][13] | |
| HUVECs | TNF-α | 1 µM | VCAM-1 (protein) | ↓ 44.7% | [11][13] | |
| HUVECs | TNF-α | 50 µM | IκBα Degradation | ↓ 84.8% | [11][13] | |
| Malvidin-3-galactoside | HUVECs | TNF-α | 50 µM | IκBα Degradation | ↓ 75.3% | [11][13] |
| Cyanidin-3-glucoside | THP-1 Macrophages | SARS-CoV-2 S1 | 10 µg/mL | IL-6 (secretion) | ↓ ~60% | [9][10] |
| THP-1 Macrophages | SARS-CoV-2 S1 | 10 µg/mL | IL-1β (secretion) | ↓ ~55% | [9][10] | |
| HT-29 Cells | Cytokine Mix | 10 µM | NO Production | Significant Reduction | [8] | |
| HT-29 Cells | Cytokine Mix | 10 µM | PGE2 Production | Significant Reduction | [8] | |
| Peonidin-3-glucoside | THP-1 Macrophages | SARS-CoV-2 S1 | 10 µg/mL | IL-6 (secretion) | ↓ ~50% | [9][10] |
| THP-1 Macrophages | SARS-CoV-2 S1 | 10 µg/mL | IL-1β (secretion) | ↓ ~65% | [9][10] | |
| NAFLD Cell Model | FFA | 300 µM | IL-6 Production | Significant Reduction | [22][23] | |
| NAFLD Cell Model | FFA | 300 µM | TNF-α Production | Significant Reduction | [22][23] | |
| Pelargonidin-3-glucoside | Human Whole Blood | LPS | 0.08 µM | IL-10 Production | ↑ (Significant Increase) | [20][21] |
| Human Whole Blood | LPS | up to 5 µM | TNF-α, IL-1β, IL-6 | No significant effect | [20] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of anthocyanins are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][6]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (e.g., TNF-α, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][6][11] A primary mechanism of action for many anthocyanins, including malvidin and cyanidin glycosides, is the inhibition of IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[7][11][13]
Typical Experimental Workflow: The in vitro assessment of anti-inflammatory properties typically follows a standardized workflow. This involves culturing a relevant cell line, pre-treating the cells with the anthocyanin compound, inducing an inflammatory response, and subsequently measuring key inflammatory markers.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. Below are representative protocols derived from the cited literature.
Protocol 1: In Vitro HUVEC Inflammation Model (Based on Zhang Y, et al. PLoS One. 2014.)[11]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Medium supplemented with 10% fetal bovine serum (FBS), endothelial cell growth supplement, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Confluent HUVEC monolayers are pre-treated for 2 hours with varying concentrations (e.g., 1 µM to 50 µM) of Mv-3-glc or Mv-3-gal.
-
Inflammation Induction: Following pre-treatment, cells are stimulated with 10 ng/mL of recombinant human TNF-α for a specified duration (e.g., 6 hours for protein analysis, 4 hours for mRNA analysis). A vehicle control (DMSO) group is included.
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected and centrifuged. The concentrations of secreted MCP-1, ICAM-1, and VCAM-1 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). RNA is reverse-transcribed into cDNA. Quantitative real-time PCR is performed using specific primers for MCP-1, ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
NF-κB Pathway Analysis (Western Blot): After treatment, cells are lysed to extract total protein. Protein concentrations are determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκBα and p65. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.
Protocol 2: In Vivo TNBS-Induced Colitis Model (Based on Pereira P, et al. PLoS One. 2017.)[24][25][26]
-
Animal Model: Male Wistar rats (180-220g) are used. Colitis is induced by a single intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) under light anesthesia. A control group receives saline.
-
Treatment Groups: Animals are divided into groups: a healthy control, a TNBS control, a TNBS group treated with a reference drug (e.g., 5-aminosalicylic acid, 5-ASA), and a TNBS group treated with an anthocyanin-rich fraction (ARF).
-
Administration: Treatments (e.g., ARF at a dose equivalent to ~15 mg anthocyanins/kg body weight or 5-ASA at 100 mg/kg) are administered daily via intragastric infusion for a set period (e.g., 8 days), starting 24 hours after TNBS instillation.
-
Assessment of Colitis:
-
Clinical Score: Body weight, stool consistency, and presence of blood are monitored daily.
-
Macroscopic Damage: At the end of the experiment, animals are euthanized, and the colon is removed. Macroscopic damage is scored based on the extent of ulceration and inflammation.
-
Myeloperoxidase (MPO) Activity: Colon tissue samples are homogenized, and MPO activity, a marker of neutrophil infiltration, is determined spectrophotometrically.
-
-
Biomarker Expression (Western Blot/Immunohistochemistry): Colon tissue homogenates are used to determine the protein expression levels of key inflammatory enzymes like COX-2 and iNOS via Western blotting or immunohistochemistry to assess the molecular impact of the treatment.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of anthocyanins, although their efficacy varies significantly. Cyanidin, malvidin, and delphinidin glycosides appear to be particularly potent, acting primarily through the inhibition of the NF-κB and MAPK signaling pathways. Pelargonidin-3-glucoside shows more subtle, immunomodulatory effects. This comparative guide highlights the potential of specific anthocyanins as candidates for the development of nutraceuticals and therapeutic agents for inflammatory conditions. Future research should focus on well-designed clinical trials to confirm these preclinical findings and further elucidate the structure-activity relationships that govern their anti-inflammatory effects in humans.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions [mdpi.com]
- 8. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of the Blueberry Anthocyanins Malvidin-3-Glucoside and Malvidin-3-Galactoside in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of anti-inflammatory activities of an anthocyanin-rich fraction from Portuguese blueberries (Vaccinium corymbosum L.) and 5-aminosalicylic acid in a TNBS-induced colitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of anti-inflammatory activities of an anthocyanin-rich fraction from Portuguese blueberries (Vaccinium corymbosum L.) and 5-aminosalicylic acid in a TNBS-induced colitis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Comparison of anti-inflammatory activities of an anthocyanin-rich fraction from Portuguese blueberries (Vaccinium corymbosum L.) and 5-aminosalicylic acid in a TNBS-induced colitis rat model | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Delphinidin 3-glucoside and Resveratrol in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent polyphenolic compounds, Delphinidin 3-glucoside and Resveratrol (B1683913), in the context of their neuroprotective effects. By synthesizing preclinical data, detailing experimental methodologies, and illustrating key molecular pathways, this document serves as a critical resource for evaluating their therapeutic potential in neurodegenerative diseases.
Introduction
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress and neuroinflammation. Natural polyphenols have emerged as promising therapeutic agents due to their potent antioxidant and anti-inflammatory properties.
This compound (D3G) is an anthocyanin responsible for the blue and purple pigmentation of many fruits and vegetables, including blueberries, blackcurrants, and eggplant. It has garnered interest for its strong antioxidant capabilities.[1][2]
Resveratrol , a stilbenoid found in grapes, red wine, and berries, is one of the most extensively studied natural compounds for its wide-ranging health benefits, including potent neuroprotective effects demonstrated in numerous in vitro and in vivo models.[3][4][5] Its ability to cross the blood-brain barrier makes it a particularly compelling candidate for central nervous system disorders.[6]
This guide compares these two compounds based on available experimental evidence, focusing on their efficacy in neuroprotection models, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies. It is important to note that direct comparison between studies is challenging due to variations in experimental models, conditions, and concentrations used.
Table 1: In Vitro Neuroprotection Models
| Compound | Cell Model | Insult/Toxin | Concentration | Outcome | Reference(s) |
| This compound | Primary midbrain cultures | Rotenone | Not specified | Increased dopaminergic cell viability | [7] |
| Delphinidin (Aglycone) | LLC-PK1 epithelial cells | Peroxynitrite (ONOO-) | Not specified | Increased cell viability in a dose-dependent manner | |
| Resveratrol | Primary hippocampal neurons | Aβ 25-35 | 15–40 μM | Dose-dependent decrease in cell death (median effect at 25 μM) | [3] |
| Resveratrol | Primary neuronal cultures | OGD/reperfusion | 0.1, 1, 10 μM | Reduced cell death; prevented overexpression of caspase-3 & -12 | |
| Resveratrol | HT22 hippocampal cells | Glutamate (B1630785) | Not specified | Strong protection from glutamate-induced oxidative cell death | [8] |
Table 2: In Vivo Neuroprotection Models
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |
| Delphinidin | Mouse | Cardiac Arrest/CPR | Not specified | Improved survival and neurological outcome | |
| Delphinidin (Aglycone) | APP/PS1 Mice | Alzheimer's Disease | Not specified | Alleviated cognitive deficits, synapse loss, and Aβ pathology | [9] |
| Resveratrol | Rat | pMCAO (Stroke) | 30 mg/kg | Reduced ischemia-reperfusion damage; upregulated Bcl-2, downregulated Bax | [10] |
| Resveratrol | SOD1 Transgenic Mouse | ALS | Not specified | Delayed disease onset, increased lifespan, reduced neuronal loss | [3] |
| Resveratrol | Rat | Diabetes with AD | Not specified | Prevented neurodegeneration by activating Sirt1 | [11] |
Table 3: Comparative Antioxidant and Lifespan Effects
| Compound | Assay/Model | Concentration | Result | Reference(s) |
| This compound | C. elegans Lifespan | 100 µM | 23.4% mean lifespan extension | [12] |
| This compound | C. elegans Lifespan (H₂O₂ stress) | 100 µM | 32.5% mean lifespan extension | [2][12] |
| Delphinidin | DPPH Radical Scavenging | Not specified | Potent radical scavenging activity | [1] |
| Resveratrol | C. elegans Lifespan | 100 µM | ~24% mean lifespan extension | [12] |
| Resveratrol | DPPH Radical Scavenging | Not specified | Potent radical scavenging activity | [12] |
Mechanisms of Action and Signaling Pathways
Both this compound and Resveratrol exert their neuroprotective effects by modulating complex intracellular signaling networks that govern cellular stress response, inflammation, and survival.
This compound: Nrf2 and Anti-inflammatory Pathways
The primary neuroprotective mechanisms of D3G and its aglycone, delphinidin, involve potent antioxidant and anti-inflammatory actions. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] Under conditions of oxidative stress, D3G promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[13][14]
Additionally, D3G and related anthocyanins have been shown to inhibit pro-inflammatory signaling by suppressing the activation of pathways like NF-κB and inhibiting mediators such as TNF-α .[15][16]
Resveratrol: SIRT1 Activation and Multifaceted Protection
Resveratrol's neuroprotective activity is notably linked to its role as an activator of Sirtuin 1 (SIRT1) , a NAD-dependent deacetylase.[5][11][17] Activation of SIRT1 triggers a cascade of beneficial downstream effects. SIRT1 can deacetylate and modulate the activity of numerous substrates, including p53 and PGC-1α, which helps to reduce apoptosis and improve mitochondrial function.[17][18] By activating SIRT1, resveratrol can also suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[17]
Like D3G, resveratrol is also a potent activator of the Nrf2/ARE pathway , contributing to its strong antioxidant effects.[4][10] Furthermore, it directly modulates apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[4][10]
Experimental Protocols
The evaluation of neuroprotective agents relies on standardized in vitro and in vivo models. Below are detailed methodologies for key experiments commonly cited in the literature.[19][20][21]
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from a specific neurotoxin.
-
Cell Culture: Mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach ~80% confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or Resveratrol (e.g., 1-50 µM) for a specified period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) is also included.
-
Induction of Neurotoxicity: A neurotoxic insult is applied. Common agents include glutamate (to induce excitotoxicity), hydrogen peroxide (H₂O₂) (to induce oxidative stress), or aggregated β-amyloid peptides (to model Alzheimer's disease).
-
Incubation: Cells are incubated with the toxin for a period sufficient to induce significant cell death in control wells (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is removed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at ~570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol models ischemic stroke in rodents to assess a compound's ability to reduce brain damage.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane).
-
MCAO Surgery:
-
A midline neck incision is made to expose the common carotid artery (CCA).
-
A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a set duration (e.g., 60-90 minutes) to induce focal cerebral ischemia.
-
-
Reperfusion: The filament is withdrawn to allow blood flow to resume (reperfusion).
-
Compound Administration: Resveratrol or D3G is administered at a specific dose (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection or oral gavage, either before ischemia or at the onset of reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scoring system (e.g., a 0-5 scale where 0 is normal and 5 is severe deficit).
-
Infarct Volume Measurement:
-
Animals are euthanized, and brains are rapidly removed.
-
The brain is sectioned into coronal slices.
-
Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (damaged) area remains white.
-
The stained sections are imaged, and the infarct area in each slice is measured using image analysis software to calculate the total infarct volume.
-
-
Data Analysis: Neurological scores and infarct volumes are compared between the treated and vehicle control groups.
Western Blot Analysis for Protein Expression
This technique is used to quantify the levels of specific proteins involved in the signaling pathways (e.g., Nrf2, SIRT1, Bcl-2, Bax).
-
Sample Preparation: Brain tissue (from in vivo studies) or cell lysates (from in vitro studies) are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-SIRT1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using a digital imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is normalized to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotective properties of resveratrol in different neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Delphinidin 3-Glucoside vs. Delphinidin Aglycone: A Comparative Guide to Bioavailability
A critical analysis of the absorption and metabolic fate of the potent antioxidant anthocyanin, delphinidin (B77816), in its glycosidic and aglycone forms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the bioavailability of Delphinidin 3-glucoside (Dp3G) and its aglycone, delphinidin. The information presented is synthesized from multiple studies to offer a clear perspective on their absorption, metabolism, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
The bioavailability of anthocyanins is a pivotal factor in their biological activity. Delphinidin, a potent antioxidant, is commonly found in nature as a glycoside, primarily this compound. A comparative analysis of the available data reveals a significant disparity in the bioavailability of Dp3G and its aglycone.
This compound (Dp3G) is absorbed rapidly after oral administration, appearing in the plasma of rats within 15 minutes.[1] It is primarily absorbed in its intact glycosidic form.[2][3] The plasma concentration of Dp3G often exhibits two peaks, suggesting complex absorption and/or enterohepatic recirculation.[1] Once absorbed, Dp3G is metabolized, with 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside being a major metabolite identified in plasma.[1]
Delphinidin aglycone , in stark contrast, demonstrates very poor stability under physiological conditions.[4] It has a short half-life of approximately 30 minutes, rapidly degrading into smaller phenolic compounds such as gallic acid.[4] This inherent instability severely limits its oral bioavailability, as it is largely degraded in the gastrointestinal tract before it can be absorbed into the bloodstream. While the aglycone form is often considered more membrane-permeable in vitro, its instability in vivo is the overriding factor determining its low bioavailability.
This guide will delve into the quantitative data from various studies, outline the experimental protocols used to determine these findings, and provide visual representations of the metabolic pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the pharmacokinetic parameters for this compound from various in vivo studies. Due to the rapid degradation of the delphinidin aglycone, direct in vivo pharmacokinetic data following oral administration is scarce and not suitable for a direct quantitative comparison in the same format. The instability of the aglycone is the primary determinant of its low bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose | Cmax (nmol/L) | Tmax (h) | Animal Model | Reference |
| 100 mg/kg | ~30 (maintained after 4h) | 0.25 and 1 | Wistar Rats | [1] |
| 800 µmol/kg (of a mixture) | Not specified for D3G alone | 0.5 - 2.0 | Wistar Rats | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Dose | Cmax (nmol/L) | Tmax (h) | Study Population | Reference |
| 1.04 µmol/kg (in a mixture) | 22.7 ± 12.4 | 1.25 - 1.75 | 8 volunteers | [3] |
Note: The variability in experimental designs, dosages, and analytical methods should be considered when comparing values across different studies.
Experimental Protocols
To provide a clear understanding of how the bioavailability of these compounds is assessed, a representative experimental protocol for an in vivo pharmacokinetic study in rats is detailed below. This protocol is a composite based on methodologies reported in the cited literature.[3][5][6]
Objective: To determine and compare the plasma concentration-time profiles of this compound and its aglycone following oral administration in rats.
1. Test Animals:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Weight: 200-250 g
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water. They are housed in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity).
2. Test Substances and Administration:
-
Group 1: this compound (e.g., 100 mg/kg body weight) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2: Delphinidin aglycone (e.g., equimolar dose to Group 1) suspended in the same vehicle.
-
Administration: A single dose is administered via oral gavage to fasted rats (overnight fasting with free access to water).
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein or via a cannula at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Samples are collected in heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Sample Analysis:
-
Extraction: Plasma samples are subjected to solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.[7][8]
-
Quantification: The concentrations of this compound, delphinidin aglycone, and their major metabolites in the plasma extracts are quantified using a validated High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][9][10]
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
6. Stability of Delphinidin Aglycone:
-
An in vitro experiment is conducted to assess the stability of the delphinidin aglycone in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to mimic the conditions of the gastrointestinal tract. The degradation of the aglycone over time is monitored by HPLC.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the absorption, metabolism, and analysis of these compounds, the following diagrams have been generated using the DOT language.
Conclusion
The evidence strongly indicates that this compound has significantly greater oral bioavailability than its aglycone, delphinidin. The glycosidic linkage not only enhances the stability of the molecule in the gastrointestinal tract but also allows for its absorption in an intact form. In contrast, the delphinidin aglycone is highly unstable under physiological pH, leading to rapid degradation and consequently, very low bioavailability.
For researchers and drug development professionals, this highlights the critical importance of the molecular form of delphinidin for in vivo efficacy. Future research should focus on strategies to enhance the stability and absorption of delphinidin, potentially through novel delivery systems or chemical modifications, to harness its full therapeutic potential. The provided experimental framework offers a robust starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xn----ylbbafnbqebomc7ba3bp1ds.com.gr [xn----ylbbafnbqebomc7ba3bp1ds.com.gr]
- 6. researchgate.net [researchgate.net]
- 7. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 8. eprints.usm.my [eprints.usm.my]
- 9. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
Validating the anticancer activity of Delphinidin 3-glucoside in specific cell lines
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant attention for its potential chemopreventive and therapeutic effects against various cancers. This guide provides a comparative overview of the anticancer activity of D3G in specific cancer cell lines, supported by experimental data from preclinical studies. It aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its efficacy and mechanisms of action.
Comparative Anticancer Activity of Delphinidin 3-Glucoside
The anticancer effects of this compound and its aglycone form, delphinidin, have been validated across a range of cancer cell lines. The tables below summarize the quantitative data on its efficacy, often in comparison with other agents.
Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds in Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound (D3G) | HCT-116 | 396 ± 23 | [1][2] |
| HT-29 | 329 ± 17 | [1][2] | |
| Delphinidin (Aglycone) | HCT-116 | 242 ± 16 | [1][2] |
| HT-29 | >600 | [1][2] | |
| Gallic Acid (Metabolite) | HCT-116 | 154 ± 5 | [1][2] |
| HT-29 | 81 ± 5 | [1][2] |
Table 2: Comparative and Synergistic Effects of Delphinidin and its Glycosides
| Cell Line(s) | Comparison/Combination | Observed Effect | Citation |
| SKOV3 (Ovarian) | Delphinidin + Paclitaxel | Synergistic anticancer effect. | [3][4] |
| PEO1 (Ovarian) | Delphinidin + 3-bromopyruvic acid | Combination was more detrimental to PEO1 cells. | [3][4] |
| HT1080 (Fibrosarcoma) | Delphinidin-3-O-glucoside vs. Cyanidin-3-O-glucoside | D3G decreased cell viability, whereas C3G had no effect. | [4] |
| Jurkat (Leukemia) | Delphinidin glycosides vs. Cyanidin (B77932) derivatives | Delphinidin glycosides induced apoptosis; cyanidin derivatives did not. | [4][5] |
| HCT-116 (Colorectal) | Delphinidin-3-O-glucoside vs. Cyanidin-3-O-glucoside | Both compounds decreased PD-L1 protein expression. | [1] |
Key Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
Studies have consistently shown that delphinidin and its glycosides induce apoptosis in various cancer cell lines. In human prostate cancer PC3 cells, delphinidin treatment leads to a significant increase in Annexin V staining, indicating apoptosis.[6] This process is often mediated by the activation of caspases, key enzymes in the apoptotic cascade. For instance, in PC3 cells, delphinidin treatment resulted in a progressive increase in the active forms of caspase-3 and caspase-9.[6] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 in HCT116 and PC3 cells.[4][6]
Cell Cycle Arrest
Delphinidin has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In HER-2 positive breast cancer cell lines MDA-MB-453 and BT-474, delphinidin was found to induce G2/M phase cell cycle arrest.[7][8][9] This arrest is associated with the inhibition of key cell cycle regulators, including cyclin B1 and Cdk1.[7][8][9] Similarly, in human colon cancer HCT116 cells, delphinidin treatment led to cell cycle arrest in the G2/M phase.[4]
Modulation of Signaling Pathways
The anticancer activity of this compound is underpinned by its ability to modulate multiple intracellular signaling pathways critical for cancer progression.
PI3K/Akt and MAPK Pathways
Delphinidin has been shown to suppress the PI3K/Akt and MAPK signaling pathways in various cancer cells, including ovarian and osteosarcoma cells.[3][4][10] The MAPK pathway, which includes ERK, JNK, and p38, is crucial for cell proliferation and survival. Delphinidin treatment has been observed to decrease the phosphorylation of ERK1/2 and p38, while activating the JNK signaling pathway in HER-2 positive breast cancer cells, leading to apoptosis.[7][9][10]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Delphinidin has been found to inhibit the activation of the NF-κB pathway in prostate and HER-2 positive breast cancer cells.[6][7][9][10] This inhibition contributes to the induction of apoptosis.
Akt/HOTAIR Signaling Pathway
In breast cancer, this compound has been shown to suppress carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[11][12] The long non-coding RNA HOTAIR is a crucial player in cancer progression. D3G treatment down-regulates HOTAIR expression, which is regulated by the upstream Akt activation.[11][12]
Experimental Protocols
The validation of this compound's anticancer activity involves a series of standard in vitro assays. Below are the general methodologies for the key experiments cited.
Cell Viability Assay
-
Principle: To quantify the number of viable cells after treatment with D3G.
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of D3G or a vehicle control for a specified period (e.g., 48 hours). A reagent such as MTT or CCK-8 is added to the wells. Viable cells with active metabolism convert the reagent into a colored product, the absorbance of which is measured using a microplate reader. The percentage of cell viability is calculated relative to the control-treated cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology: Cells are treated with D3G as described above. After treatment, both floating and adherent cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added. The stained cells are then analyzed by flow cytometry.
Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology: Following D3G treatment, cells are harvested, fixed (e.g., in cold 70% ethanol), and then treated with RNase to remove RNA. The cells are then stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells is quantified by flow cytometry, which allows for the determination of the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Methodology: Cells are lysed to extract total proteins. Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the protein bands.
References
- 1. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Delphinidin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Delphinidin 3-glucoside, a key anthocyanin with significant interest in pharmaceutical and nutraceutical research. The following sections detail the performance characteristics and experimental protocols of both methods, supported by experimental data to aid in the selection of the most appropriate analytical technique for your research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance in key validation parameters. The table below summarizes the quantitative data for HPLC and LC-MS methods for the analysis of this compound.
| Performance Parameter | HPLC | LC-MS/MS |
| Linearity (Correlation Coefficient) | r² ≥ 0.950[1][2] | r ≥ 0.998[3][4] |
| Limit of Detection (LOD) | 47 ng/mL[1][2][5] | 0.10 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 213 ng/mL[1][2][5] | Not explicitly stated for D3G, but linearity starts at 0.20 ng/mL. A study on other anthocyanins suggests < 8.1 ng/mL.[3] |
| Accuracy & Precision | Good (Intra- and inter-day validation performed)[1][2] | ≤ 14.6% (Intra- and inter-day)[3][4] |
| Recovery | 80.377%[1][2][5] | 80.0 - 110.4%[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are representative protocols for the HPLC and LC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in various matrices, including plasma.[1][2]
-
Instrumentation: HPLC system with a UV/VIS detector.[2]
-
Column: Agilent Reverse Phase EC-C18 (4.6 x 150 mm, 2.7 µm particle size).[2]
-
Mobile Phase: Acetonitrile (B52724) and 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).[2]
-
Detection: UV/VIS detector, wavelength not specified in the provided search results.
-
Sample Preparation: Solid-phase extraction is a common method for sample clean-up prior to HPLC analysis.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method offers higher sensitivity and selectivity, making it ideal for complex biological matrices.[3][4]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[3][4]
-
Column: Reversed-phase C18 (RP-C18) column.[3][4] Another study utilized a Synergi RP-Max column (250 x 4.6 mm, 4 µm).[6][7]
-
Mobile Phase: A linear gradient of water and methanol (B129727) is used for chromatographic separation.[3][4] An alternative mobile phase consists of water with 1% formic acid (A) and acetonitrile (B).[6][7]
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4]
-
Sample Preparation: Sample preparation can be achieved through solid-phase extraction (SPE).[3][4]
Methodology and Comparison Workflows
The following diagrams illustrate the typical workflow for cross-validating these two methods and a logical comparison of their key attributes.
References
- 1. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.usm.my [eprints.usm.my]
- 6. research-groups.usask.ca [research-groups.usask.ca]
- 7. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delphinidin 3-glucoside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delphinidin (B77816) 3-glucoside (D3G), a bioactive anthocyanin, from various plant sources. By presenting quantitative data, detailed experimental methodologies, and exploring its molecular interactions, this document serves as a valuable resource for research and development in the fields of pharmacology and nutritional science.
Data Presentation: Quantitative Analysis of Delphinidin 3-glucoside
The concentration of this compound varies significantly among different plant sources. The following table summarizes the D3G content in several well-documented plant species.
| Plant Source | Common Name | This compound Content (mg/100g Fresh Weight) | Reference |
| Ribes nigrum | Blackcurrant | 86.68 | [1] |
| Vaccinium angustifolium | Lowbush Blueberry | 15.17 | [2] |
| Vaccinium myrtillus | Bilberry | 87.15 | [3] |
| Vaccinium corymbosum | Highbush Blueberry | 8.08 | [2] |
| Solanum melongena | Eggplant (peel) | 4-5 (dry weight) | [4] |
| Punica granatum | Pomegranate (juice) | 1.36 (mg/100mL) | [5] |
Comparative Bioactivity of this compound
While direct comparative studies on the bioactivity of D3G from different plant sources are limited, research on D3G from individual sources highlights its potent biological effects.
| Plant Source | Bioactivity | Experimental Model | Key Findings | Reference |
| Ribes nigrum (Blackcurrant) | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Attenuated the release of IL-6. | [6] |
| Ribes nigrum (Blackcurrant) | Anti-proliferative | Gastric (NCI-N87) and intestinal (Caco-2) cancer cells | D3G exhibited the strongest antiproliferative activity among tested phenolic compounds with IC50 values of 24.9 µM and 102.5 µM, respectively. | [7] |
| Hibiscus sabdariffa (Roselle) | Anti-atherosclerotic | High-fat diet-induced rabbit model | Alleviated oxidative stress and inflammation. | [8] |
| General (unspecified source) | Anti-inflammatory | Mesenchymal stem cells | Suppressed NF-κB and modulated the secretome to affect macrophage activation. |
Experimental Protocols
Extraction and Purification of this compound
A common method for extracting and purifying D3G from plant material involves initial solvent extraction followed by solid-phase extraction (SPE) for purification.
-
Extraction:
-
Plant material (e.g., berry pomace, eggplant peel) is homogenized and extracted with an acidified methanol (B129727) solution (e.g., 80% methanol with 0.1% HCl) to stabilize the anthocyanins in their flavylium (B80283) cation form.
-
The mixture is typically agitated or sonicated at a controlled temperature in the dark to maximize extraction efficiency and prevent degradation.
-
The extract is then filtered and concentrated under reduced pressure to remove the organic solvent.
-
-
Purification by Solid-Phase Extraction (SPE):
-
The crude extract is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with acidified water to remove sugars and other polar impurities.
-
This compound and other anthocyanins are then eluted with acidified methanol.
-
The eluted fraction can be further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate D3G with high purity.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of D3G in plant extracts is accurately determined using reverse-phase HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: DAD detection at the visible maximum absorbance of delphinidin glycosides (around 520 nm).
-
Quantification: The concentration of D3G is calculated by comparing the peak area of the sample with that of a certified D3G standard calibration curve.
-
Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the inhibitory action of D3G on this critical inflammatory cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. While the concentration of D3G varies considerably among plant sources, berries such as blackcurrants and bilberries stand out as particularly rich sources. The bioactivity of D3G is well-documented, with its inhibitory effects on the NF-κB pathway providing a clear mechanism for its anti-inflammatory properties. Further research focusing on direct comparative studies of D3G from different plant origins would be invaluable for optimizing its use in functional foods and pharmaceuticals. This guide provides a foundational understanding for researchers to explore the potential of this compound in their respective fields.
References
- 1. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 50986-17-9 [smolecule.com]
- 3. Showing Compound this compound (FDB017191) - FooDB [foodb.ca]
- 4. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. om.ciheam.org [om.ciheam.org]
- 6. researchgate.net [researchgate.net]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. Showing details for content value of Delphinidin 3-O-glucoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]
Delphinidin 3-Glucoside: A Comparative Analysis of Its Biological Activity
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in a variety of pigmented fruits and vegetables such as blueberries, blackcurrants, and eggplant, has garnered significant attention within the scientific community for its potent biological activities. This guide provides a comparative overview of the biological efficacy of delphinidin 3-glucoside against other well-known polyphenols, supported by experimental data. The focus is on its antioxidant, anti-inflammatory, anticancer, and anti-adipogenic properties, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Biological Activity: A Tabular Summary
The following tables summarize quantitative data from various studies, comparing the biological activities of this compound with other polyphenols.
Table 1: Antioxidant and Anti-glycation Activity
| Compound | Assay | IC50 / Activity | Source |
| This compound | DPPH radical scavenging | Lower activity than delphinidin | [1] |
| AAPH-induced lipid peroxidation | Slightly more effective than delphinidin | [1] | |
| Antiglycation | IC50: 130.5 ± 2.8 µM | [2] | |
| Cyanidin 3-glucoside | Antiglycation | IC50: 114.2 ± 7.8 µM | [2] |
| Petunidin 3-glucoside | Antiglycation | IC50: 132.4 ± 3.7 µM | [2] |
| Delphinidin | DPPH radical scavenging | Higher activity than D3G | [1] |
| Quercetagetinidin | Radical Scavenging | Most active among tested anthocyanidins | [1] |
| Pelargonidin 3-glucoside | Peroxyl radical trapping | 8-fold less efficient than D3G | [1] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Source |
| This compound | HCT-116 (colorectal cancer) | Cell viability | IC50: 396 ± 23 µg/mL | [3][4] |
| HT-29 (colorectal cancer) | Cell viability | IC50: 329 ± 17 µg/mL | [3][4] | |
| HCT-116 | Apoptosis induction | 25.8% apoptotic cells | [3] | |
| Jurkat (leukemia) | Apoptosis induction | Pro-apoptotic | [5][6] | |
| Delphinidin | HCT-116 | Cell viability | IC50: 242 ± 16 µg/mL | [3][4] |
| HT-29 | Cell viability | >600 µg/mL | [3][4] | |
| HCT-116 | Apoptosis induction | 27.9% apoptotic cells | [3] | |
| Gallic Acid (D3G metabolite) | HCT-116 | Cell viability | IC50: 154 ± 5 µg/mL | [3][4] |
| HT-29 | Cell viability | IC50: 81 ± 5 µg/mL | [3][4] | |
| HCT-116 | Apoptosis induction | 41.5% apoptotic cells | [3] | |
| Cyanidin 3-glucoside | HCT-116 | PD-L1 inhibition | 39.5% inhibition | [3] |
Table 3: Anti-inflammatory and Other Activities
| Compound | Model | Target/Effect | Result | Source |
| This compound | Human colorectal cancer cells | PD-1 expression (in co-culture) | 49.5-51.0% decrease | [3] |
| Rabbits with atherosclerosis | Serum Triglycerides | Decreased to 2.36 ± 0.66 mmol/L | [7][8] | |
| 3T3-L1 preadipocytes | Lipid accumulation | Dose-dependent reduction | [9] | |
| Cyanidin 3-glucoside | Human colorectal cancer cells | PD-1 expression (in co-culture) | 25.6-38.7% decrease | [3] |
| Resveratrol | Human hFOB osteoblasts | Gene expression | Altered genes for apoptosis & osteoblast differentiation | [10] |
| Curcumin | Various neurodegenerative models | Neuroprotection | Reduces oxidative stress and neuroinflammation | [11][12] |
| Quercetin | Macrophages | Anti-inflammatory | Inhibits NF-κB pathway | [13][14] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. Below are methodologies for key experiments cited.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
-
AAPH-induced Lipid Peroxidation Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids initiated by the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The extent of lipid peroxidation is often measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by a spectrophotometer. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane.
Anti-inflammatory Activity Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For measuring inflammatory markers, specific antibodies against cytokines like TNF-α, IL-6, or immune checkpoint proteins like PD-1 and PD-L1 are used. The intensity of the signal produced is proportional to the amount of the target molecule in the sample.
Anti-Adipogenic Activity Assays
-
Oil Red O Staining: This is a fat-soluble diazo dye used for staining neutral triglycerides and lipids in cells. In studies of adipogenesis, 3T3-L1 preadipocytes are differentiated into mature adipocytes, which accumulate lipid droplets. After treatment with the test compound, the cells are fixed and stained with Oil Red O. The stained lipid droplets can be visualized under a microscope and quantified by extracting the dye and measuring its absorbance.
Signaling Pathway Visualizations
The biological activities of this compound and other polyphenols are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A State of the Art of Antioxidant Properties of Curcuminoids in Neurodegenerative Diseases [mdpi.com]
- 12. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of Structure in the Bioactivity of Delphinidin 3-glucoside and Its Derivatives: A Comparative Guide
Delphinidin 3-glucoside (D3G), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant scientific interest for its diverse health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities. The therapeutic potential of D3G and its derivatives is intrinsically linked to their chemical structure. This guide provides a comparative analysis of the structure-activity relationships of D3G and its derivatives, supported by experimental data, to elucidate the molecular features governing their biological effects.
Delphinidin and its glycosides have demonstrated a range of biological activities, with their efficacy being influenced by structural modifications such as glycosylation and the number and position of hydroxyl groups.[1][2] The core structure of delphinidin, with its three hydroxyl groups on the B-ring, is a key determinant of its potent biological effects.[3]
Comparative Analysis of Biological Activities
The biological activities of this compound and its derivatives are summarized below, with quantitative data presented for comparative evaluation.
Antioxidant Activity
The antioxidant capacity of anthocyanins is a cornerstone of their health benefits. This activity is significantly influenced by the number of hydroxyl groups on the B-ring of the anthocyanidin core.[4] Delphinidin, with three hydroxyl groups on its B-ring, exhibits strong antioxidant potential.[5]
| Compound | Assay | IC50 / Activity | Reference |
| Delphinidin Glycosides | DPPH Radical Scavenging | Identified as most effective radical scavengers | [3] |
| Cyanidin Glycosides | DPPH Radical Scavenging | Identified as most effective radical scavengers | [3] |
| Petunidin Glycosides | DPPH Radical Scavenging | Identified as most effective radical scavengers | [3] |
| Cyanidin Glucosides | Antiglycative Activity | IC50: 114.2 ± 7.8 µM | [3] |
| Delphinidin Glucosides | Antiglycative Activity | IC50: 130.5 ± 2.8 µM | [3] |
| Petunidin Glucosides | Antiglycative Activity | IC50: 132.4 ± 3.7 µM | [3] |
Anticancer Activity
Delphinidin and its derivatives have shown promising anticancer effects across various cancer cell lines.[6] The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.[1] Glycosylation can play a role in the bioavailability and, consequently, the anticancer efficacy of delphinidin.[6]
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| Delphinidin-3-O-glucoside (D3G) | HCT 116 (Colon Cancer) | Inhibition of cell viability | IC50: 395.8 µg/mL | [7] |
| Delphinidin-3-O-glucoside (D3G) | HCT 116 (Colon Cancer) | Induction of apoptosis | 25.8% apoptotic cells | [7] |
| Gallic Acid (D3G metabolite) | HCT 116 (Colon Cancer) | Inhibition of cell viability | IC50: 154.2 µg/mL | [7] |
| Gallic Acid (D3G metabolite) | HCT 116 (Colon Cancer) | Induction of apoptosis | 41.5% apoptotic cells | [7] |
| Delphinidin | HL-60 (Leukemia) | Suppression of Glyoxalase I activity | IC50: 1.9 µM | [1] |
| Delphinidin-3-O-glucoside | Jurkat (Leukemia) | Pro-apoptotic effect | - | [1] |
| Delphinidin-3-O-rutinoside | Jurkat (Leukemia) | Pro-apoptotic effect | - | [1] |
Anti-inflammatory Activity
This compound and its aglycone, delphinidin, have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[8][9]
| Compound | Model | Effect | Concentration | Reference |
| Delphinidin-3-O-glucoside (20 mg/kg) | Atherosclerosis Rabbit Model | Decreased serum TG, TC, LDL-C | 20 mg/kg | [8] |
| Delphinidin-3-O-glucoside (20 mg/kg) | Atherosclerosis Rabbit Model | Down-regulated mRNA levels of IL-6, VCAM-1, NF-κB | 20 mg/kg | [8] |
| Delphinidin 3-sambubioside | LPS-induced RAW264.7 cells | Reduced levels of iNOS, NO, IL-6, MCP-1, TNF-α | 50-200 µM | [9] |
| Delphinidin | LPS-induced RAW264.7 cells | Reduced levels of iNOS, NO, IL-6, MCP-1, TNF-α | 100 µM | [9] |
| Delphinidin 3-sambubioside | LPS-induced mouse paw edema | Decreased edema by 89.3% | - | [9] |
| Delphinidin | LPS-induced mouse paw edema | Decreased edema by 96.3% | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a plate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Western Blot Analysis for Inflammatory Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., NF-κB, IL-6), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of chemical structures, experimental workflows, and signaling pathways.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.cybassets.com [cdn.cybassets.com]
The Synergistic Potential of Delphinidin 3-Glucoside in Combination Therapies
Delphinidin (B77816) 3-glucoside (D3G), a prominent anthocyanin found in various fruits and vegetables, is gaining significant attention in the scientific community for its potential therapeutic applications. Emerging research suggests that D3G's efficacy can be significantly enhanced when used in combination with other therapeutic agents, particularly in the treatment of cancer. This guide provides a comprehensive comparison of D3G's performance in combination therapies, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Efficacy in Combination with Chemotherapeutic Agents
Delphinidin and its glycoside, D3G, have demonstrated synergistic effects when combined with conventional chemotherapy drugs. This combination approach aims to enhance the anticancer activity of existing treatments, potentially allowing for lower, less toxic doses and overcoming drug resistance.
A study on ovarian cancer cells showed that delphinidin works synergistically with paclitaxel.[1] In another instance, delphinidin combined with the anticancer agent 3-bromopyruvic acid showed increased efficacy in PEO1 ovarian cancer cells.[1] While the exact quantitative synergistic data from these specific studies are not detailed in the provided abstracts, the principle of enhanced efficacy is clearly stated.
In human colorectal cancer cells (HCT-116 and HT-29), Delphinidin-3-O-glucoside (D3G) has been evaluated in combination with oxaliplatin, a common chemotherapy drug.[2] The half-maximal inhibitory concentration (IC50) values for D3G alone were determined to be 396 ± 23 µg/mL for HCT-116 cells and 329 ± 17 µg/mL for HT-29 cells.[2][3][4][5] When combined with oxaliplatin, the interaction was analyzed to determine if the effect was synergistic, additive, or antagonistic.[2]
Similarly, a study on a related anthocyanin, cyanidin-3-O-glucoside (C3G), in combination with cisplatin (B142131) in cervical cancer HeLa cells, demonstrated a potentiation of cisplatin's cytotoxic effects.[6] The combination of C3G and cisplatin significantly inhibited the activity of endogenous antioxidants like SOD, CAT, and GSH-Px, leading to increased reactive oxygen species (ROS) and apoptosis.[6] In a xenograft mouse model of cervical cancer, the combination of C3G (40 mg/kg) and cisplatin (3 mg/kg) resulted in a tumor inhibition of 58.49%, which was greater than C3G alone (40.49%) or cisplatin alone (50.15%).[7]
Quantitative Data on Combination Therapies
| Cell Line | Therapeutic Agent | Combination Agent | IC50 (Agent Alone) | IC50 (Combination) | Effect | Reference |
| HCT-116 | Delphinidin 3-glucoside | Oxaliplatin | 396 ± 23 µg/mL | Not specified | Interaction analyzed | [2] |
| HT-29 | This compound | Oxaliplatin | 329 ± 17 µg/mL | Not specified | Interaction analyzed | [2] |
| HeLa | Cisplatin | Cyanidin-3-O-glucoside | Not specified | Not specified | Synergistic | [6] |
| Cervical Cancer Xenograft | Cisplatin (3 mg/kg) | Cyanidin-3-O-glucoside (40 mg/kg) | 50.15% tumor inhibition | 58.49% tumor inhibition | Synergistic | [7] |
Modulation of Signaling Pathways in Combination Therapy
The synergistic effects of delphinidin and its glycosides in combination with other agents are often attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Delphinidin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell growth and survival.[1] Specifically, it inhibits the phosphorylation of Akt, ribosomal protein S6, and p70S6K, which are downstream proteins of PI3K.[1] It also downregulates the phosphorylation of ERK1/2 and p38 in the MAPK pathway.[1] In HER-2 positive breast cancer cells, delphinidin was found to induce cell cycle arrest and apoptosis by regulating the NF-κB and MAPK signaling pathways.[8]
Furthermore, Delphinidin-3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[9] D3G represses Akt activation, which in turn promotes the expression of interferon regulatory factor-1 (IRF1).[9] IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, inhibiting its expression and thereby suppressing cancer progression.[9]
In the context of immune response, D3G and the related anthocyanin C3G have been shown to inhibit immune checkpoints, specifically PD-1 and PD-L1, in colorectal cancer cells.[2][3][4] This suggests a potential for combination therapy with immunotherapy.
Caption: Signaling pathways modulated by D3G in combination therapy.
Efficacy in Other Therapeutic Areas
While the majority of research focuses on cancer, D3G also shows promise in combination with therapies for other conditions.
-
Cardiovascular Disease: Delphinidin-3-O-glucoside has been shown to inhibit oxidative stress and inflammation in an animal model of atherosclerosis.[10][11] It can lower serum levels of triglycerides, total cholesterol, and LDL-C.[11] Delphinidin also interrupts the renin-angiotensin system by inhibiting angiotensin-converting enzyme (ACE) activity, suggesting a potential synergistic effect with anti-hypertensive drugs.[12][13]
-
Neurodegenerative Disorders: Delphinidin has demonstrated neuroprotective effects.[14] It can attenuate cognitive deficits in models of Alzheimer's disease by preventing microglial senescence via the AMPK/SIRT1 pathway.[14] This suggests potential for combination therapies aimed at neuroprotection.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of D3G alone and in combination with other agents.
-
Cell Seeding: Seed cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of D3G, the combination agent, and the combination of both for a specified period (e.g., 24, 48, or 72 hours).[2][15]
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[16]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[16]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[16] Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or fluorescence (for resazurin-based assays).[16]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined as the concentration of the agent that causes 50% inhibition of cell growth.
Caption: Workflow for a cell viability assay.
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis, such as caspases and PARP.
-
Cell Lysis: Treat cells with D3G and/or the combination agent. After treatment, lyse the cells to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[17][18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Caption: Western blot experimental workflow.
In Vivo Xenograft Animal Model
This model is used to evaluate the in vivo efficacy of D3G combination therapy on tumor growth.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).[7][18]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231, HeLa) into the flanks of the mice to establish tumors.[7][9]
-
Grouping and Treatment: Once tumors reach a certain volume, randomly divide the mice into groups: control (vehicle), D3G alone, therapeutic agent alone, and combination of D3G and the therapeutic agent.[10][20] Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.[10][11]
-
Tumor Measurement: Measure tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as immunohistochemistry or Western blotting, to assess markers of proliferation and apoptosis.[7]
Caption: In vivo xenograft model workflow.
Conclusion
The available evidence strongly suggests that this compound holds significant promise as an adjunctive therapeutic agent. Its ability to modulate key signaling pathways involved in cell survival and proliferation, coupled with its favorable safety profile as a natural compound, makes it an attractive candidate for combination therapies. In oncology, the synergistic effects of D3G with conventional chemotherapeutics could lead to more effective and less toxic cancer treatments. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of D3G in combination with other agents for various diseases.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal canc… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of cyanidin-3-O-glucoside and cisplatin induces oxidative stress and apoptosis in HeLa cells by reducing activity of endogenous antioxidants, increasing bax/bcl-2 mRNA expression ratio, and downregulating Nrf2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delphinidin-3- O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of the renin-angiotensin system with delphinidin, cyanin, and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. researchgate.net [researchgate.net]
- 18. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Delphinidin 3-Glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Delphinidin 3-glucoside, ensuring the protection of laboratory personnel and the environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is paramount for all laboratory chemicals.[1][2]
Summary of Key Disposal and Safety Parameters
To facilitate a quick assessment, the following table summarizes the key properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][2] |
| Acute Toxicity | Shall not be classified as acutely toxic | [1] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [1] |
| Flammability | Product is not flammable | [2] |
| Reactivity | Violent reaction with strong oxidizers | [1] |
| Aquatic Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | [2] |
Step-by-Step Disposal Protocol for this compound
This section outlines the standard operating procedure for the disposal of this compound. These steps are based on general laboratory waste guidelines and the specific information available for this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, with care, even if it is not classified as hazardous.
-
Segregate this compound waste from other laboratory waste streams such as hazardous, biological, or radioactive waste.[3]
2. Waste Collection and Containment:
-
Collect waste this compound in a dedicated, leak-proof container.[4] Plastic containers are often preferred for solid chemical waste.[5]
-
Ensure the container is compatible with the chemical and can be securely sealed.[6]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound Waste".
-
It is good practice to also indicate that it is "Non-Hazardous Waste".
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6]
-
This area should be at or near the point of waste generation.[5]
5. Final Disposal:
-
For final disposal, follow your institution's established procedures for non-hazardous solid chemical waste. This may include disposal as regular laboratory trash.
-
Crucially, do not empty this compound waste into drains or sewer systems. [1] Although it has high water solubility, it is considered slightly hazardous to aquatic life.[2][7]
-
Contact your institution's EHS or hazardous waste collection program for pickup and final disposal.[5][8]
6. Disposal of Empty Containers:
-
Handle contaminated packages and containers in the same way as the substance itself.[1]
-
If a container is completely empty, it can often be recycled after any chemical labels have been defaced.[1][8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. biolink.no [biolink.no]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin 3-glucoside
For Immediate Implementation: This guide furnishes essential safety protocols and logistical procedures for the handling and disposal of Delphinidin 3-glucoside, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is paramount to minimize exposure and maintain a safe working environment.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent with good laboratory practice, the following personal protective equipment should be utilized when handling this compound, particularly in its solid, powdered form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be considered if weighing large quantities or if there is a risk of generating dust.[5] | Minimizes the potential for inhalation of the powder. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Confirm that a safety shower and eyewash station are readily accessible.
2. Handling the Solid Compound:
-
When weighing the powder, perform the task in a well-ventilated area to minimize potential dust inhalation.
-
Use a spatula or a similar tool for transferring the powder; avoid creating dust clouds.
-
Keep the container tightly sealed when not in use to prevent contamination.
3. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly and carefully to prevent splashing.
-
Handle all solvents within a well-ventilated area or a chemical fume hood.
4. Post-Handling:
-
Clean any spills immediately according to your laboratory's standard operating procedures for non-hazardous materials.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove and dispose of gloves and any contaminated disposable materials in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after completing handling procedures.[6]
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental responsibility.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
Recommended long-term storage temperature is often -20°C, with short-term storage at 2-8°C.[6]
Disposal:
-
Solid Waste: As this compound is not classified as hazardous, small quantities of the solid can typically be disposed of in the regular trash.[7] However, always consult your institution's specific waste disposal guidelines.
-
Solutions: Aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, pending local regulations. Solutions in organic solvents must be collected in a designated and properly labeled chemical waste container for disposal through your institution's hazardous waste program.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be disposed of as chemical waste according to your institution's protocols.
-
Empty Containers: Empty containers should be rinsed thoroughly before being discarded or recycled.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
After Swallowing: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][6]
Quantitative Data Summary
No specific occupational exposure limits have been established for this compound or anthocyanins in general.[8] As a matter of good industrial hygiene, exposure should be kept to a minimum.
| Parameter | Value |
| GHS Hazard Classification | Not a hazardous substance[1][2][3][4] |
| Acute Toxicity | Not classified as acutely toxic[1] |
| Skin Corrosion/Irritation | Not classified as a skin irritant[1] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant[1] |
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
